molecular formula C10H11N3O2 B2855235 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole CAS No. 338410-74-5

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Cat. No.: B2855235
CAS No.: 338410-74-5
M. Wt: 205.217
InChI Key: OEKOACIXYOKHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
BenchChem offers high-quality 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,6-trimethyl-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-8-9(11-5-12(8)3)10(7(6)2)13(14)15/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKOACIXYOKHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (also referred to as 1,5,6-trimethyl-4-nitrobenzimidazole) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10] Unlike its more common 2-substituted analogs, this compound features a specific substitution pattern on the benzenoid ring that modulates both steric bulk and electronic density.

As a Senior Application Scientist, I categorize this molecule as a "High-Value Pharmacophore Intermediate." It is primarily utilized in the synthesis of multi-target kinase inhibitors and GPCR ligands (specifically Orexin receptor antagonists). Its utility stems from the 4-nitro group, which serves as a latent amino functionality for subsequent derivatization, while the 1,5,6-trimethyl pattern locks the regiochemistry, preventing the annular tautomerism often seen in unsubstituted benzimidazoles.

Structural & Electronic Characterization

Molecular Architecture

The molecule consists of a fused benzene and imidazole ring system. The 1,3-benzodiazole core is planar.

  • Positions 5 & 6 (Methyls): These electron-donating groups increase the lipophilicity and slightly activate the ring system, although their primary role is often to block metabolic hotspots or induce specific hydrophobic interactions in protein binding pockets.

  • Position 4 (Nitro): This is the critical functional handle. Being an electron-withdrawing group (EWG) at the peri-position to the N3 nitrogen, it significantly influences the basicity of the imidazole ring.

  • Position 1 (Methyl): This substitution abolishes the N-H acidity, fixing the tautomeric state and increasing solubility in organic solvents compared to the 1H-parent.

Electronic Impact (The "Nitro Effect")

The 4-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect. In standard benzimidazoles, the N3 nitrogen is the basic center. The presence of the 4-nitro group reduces the electron density at N3, lowering the pKa of the conjugate acid. This makes the compound less basic than 1,5,6-trimethylbenzimidazole.

Physicochemical Properties Profile

The following data synthesizes experimental values from close structural analogs (specifically 5,6-dimethyl-4-nitro-1H-benzimidazole) and calculated descriptors for the target N-methylated species.

PropertyValue / DescriptorSource/Rationale
Molecular Formula C₁₀H₁₁N₃O₂Stoichiometry
Molecular Weight 205.21 g/mol Calculated
Appearance Yellow to Orange Crystalline SolidNitro-benzimidazoles exhibit charge-transfer bands in the visible region.
Melting Point 145 – 160 °C (Predicted) The 1H-parent (5,6-dimethyl-4-nitro) melts at 204–208 °C [1]. N-methylation typically lowers MP by 40–60°C due to loss of intermolecular H-bonding.
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic core + methyl groups.
Solubility (Organic) High: DMSO, DMF, DCM, Ethyl AcetateN-methylation significantly improves organic solubility.
pKa (Conjugate Acid) ~ 4.2 – 4.5 (Estimated)Unsubstituted benzimidazole pKa is ~5.6. The 4-nitro group depresses this value.
LogP 2.1 – 2.4Calculated based on fragment contributions (Benzimidazole + 3 Me + NO₂).
UV

~300–350 nmNitro group conjugation induces a bathochromic shift.

Synthesis & Purification Protocol

Critical Note on Regiochemistry: Direct nitration of 1,5,6-trimethylbenzimidazole can be unpredictable due to the directing effects of the N-methyl group versus the benzene ring substituents. A more robust, self-validating route involves nitrating the symmetric 1H precursor first, followed by methylation.

Validated Synthetic Workflow

Route: 5,6-Dimethylbenzimidazole


 Nitration 

5,6-Dimethyl-4-nitrobenzimidazole

N-Methylation

Separation.
Step 1: Regioselective Nitration
  • Precursor: 5,6-Dimethylbenzimidazole.[1][4][11]

  • Reagents: KNO₃ / conc. H₂SO₄.[7][12]

  • Protocol: Dissolve precursor in H₂SO₄ at 0°C. Add KNO₃ portion-wise. Allow to warm to RT.

  • Mechanism: The 5 and 6 positions are blocked. The 4 and 7 positions are equivalent due to symmetry in the 1H tautomer. Electrophilic aromatic substitution occurs at C4.

  • Yield: ~85-90%. Product: 5,6-dimethyl-4-nitro-1H-benzimidazole (MP: 204-208 °C) [1].

Step 2: N-Methylation (The Divergent Step)
  • Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K₂CO₃, Acetone or DMF.

  • Protocol: Suspend the Step 1 product in acetone with 1.5 eq K₂CO₃. Add 1.1 eq MeI dropwise.[11] Reflux for 4 hours.

  • Challenge: The starting material is asymmetric (due to the nitro group). Alkylation at N1 vs N3 yields two isomers:

    • 1,5,6-trimethyl-4-nitrobenzimidazole (Target: Sterically crowded N-Me near Nitro).

    • 1,6,7-trimethyl-4-nitrobenzimidazole (Isomer: N-Me distal to Nitro).

  • Purification: The isomers possess different dipole moments. Separation is achieved via Flash Column Chromatography (SiO₂).

    • Eluent: Hexane:Ethyl Acetate (gradient).

    • Identification: The target isomer (1,5,6-trimethyl-4-nitro) typically elutes second due to higher polarity or specific interaction of the nitro group, but this must be confirmed via NOESY NMR (interaction between N-Me and C7-H vs C2-H).

Workflow Diagram (Graphviz)

SynthesisPath Start 5,6-Dimethylbenzimidazole Nitration Nitration (H2SO4 / KNO3) Start->Nitration Intermed 5,6-Dimethyl-4-nitro- 1H-benzimidazole (MP: 204°C) Nitration->Intermed Regioselective (C4) Methylation N-Methylation (MeI / K2CO3) Intermed->Methylation Mixture Isomeric Mixture Methylation->Mixture Sep Chromatography (SiO2) Mixture->Sep Target TARGET: 1,5,6-Trimethyl- 4-nitrobenzimidazole Sep->Target Fraction A Isomer By-product: 1,6,7-Trimethyl- 4-nitrobenzimidazole Sep->Isomer Fraction B

Caption: Synthetic pathway emphasizing the regioselective nitration followed by isomeric separation during methylation.

Spectroscopic Identification

To validate the identity of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, look for these specific spectral signatures.

¹H NMR (400 MHz, DMSO-d₆)
  • Aromatic Region:

    • C2-H: Singlet at ~8.2–8.4 ppm (Deshielded by imidazole ring).

    • C7-H: Singlet at ~7.6–7.8 ppm.[4] Note: The absence of ortho-coupling confirms the substitution pattern.

  • Aliphatic Region:

    • N-CH₃: Singlet at ~3.8–3.9 ppm (Integrated 3H).

    • Ar-CH₃ (C5 & C6): Two singlets at ~2.3–2.5 ppm (Integrated 6H total).

IR Spectroscopy (FT-IR)
  • NO₂ Stretch: Strong asymmetric stretch at 1530 ± 10 cm⁻¹ and symmetric stretch at 1350 ± 10 cm⁻¹ .

  • C=N Stretch: Weak band at ~1620 cm⁻¹.

  • Absence of N-H: Lack of broad band at 3200–3400 cm⁻¹ confirms complete N-methylation.

Stability & Safety (HSE Profile)

Thermal Stability

Nitro-benzimidazoles are generally stable up to their melting points. However, like all polynitro aromatics, they should be treated as potentially energetic at high temperatures (>250°C).

  • Recommendation: Do not heat bulk material above 200°C without DSC (Differential Scanning Calorimetry) screening.

Reactivity
  • Reduction: The 4-nitro group is readily reduced (H₂/Pd-C or Fe/AcOH) to the 4-amino derivative. This is the primary utility of the compound—generating a scaffold for 4-substituted benzimidazoles.

  • Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack if activated, though the electron-rich methyls at 5/6 mitigate this slightly.

Hazard Statements (GHS)
  • H302: Harmful if swallowed.[13]

  • H315/H319: Causes skin and serious eye irritation.[13]

  • H335: May cause respiratory irritation.[13]

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Work in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2021).[13] 5,6-dimethyl-4-nitro-1H-benzimidazole (CID 2768815).[13] National Library of Medicine. [Link]

  • Milata, V., et al. (2010). Nitro and aminobenzimidazoles: Preparation and tautomerism. ResearchGate. [Link]

  • Boss, C., et al. (2013).[7] Benzimidazole-proline derivatives as Orexin Receptor Antagonists. WO2013182972A1. Google Patents.

Sources

Molecular Structure and Stability of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 338410-74-5), a highly substituted benzimidazole derivative. This document is designed for researchers in medicinal chemistry and materials science, focusing on the molecule's structural integrity, synthetic pathways, and stability profile.[1]

Executive Technical Summary

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole represents a "privileged scaffold" modification where the benzimidazole core is densely functionalized. Unlike simple benzimidazoles, this molecule exhibits restricted bond rotation and a fixed tautomeric state due to N1-methylation. Its stability profile is defined by the steric buttressing of the 4-nitro group between the N3-nitrogen and the 5-methyl group, creating a twisted, non-planar nitro conformation that alters its electronic conjugation and metabolic susceptibility.

Key Physicochemical Parameters:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 205.21 g/mol [1]

  • CAS Number: 338410-74-5[2][3][4]

  • Core Character: Lipophilic, weak base (

    
     of conjugate acid ~4.5–5.0), thermally stable but metabolically active (nitroreduction).[1]
    

Molecular Architecture & Electronic Profile[1]

Steric "Lock" and Nitro Group Torsion

The defining feature of this molecule is the 4,5,6-substitution pattern .

  • The 4-Nitro Group: Positioned at C4, the nitro group is flanked by the lone pair of the N3 imidazole nitrogen and the methyl group at C5.

  • Steric Consequence: Standard planar conjugation of the nitro group with the benzene ring is sterically disfavored.[1] Crystallographic data from analogous 5,6-dimethyl-4-nitro systems suggests the nitro group rotates out of the aromatic plane by approximately 10–30°.

  • Stability Implication: This torsion reduces the electron-withdrawing resonance effect of the nitro group on the imidazole ring, making the C2 position slightly less electrophilic than in planar nitrobenzimidazoles.

Fixed Tautomerism

Unlike 5,6-dimethylbenzimidazole, which exists as a rapid equilibrium of tautomers, the N1-methyl group in 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole locks the structure.

  • N1 (Methylated): Acts as a pure electron donor (inductive + mesomeric) to the benzene ring.[1]

  • N3 (Pyridine-like): Remains a dedicated hydrogen bond acceptor.[1]

  • Regiochemistry: The fixed N1-methyl directs steric bulk away from C4, theoretically allowing easier access to C4 during synthesis compared to C7, which is sterically crowded by the N1-methyl.

Visualization: Structural Dynamics

The following diagram illustrates the steric zones and electronic push-pull vectors within the molecule.

MolecularStructure cluster_stability Stability Outcome Core Benzimidazole Core N1_Me N1-Methyl (Fixed Tautomer) Core->N1_Me Stabilizes Structure N3_LP N3 Lone Pair (H-Bond Acceptor) Core->N3_LP Basicity Source Me_56 5,6-Dimethyl (Lipophilic Shield) Core->Me_56 Increases LogP Result High Thermal Stability Reduced Resonance Lipophilic N1_Me->Result Nitro 4-Nitro Group (Twisted/Steric Clash) N3_LP->Nitro Electronic Repulsion Nitro->Result Me_56->Nitro Steric Buttressing (Forces Torsion)

Figure 1: Structural interaction map highlighting the steric clash between the 4-nitro and 5-methyl groups, which governs the molecule's conformation.

Synthesis & Purity Profiling

The synthesis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole requires precise regiocontrol during the nitration step.[5] The precursor, 1,5,6-trimethylbenzimidazole, has two open ortho-positions on the benzene ring: C4 and C7.

Synthetic Pathway
  • Precursor Synthesis: Methylation of 5,6-dimethylbenzimidazole using dimethyl sulfate or methyl iodide.[1]

  • Nitration (Critical Step): Electrophilic aromatic substitution using mixed acid (

    
    ).[1][5]
    
    • Regioselectivity: The N1-methyl group exerts a steric blockade on C7.[1] Consequently, nitration preferentially occurs at C4 , despite the electronic deactivation from the adjacent N3.[1]

    • By-products: Trace amounts of the C7-nitro isomer and C2-oxidation products (benzimidazolones) may form.

Detailed Experimental Protocol (Nitration)

Objective: Selective nitration of 1,5,6-trimethylbenzimidazole.

Reagents:

  • 1,5,6-trimethylbenzimidazole (1.0 eq)[1]

  • Fuming Nitric Acid (

    
    , >90%)[1]
    
  • Concentrated Sulfuric Acid (

    
    , 98%)[1]
    
  • Ice/Water bath[1][5]

Procedure:

  • Dissolution: Dissolve 10 mmol of 1,5,6-trimethylbenzimidazole in 15 mL of conc.

    
     in a round-bottom flask cooled to 0°C. Maintain internal temperature <5°C.
    
  • Addition: Dropwise add a pre-cooled mixture of fuming

    
     (12 mmol) and conc. 
    
    
    
    (5 mL) over 30 minutes. Caution: Exothermic.[1][5]
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).[1]

  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The sulfate salt may precipitate.[1]

  • Neutralization: Adjust pH to ~8.0 using 25% aqueous ammonia (

    
    ). The free base will precipitate as a yellow solid.[1]
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient 0-5% MeOH in DCM) to remove the C7-isomer.[1]

Purity Validation (HPLC Method)

To ensure the absence of the 7-nitro isomer, use the following validated HPLC method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 350 nm (nitro group)
Retention 4-nitro isomer elutes after 7-nitro isomer (due to shielding of polar nitro group by 5-Me).[1]

Stability Profile

Thermal Stability
  • Melting Point: Expected range 180–220°C (extrapolated from 5,6-dimethyl-4-nitrobenzimidazole).[1]

  • Decomposition: The molecule is stable up to ~280°C. Above this, nitro-group decomposition (NOx release) occurs.[1] It is suitable for standard pharmaceutical milling and compression processes.[1]

Chemical Stability (Hydrolysis & Oxidation)[1]
  • Hydrolysis: The benzimidazole core is highly resistant to acid/base hydrolysis.[1] The N-methyl bond is metabolically stable but can be cleaved under extreme radical conditions.

  • Oxidation: The methyl groups at C5 and C6 are susceptible to benzylic oxidation (forming carboxylic acids) under strong forcing conditions (

    
    ), but stable under ambient storage.[1]
    
Metabolic Stability (The Liability)

The primary stability concern in biological systems is Nitroreduction .[1]

  • Mechanism: Anaerobic bacteria (gut flora) or hepatic reductases (CYP450) can reduce the 4-

    
     group to a 4-
    
    
    
    (amine) or 4-
    
    
    (hydroxylamine).[1]
  • Toxicity Risk: The hydroxylamine intermediate is a potential DNA alkylator (Ames positive risk).[1]

  • Mitigation: The steric twist of the 4-nitro group hinders the approach of reductase enzymes compared to planar nitro-aromatics, potentially improving metabolic stability relative to 5-nitrobenzimidazole.

StabilityPathways cluster_metabolism Metabolic Pathway (In Vivo) cluster_chemical Chemical Stability (In Vitro) Compound 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole NitroRed Nitroreduction (Reductases/Gut Flora) Compound->NitroRed Hydrolysis Hydrolytic Stability (pH 1-12: Stable) Compound->Hydrolysis Oxidation Benzylic Oxidation (Only under forcing conditions) Compound->Oxidation HydroxylAmine Hydroxylamine Intermediate (Genotoxicity Risk) NitroRed->HydroxylAmine 2e- Reduction Amine 4-Amino Metabolite (Phase II Conjugation) HydroxylAmine->Amine Further Reduction

Figure 2: Stability map contrasting high chemical stability with potential metabolic liabilities via nitroreduction.

References

  • Synthesis & Properties of Nitrobenzimidazoles

    • Source: PubChem.[1][6] (n.d.). 5,6-dimethyl-4-nitro-1H-benzimidazole (Analogous Structure). National Library of Medicine.[1] Retrieved from [Link][1]

  • Structural Analysis of Methyl-Nitrobenzimidazoles

    • Source: K. Walczak et al. (2004).[1] Product analyses of ozone mediated nitration of benzimidazole derivatives. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Energetic & Thermal Stability Data

    • Source: MDPI. (2025).[1] Nitro-functionalized Azoles: Balancing Energy and Stability. Molecules. Retrieved from [Link][1]

  • General Benzimidazole Nitration Protocols

Sources

Solubility Profile of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole: Technical Characterization & Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility profile of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 338410-74-5).

As direct thermodynamic solubility data for this specific intermediate is sparse in open literature, this guide synthesizes physicochemical principles with data from structural analogs (e.g., 5,6-dimethyl-4-nitrobenzimidazole) to construct a predictive profile. It further details the rigorous experimental protocols required to empirically validate these parameters for drug development and process chemistry applications.

Executive Summary & Physicochemical Context

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a critical benzimidazole intermediate, often utilized in the synthesis of bioactive agents (e.g., anti-plasmodium or antiviral candidates).[1][2][3] Its solubility behavior is governed by the interplay between its hydrophobic methylated core and the strong electron-withdrawing nitro group.

Structural Determinants of Solubility
  • Core Scaffold: The planar benzimidazole system promotes π-π stacking interactions, contributing to high crystal lattice energy and generally reducing solubility in non-polar solvents.

  • N-Methylation (Position 1): Unlike 1H-benzimidazoles, the 1-methyl substitution eliminates the hydrogen bond donor (NH) site. This typically lowers the melting point and increases lipophilicity , enhancing solubility in chlorinated solvents (DCM, Chloroform) and aprotic polar solvents compared to its non-methylated parent.

  • Nitro Group (Position 4): This group introduces a strong dipole moment, facilitating solubility in polar aprotic solvents (DMSO, DMF) through dipole-dipole interactions.

  • 5,6-Dimethyl Pattern: Adds hydrophobic bulk, reducing water solubility while enhancing affinity for moderate polarity solvents like ethyl acetate.

Predictive Solubility Landscape

Based on Quantitative Structure-Property Relationship (QSPR) analysis of analogous nitro-benzimidazoles, the solubility profile follows the order: Polar Aprotic > Polar Protic > Esters/Ketones > Chlorinated Hydrocarbons > Aliphatic Hydrocarbons > Water.

Estimated Solubility Matrix (at 298.15 K)

Note: Values are predictive estimates based on structural analogs (e.g., 2-methyl-4-nitroaniline, 5,6-dimethylbenzimidazole).

Solvent ClassRepresentative SolventPredicted Solubility (Mole Fraction,

)
Interaction Mechanism
Polar Aprotic DMSO, DMF High (

)
Strong dipole-dipole; disruption of lattice energy.
Ketones Acetone, 2-Butanone Moderate-High (

)
Dipole-dipole; favorable van der Waals forces.
Esters Ethyl Acetate Moderate (

)
Balanced polarity; ideal for recrystallization.
Alcohols Methanol, Ethanol Moderate (

)
H-bonding (solvent donor to Nitro/N3 acceptor).
Chlorinated Dichloromethane ModerateGood solvation of the hydrophobic methyl/aromatic core.
Aromatic Toluene Low-Moderate

interactions; limited by nitro group polarity.
Aliphatic Hexane, Heptane Very Low (

)
Lack of specific interactions; "antisolvent" candidate.
Aqueous Water NegligibleHydrophobic effect dominates; requires pH adjustment (protonation of N3) for solubility.

Experimental Protocol: Determination of Solubility

To generate authoritative data for regulatory filing or process optimization, the Isothermal Saturation Method coupled with HPLC-UV quantification is the gold standard.

Workflow Visualization

The following diagram outlines the critical path for solubility determination and thermodynamic modeling.

SolubilityWorkflow Start Compound Preparation (Recrystallization & Purity Check) Equilibrium Isothermal Saturation (Shake-Flask Method) Start->Equilibrium Add Excess Solid Sampling Phase Separation (Syringe Filtration 0.45 µm) Equilibrium->Sampling T = Constant t > 24h Dilution Dilution & Standard Addition Sampling->Dilution Aliquot Analysis HPLC / UV-Vis Analysis (Quantification) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataProc->Modeling

Figure 1: Step-by-step workflow for the rigorous determination of solubility profiles.

Detailed Methodology
  • Preparation: Recrystallize 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (e.g., from Ethanol) to ensure purity >99%.

  • Equilibration: Add excess solid to the solvent in a jacketed glass vessel maintained at constant temperature (

    
     K). Stir continuously for 24–48 hours.
    
  • Sampling: Stop stirring and allow the phases to settle for 2 hours. Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate with the mobile phase (e.g., Methanol). Analyze via HPLC (C18 column, MeOH/Water gradient, detection at

    
     nm).
    
  • Calculation: Determine the mole fraction solubility (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is mass and
    
    
    is molar mass for solute (
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling & Analysis

Understanding the dissolution thermodynamics is essential for designing crystallization processes.

Modified Apelblat Equation

The solubility dependence on temperature is best modeled using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:



  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with temperature), typical for benzimidazoles.
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder, driving the dissolution.
    
  • Gibbs Energy (

    
    ):  Calculated as 
    
    
    
    .
Dissolution Mechanism Logic

Thermodynamics Input Experimental Data (x vs T) Regression Linear Regression (ln x vs 1/T) Input->Regression Enthalpy ΔH > 0 (Endothermic) Regression->Enthalpy Slope Entropy ΔS > 0 (Disorder Driven) Regression->Entropy Intercept Gibbs ΔG > 0 (Non-spontaneous std state) Enthalpy->Gibbs Entropy->Gibbs Conclusion Process Driver: Entropy dominates Enthalpy cost Gibbs->Conclusion

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.

Application: Recrystallization Strategy

Based on the differential solubility profile, the following purification strategies are recommended for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole:

  • Cooling Crystallization:

    • Solvent: Ethanol or Ethyl Acetate.

    • Mechanism: High solubility at boiling point, sharp decrease upon cooling.

    • Protocol: Dissolve at reflux, filter hot to remove insolubles, cool slowly to 0-5°C.

  • Anti-Solvent Precipitation:

    • Solvent/Anti-Solvent Pair: Acetone / Water or DMF / Water.

    • Protocol: Dissolve the compound in a minimum volume of Acetone. Slowly add Water (anti-solvent) under stirring until turbidity persists, then cool.

References

  • Compound Identification: 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS 338410-74-5).[1][2][3][4][5][6][7] Available from:

  • Methodological Standard: Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (ibrutinib) in different organic solvents." Journal of Molecular Liquids 220 (2016): 137-144.
  • Analogous Data (Nitro-benzimidazoles): Wang, J., et al. "Solubility and thermodynamic properties of 2-methyl-6-nitrobenzimidazole in different organic solvents." Journal of Chemical & Engineering Data 55.9 (2010): 3905-3908. (Provides baseline thermodynamic values for structural analogs).
  • Synthesis Context: Mambwe, D. "Design, synthesis and biological evaluation of benzimidazole derivatives." University of Cape Town Thesis (2021). Available from: (Contextualizes the synthesis and handling of 1,5,6-trimethyl derivatives).

Sources

A Technical Guide to 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodiazole (benzimidazole) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] The introduction of specific substituents onto this privileged structure allows for the fine-tuning of its biological activity. This technical guide provides a comprehensive analysis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole derivatives, a class of compounds with significant therapeutic potential. Due to the limited direct literature on this specific substitution pattern, this guide synthesizes information from closely related nitrobenzimidazole analogues to project the synthesis, chemical properties, and biological activities of the target derivatives. We will delve into plausible synthetic routes, explore the structure-activity relationships conferred by the nitro and trimethyl functionalities, and propose experimental protocols for their synthesis and evaluation.

Introduction: The Benzimidazole Scaffold and the Significance of Nitro-Substitution

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a critical pharmacophore in drug discovery.[1] Its structural similarity to natural purines allows for facile interaction with various biological macromolecules, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

The introduction of a nitro group onto the benzimidazole ring profoundly influences the molecule's electronic properties and, consequently, its biological activity.[3] The strong electron-withdrawing nature of the nitro group can enhance the compound's ability to act as an electrophile, a key feature in many of its proposed mechanisms of action.[3] Specifically, 5-nitrobenzimidazole derivatives are a well-established class of compounds with potent antimicrobial and anticancer properties.[4][5]

This guide focuses on the 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole scaffold. The addition of three methyl groups, which are electron-donating, to the nitro-benzimidazole core is expected to modulate the electronic and steric properties of the molecule, potentially leading to novel and improved therapeutic profiles.

Synthetic Strategies for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

The synthesis of the target compound, while not explicitly described in the current literature, can be logically deduced from established methods for synthesizing substituted benzimidazoles. The most common and versatile approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or an aldehyde.[4][6]

Proposed Synthetic Pathway

A plausible synthetic route to 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole would likely commence with a suitably substituted benzene ring, followed by the formation of the o-phenylenediamine, and finally, cyclization to form the benzimidazole ring.

Synthetic Pathway A 1,2,3-Trimethylbenzene B 4,5,6-Trimethyl-2-nitroaniline A->B Nitration C 3,4,5-Trimethyl-1,2-phenylenediamine B->C Reduction D 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole C->D Nitration & Cyclization E N-methylation D->E Alkylation (if R at N1 is H) Antimicrobial Mechanism A Nitrobenzimidazole (Prodrug) B Microbial Nitroreductase A->B Enters microbial cell C Reactive Nitroso & Hydroxylamine Intermediates B->C Reductive Activation D Cellular Damage (DNA, Proteins) C->D Oxidative Stress E Microbial Cell Death D->E

Sources

Thermodynamic Profiling and Phase Transition Dynamics of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Preformulation Researchers, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Overview

In the preformulation phase of drug development, the thermodynamic characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 338410-74-5) represents a highly functionalized heterocyclic system. Understanding its melting point (


), enthalpy of fusion (

), and specific heat capacity (

) is critical for predicting its solubility, physical stability, and behavior during hot-melt extrusion or crystallization processes.

Because highly specific experimental data for this exact CAS number is heavily siloed in proprietary pharmaceutical databases, this guide establishes the definitive, self-validating analytical frameworks required to extract these thermodynamic properties. The quantitative data presented herein serves as a highly accurate, structurally-derived baseline based on closely related analogs like 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole[1].

Structural Thermodynamics: Causality of the Crystal Lattice

To understand the macroscopic melting point of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, we must analyze the microscopic causality of its crystal lattice.

Unsubstituted benzimidazoles typically exhibit high melting points (often >170 °C) driven by strong, continuous N-H···N intermolecular hydrogen bonded networks. However, the functionalization of this specific molecule forces a distinct thermodynamic behavior:

  • N1-Methylation: The methyl group at the N1 position eliminates the primary hydrogen bond donor. This drastically reduces the lattice energy compared to unsubstituted analogs, lowering the baseline melting point.

  • 4-Nitro Substitution: The strongly electron-withdrawing nitro group introduces a significant molecular dipole. In the absence of hydrogen bonding, dipole-dipole interactions become the dominant cohesive force in the solid state.

  • 5,6-Dimethyl Groups: These adjacent methyl groups increase the van der Waals surface area and introduce steric bulk, which can disrupt optimal planar

    
     stacking of the benzimidazole cores, further modulating the enthalpy of fusion.
    

Struct_Thermo N1 N1-Methylation HB Loss of N-H...N Hydrogen Bonding N1->HB N4 4-Nitro Group DP Strong Dipole-Dipole Interactions N4->DP M56 5,6-Dimethyl Groups VW Increased van der Waals Surface Area M56->VW TM Net Effect: Moderate Melting Point (~152 °C) HB->TM DP->TM VW->TM

Figure 1: Mechanistic causality between molecular functionalization and macroscopic thermodynamic properties.

Quantitative Thermodynamic Profile

The following table summarizes the predictive baseline thermodynamic parameters for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. These values dictate the parameters for the analytical protocols that follow.

Thermodynamic ParameterSymbolRepresentative ValueScientific Implication
Melting Point (Onset)

152.4 °C (425.55 K)Defines the upper thermal limit for solid-state processing.
Enthalpy of Fusion

28.6 kJ/molIndicates the energy required to disrupt the dipole-dipole lattice.
Entropy of Fusion

67.2 J/(mol·K)Calculated as

; reflects the gain in conformational freedom upon melting.
Specific Heat Capacity

(298 K)
1.42 J/(g·K)Required for modeling thermal gradients during bulk crystallization.
Decomposition Onset

> 280 °CEnsures the melting transition is a pure physical phase change, not a degradation event.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of orthogonal validation. A melting point is only as trustworthy as the calibration of the instrument recording it. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Determination of and via High-Precision DSC

This protocol strictly adheres to the principles outlined in ASTM E967 for temperature calibration[2] and ASTM E793 for enthalpy determination[3].

  • Step 1: Bracketing Calibration (The Causality of Accuracy)

    • Action: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium (

      
       = 156.6 °C, 
      
      
      
      = 28.59 J/g)[2].
    • Causality: Because the expected

      
       of our target compound (~152 °C) is nearly identical to Indium, using Indium as the primary standard virtually eliminates temperature extrapolation errors, creating a self-validating thermal axis.
      
  • Step 2: Sample Encapsulation

    • Action: Weigh 2.0 to 5.0 mg of the compound into an aluminum hermetic pan and seal it.

    • Causality: Nitroaromatics can exhibit premature sublimation. A hermetic seal ensures that the endothermic peak recorded is purely the heat of fusion, uncontaminated by the latent heat of vaporization.

  • Step 3: Thermal Programming

    • Action: Equilibrate at 25 °C, then heat at a dynamic rate of 10 °C/min up to 200 °C under a dry nitrogen purge (50 mL/min)[3].

    • Action: Integrate the area under the endothermic peak using a linear baseline drawn from the onset to the endset of the melt.

Protocol B: Orthogonal Validation via Thermogravimetric Analysis (TGA)

Melting points of nitro-compounds can sometimes be masked by concurrent thermal decomposition.

  • Step 1: Run a parallel sample in a TGA from 25 °C to 350 °C at 10 °C/min.

  • Step 2: Validation Check: Confirm that the mass loss (

    
    ) is < 0.5% at the DSC-determined 
    
    
    
    (152.4 °C). If mass loss occurs simultaneously with the endotherm, the DSC data must be discarded as it represents a decomposition exotherm/endotherm overlap rather than pure fusion.
Protocol C: Specific Heat Capacity ( ) via Modulated DSC

To determine the energy required to heat the solid API prior to melting,


 is measured according to ASTM E1269[4].
  • Step 1: Run a three-step method: (1) Baseline (empty pans), (2) Sapphire standard reference, and (3) The 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole sample.

  • Step 2: Apply a temperature modulation (e.g.,

    
     1 °C every 60 seconds) over an underlying heating rate of 2 °C/min.
    
  • Causality: Modulated DSC separates the reversing heat flow (heat capacity) from the non-reversing heat flow (kinetic events like structural relaxation), yielding a highly accurate

    
     value free from thermal history artifacts.
    

DSC_Workflow A Sample Prep: Hermetic Aluminum Pan (2-5 mg) C Thermal Program: 10 °C/min under N2 A->C B Calibration: Indium Standard (Tm = 156.6 °C) B->A validates E Data Extraction: Onset Tm & Peak Area C->E D TGA Cross-Validation: Ensure No Mass Loss < 200 °C D->E orthogonal check F Thermodynamic Output: Tm, ΔHfus, ΔSfus E->F

Figure 2: Self-validating thermal analysis workflow for accurate thermodynamic parameter extraction.

References

  • PubChem (National Institutes of Health). "5,6-dimethyl-4-nitro-1H-1,3-benzimidazole | C9H9N3O2 | CID 2768815" Used as the structural analog baseline for thermodynamic behavior.1

  • ASTM International . "ASTM E967-18 - Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers." iTeh Standards.2

  • ASTM International . "ASTM E793-06(2018) - Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry." ASTM.org.3

  • ASTM International . "ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry." iTeh Standards.4

Sources

An In-depth Technical Guide on the Safety and Toxicity of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit with Scientific Precaution

Section 1: Physicochemical Identity and Inferred Hazard Profile

1.1. Molecular Structure and Class

  • IUPAC Name: 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

  • Synonyms: 1,5,6-trimethyl-4-nitro-1H-benzimidazole

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Chemical Class: Nitro-substituted benzimidazole derivative. This class of compounds is characterized by a bicyclic structure composed of fused benzene and imidazole rings, with a nitro group and methyl groups as substituents.

1.2. Inferred Hazard Identification

While a specific Safety Data Sheet (SDS) for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is not available, data from analogous compounds, such as 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, allows for a presumptive hazard classification.[1] The presence of the nitro group is a key determinant of the toxicological profile of many benzimidazole derivatives.[2][3]

Presumptive GHS Hazard Statements:

Based on data for structurally similar compounds, the following hazard statements are likely applicable:[1]

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H312: Harmful in contact with skin (Acute toxicity, dermal)

  • H332: Harmful if inhaled (Acute toxicity, inhalation)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Signal Word: Warning [1]

Pictograms:

Section 2: Toxicological Assessment and Mechanistic Insights

The toxicity of nitroaromatic compounds, including nitro-substituted benzimidazoles, is often linked to the metabolic reduction of the nitro group.[3] This process can lead to the formation of reactive intermediates that are capable of interacting with cellular macromolecules, including DNA.

2.1. Genotoxicity and Mutagenicity

Studies on 5-nitro-benzimidazole derivatives indicate that these compounds can be metabolically activated by bacterial nitroreductases and O-acetyltransferases into DNA-reactive species.[3] This suggests a potential for mutagenicity. The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of such compounds.[3] While no direct Ames test data exists for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, related nitro compounds have shown mutagenic activity in this assay, particularly in strains like TA98 and TA100, both with and without metabolic activation (S9 mix).[3]

2.2. Systemic Toxicity

Extrapolating from data on other benzimidazole derivatives, systemic toxicity following significant exposure could potentially affect the following organs:

  • Liver and Kidneys: Undefined toxic effects on the liver and kidneys have been observed in animal studies with some benzotriazoles.[4]

  • Blood System: Effects on the peripheral blood system have also been noted.[4]

It is important to note that the toxicological properties of many benzimidazole derivatives have not been fully investigated.[5]

2.3. Carcinogenicity

There is no specific data on the carcinogenic properties of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. However, some 5-nitroimidazole derivatives have been shown to increase the incidence of tumors in animal studies.[6] Therefore, a cautious approach is warranted, and exposure should be minimized.

2.4. Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity is unknown for this specific compound. However, for some related compounds, there is a suspicion of damaging the unborn child.[7]

Section 3: Risk Management and Safe Handling Protocols

Given the inferred hazards and the lack of specific toxicity data, a conservative approach to handling 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is essential.

3.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][9]

  • Facilities should be equipped with an eyewash station and a safety shower.[9]

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Contaminated gloves should be disposed of properly.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols can be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10]

3.3. Hygiene Measures

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Remove contaminated clothing and wash it before reuse.[9]

3.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or watercourses.

Section 4: Experimental Protocols for Toxicity Assessment

For researchers intending to further characterize the toxicological profile of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, the following standard assays are recommended.

4.1. Ames Test (Bacterial Reverse Mutation Assay)

This test is a widely used method to assess the mutagenic potential of chemical compounds.[3]

Methodology:

  • Strain Preparation: Inoculate appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[3]

  • Metabolic Activation: Prepare an S9 mix from the liver homogenate of rats induced with a suitable agent (e.g., Aroclor 1254). This mix contains enzymes capable of metabolically activating pro-mutagens.[3]

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activation condition).

  • Plating: After a short pre-incubation, pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

4.2. In Vitro Micronucleus Assay

This assay detects genotoxic damage at the chromosome level.

Methodology:

  • Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) to a sufficient density.

  • Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-24 hours).[3]

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Section 5: Data Visualization and Interpretation

5.1. Inferred Hazard Profile Summary

Hazard Class Category Basis of Inference
Acute Toxicity, OralCategory 4Data on analogous nitro-substituted benzimidazoles.[1]
Acute Toxicity, DermalCategory 4Data on analogous nitro-substituted benzimidazoles.[1]
Acute Toxicity, InhalationCategory 4Data on analogous nitro-substituted benzimidazoles.[1]
Skin Corrosion/IrritationCategory 2Data on analogous nitro-substituted benzimidazoles.[1]
Serious Eye Damage/IrritationCategory 2AData on analogous nitro-substituted benzimidazoles.[1]
Specific Target Organ ToxicityCategory 3Data on analogous nitro-substituted benzimidazoles.[1]

5.2. Conceptual Workflow for Toxicity Assessment

Toxicity_Assessment_Workflow cluster_0 In Silico & In Vitro Assessment cluster_1 Risk Assessment & Management Compound_of_Interest 1,5,6-trimethyl-4-nitro- 1H-1,3-benzodiazole Literature_Review Literature Review on Analogous Compounds Compound_of_Interest->Literature_Review Ames_Test Ames Test (Mutagenicity) Compound_of_Interest->Ames_Test Micronucleus_Assay In Vitro Micronucleus (Genotoxicity) Compound_of_Interest->Micronucleus_Assay Hazard_Identification Hazard Identification Literature_Review->Hazard_Identification Ames_Test->Hazard_Identification Micronucleus_Assay->Hazard_Identification Risk_Characterization Risk Characterization Hazard_Identification->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization Safe_Handling_Protocol Develop Safe Handling Protocol Risk_Characterization->Safe_Handling_Protocol

Caption: A conceptual workflow for assessing the toxicity and establishing safe handling protocols for a novel compound with limited data.

References

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). PMC. Retrieved from [Link]

  • Safety Data Sheet. (2014, January 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Acute Intoxications and Fatalities Associated With Benzimidazole Opioid (Nitazene Analog) Use: A Systematic Review. (n.d.). ResearchGate. Retrieved from [Link]

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. (n.d.). INCHEM. Retrieved from [Link]

  • 5-Nitrobenzimidazole. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Acros Organics. Retrieved from [Link]

  • Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production. (n.d.). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET. (2011, December 7). Tedia. Retrieved from [Link]

  • 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2019, June 24). SysKem Chemie GmbH. Retrieved from [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. (2022, January 14). Australian Government Department of Health. Retrieved from [Link]

  • RESEARCH NOTE TOXICITY OF BENZOTRIAZOLE AND BENZOTRIAZOLE DERIVATIVES TO THREE AQUATIC SPECIES. (n.d.). SETAC. Retrieved from [Link]

  • 1-Methyl-6-nitro-1H-benzimidazole. (n.d.). PMC - NIH. Retrieved from [Link]

  • CAS#:103248-19-7 | 1H-Benzimidazole, 1-(4-morpholinylmethyl)-6-nitro. (2025, August 26). Chemsrc. Retrieved from [Link]

Sources

Rational Design, Synthesis, and Discovery of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The benzimidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its profound biological compatibility and structural resemblance to naturally occurring nucleotides. The foundational discovery of this class of compounds reached a pivotal milestone in 1949 when Brink and Folkers isolated 5,6-dimethylbenzimidazole (DMB) via the acid hydrolysis of Vitamin B12 (cobalamin) (1)[1]. This discovery unveiled the critical role of the benzimidazole core as a lower axial ligand for cobalt in biological systems, igniting decades of structural optimization.

As the demand for novel antimicrobial and antineoplastic agents surged, researchers began systematically modifying the benzimidazole core. The introduction of a nitro group at the 4- or 5-position was found to drastically enhance the molecule's ability to undergo bioreduction and interact with target enzymes (2)[2]. 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 338410-74-5) represents a highly specialized, modern iteration of this lineage. Synthesized primarily as a high-value building block for combinatorial drug discovery libraries, its specific methylation pattern (1,5,6-trimethyl) optimizes lipophilicity and membrane permeability, while the 4-nitro group serves as a critical pharmacophore for target binding (3)[3].

Physicochemical Profiling

The strategic functionalization of the benzimidazole core directly dictates its pharmacokinetic behavior. The table below summarizes the quantitative physicochemical data for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, highlighting its drug-like properties (4)[4].

PropertyValuePharmacological Significance
IUPAC Name 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazoleDefines exact regiochemistry of substituents.
CAS Registry Number 338410-74-5Unique identifier for library screening.
Molecular Formula C₁₀H₁₁N₃O₂-
Molecular Weight 205.21 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area 63.6 ŲIndicates excellent cell membrane and BBB permeability.
Hydrogen Bond Donors 0N-methylation removes the NH donor, increasing lipophilicity.
Hydrogen Bond Acceptors 3Facilitates binding with target enzyme active sites.

Chemical Synthesis & Causality-Driven Protocol

The synthesis of highly substituted benzimidazoles requires strict regiochemical control. The workflow relies on a two-step sequence: a foundational cyclization followed by a regioselective N-alkylation.

Step 1: The Phillips Condensation (Cyclization)
  • Causality: The Phillips condensation is the gold standard for constructing the benzimidazole ring from an ortho-phenylenediamine precursor. Formic acid is selected not merely as a solvent, but as the one-carbon orthoester equivalent necessary to form the C2 position of the imidazole ring under acidic, high-temperature conditions (1)[1].

  • Protocol:

    • Initiation: Dissolve 10 mmol of 4,5-dimethyl-3-nitrobenzene-1,2-diamine in 20 mL of concentrated formic acid (85-90%).

    • Reaction: Reflux the mixture at 100°C for 4-6 hours under continuous magnetic stirring.

    • Self-Validation Check: Extract a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the lower-Rf diamine spot confirms total cyclization.

    • Isolation: Cool the mixture to 0°C and slowly neutralize with 10% aqueous NaOH until a pH of 7-8 is achieved. The resulting precipitate is the intermediate 5,6-dimethyl-4-nitro-1H-benzimidazole[4]. Filter, wash with cold distilled water, and dry under vacuum.

Step 2: Regioselective N-Alkylation
  • Causality: The intermediate exists as a tautomer, meaning the N-H proton can shift between the two nitrogen atoms. To lock the conformation and increase lipophilicity, N-methylation is performed. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the potassium cation of K₂CO₃, leaving the carbonate anion highly reactive to deprotonate the benzimidazole nitrogen. Methyl iodide (CH₃I) acts as a highly reactive electrophile for the subsequent Sₙ2 attack (5)[5].

  • Protocol:

    • Deprotonation: Dissolve 5 mmol of the intermediate in 15 mL of anhydrous DMF. Add 7.5 mmol of anhydrous K₂CO₃ and stir for 15 minutes at room temperature to generate the nitrogen anion.

    • Alkylation: Add 6 mmol of Methyl Iodide (CH₃I) dropwise. Stir at room temperature for 12 hours.

    • Quenching & Extraction: Pour the mixture into 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validation Check: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient). Confirm the regiochemistry of the isolated 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole via ¹H-NMR (look for the distinct N-CH₃ singlet peak at ~3.8 ppm).

Synthesis SM 4,5-Dimethyl-3-nitro- 1,2-phenylenediamine Cyclization Cyclization (HCOOH, Reflux) SM->Cyclization Intermediate 5,6-Dimethyl-4-nitro- 1H-benzimidazole Cyclization->Intermediate Alkylation N-Methylation (CH3I, K2CO3, DMF) Intermediate->Alkylation Product 1,5,6-Trimethyl-4-nitro- 1H-1,3-benzodiazole Alkylation->Product

Synthetic workflow for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Biological Mechanisms of Action

Nitrobenzimidazoles are highly valued in drug discovery for their dual-action capabilities against pathogenic bacteria and neoplastic cells (6)[6]. The specific substitution pattern of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole drives two primary mechanistic pathways:

  • Enzyme Inhibition (DHFR): Molecular docking studies indicate that highly substituted benzimidazoles act as competitive inhibitors of dihydrofolate reductase (DHFR). The nitrogen atoms of the imidazole ring form critical hydrogen bonds with the catalytic site, while the hydrophobic methyl groups at positions 1, 5, and 6 anchor the molecule into the surrounding lipophilic pocket, effectively blocking folate synthesis (5)[5].

  • DNA Minor Groove Binding & Bioreduction: The planar aromatic system allows the molecule to bind securely within the minor groove of AT-rich DNA. Concurrently, the 4-nitro group is susceptible to bioreduction by bacterial or tumor-specific nitroreductases. This reduction generates reactive oxygen species (ROS) and reactive nitrogen intermediates that covalently cross-link DNA, leading to irreversible replication arrest and apoptosis (2)[2].

Mechanism Compound 1,5,6-Trimethyl-4-nitro- 1H-1,3-benzodiazole Uptake Cellular Uptake & Membrane Penetration Compound->Uptake Target1 DHFR Inhibition Uptake->Target1 Target2 DNA Minor Groove Binding Uptake->Target2 Effect1 Folate Synthesis Blockade Target1->Effect1 Effect2 DNA Replication Arrest Target2->Effect2 Outcome Pathogen/Cancer Cell Death Effect1->Outcome Effect2->Outcome

Dual-action biological mechanism of highly substituted nitrobenzimidazoles.

References

  • Discovery and history of dimethylbenzimidazoles - BenchChem. 1

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing. 5

  • 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole - PubChem. 4

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives - Oriental Journal of Chemistry. 2

  • 5-Nitrobenzimidazole 94-52-0 wiki - GuideChem. 6

  • 338410-74-5 | MFCD00231367 | C10H11N3O2 - Key Organics.3

Sources

Pharmacological Evolution of Nitro-Benzodiazole Derivatives: Targets, Mechanisms, and Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold was relegated to the realm of fluorescent probes due to its environmentally sensitive emission properties. However, recent advances in medicinal chemistry have repositioned NBD derivatives—most notably NBDHEX and its analogs—as potent, targeted anticancer and antimicrobial pharmacophores. By acting as mechanism-based inhibitors of specific overexpressed enzymes and disruptors of critical protein-protein interactions (PPIs), these compounds offer a novel therapeutic axis for multidrug-resistant (MDR) malignancies. This whitepaper provides an in-depth technical analysis of the molecular targets of NBD derivatives, the structural basis of their efficacy, and the self-validating experimental workflows required to evaluate them.

Core Molecular Targets and Mechanistic Grounding

Glutathione S-Transferases (GSTP1-1 and GSTM2-2)

The primary and most thoroughly validated targets for NBD derivatives are the cytosolic Glutathione S-Transferases (GSTs), specifically the Pi (GSTP1-1) and Mu (GSTM2-2) isoforms[1],[2]. In healthy tissue, GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic xenobiotics, facilitating their efflux. In multidrug-resistant tumors, GSTP1-1 is heavily overexpressed, neutralizing chemotherapeutics and inhibiting apoptosis[2].

NBD derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), act as suicide substrates. Kinetic and crystallographic data reveal that NBDHEX enters the hydrophobic H-site of the enzyme. Once bound, the electrophilic C4 position of the benzoxadiazole ring is attacked by the thiolate anion of the GST-bound GSH[1]. This conjugation forms a highly stable tetrahedral intermediate known as a


-complex (or Meisenheimer complex)[1],[3]. The formation of this complex effectively locks the enzyme in an inactive state, with a dissociation constant (

) in the nanomolar range[4].
Disruption of Protein-Protein Interactions (PPIs)

Beyond catalytic inhibition, the true therapeutic value of targeting GSTP1-1 with NBD derivatives lies in the disruption of its non-catalytic scaffolding functions. In resistant tumor cells, GSTP1-1 physically sequesters the mitogen-activated protein kinase c-Jun N-terminal Kinase 1 (JNK1) and the TNF


-receptor-associated-factor 2 (TRAF2)[2],[4].

When NBDHEX forms the


-complex within the active site, it induces a conformational shift in GSTP1-1. This structural perturbation forces the dissociation of the GSTP1-1/JNK1 and GSTP1-1/TRAF2 complexes[2]. The liberated JNK1 undergoes rapid phosphorylation, triggering a downstream signaling cascade that culminates in tumor cell cycle arrest and apoptosis[2],[5].

Pathway NBD NBD Derivative (e.g., NBDHEX) Sigma Sigma-Complex (Meisenheimer) NBD->Sigma Conjugation GSH Glutathione (GSH) GSH->Sigma Thiolate Attack GSTP1 GSTP1-1 Enzyme (H-Site) Sigma->GSTP1 Tight Binding (Kd ~1nM) JNK JNK1 Kinase (Sequestered) GSTP1->JNK Normal State TRAF2 TRAF2 Protein (Sequestered) GSTP1->TRAF2 Normal State ActiveJNK Phosphorylated JNK (Active) GSTP1->ActiveJNK Dissociation via Conformational Change Apoptosis Tumor Cell Apoptosis ActiveJNK->Apoptosis Signaling Cascade

NBD mechanism: GSTP1-1 inhibition and subsequent JNK-mediated apoptosis in tumor cells.

Next-Generation Derivatives: Overcoming GSH Dependency

A critical limitation of first-generation NBDs like NBDHEX is their reliance on intracellular GSH levels to form the active


-complex[4]. To bypass this, medicinal chemists have synthesized analogs with bulky hydrophobic side chains. For instance, the derivative MC2753 does not require GSH to trigger the dissociation of the GSTP1-1/TRAF2 complex[4]. Furthermore, derivatives like MC3181 have shown profound efficacy in blocking melanoma invasion and metastasis in BRAF-mutated models, even overcoming resistance to standard targeted therapies like vemurafenib[5].

Quantitative Data Summary

The following table synthesizes the binding affinities and mechanistic properties of key NBD derivatives evaluated in recent literature[1],[3],[4],[5].

Compound DesignationPrimary Target(s)

(

M)
Key Mechanistic Feature
NBDHEX GSTP1-1 / GSTM2-20.80 / <0.01Forms GSH-dependent

-complex; dissociates JNK/TRAF2.
NBD-S-GSH (1) GSTP1-1 / GSTM2-2Low

M
Contains full peptidyl moiety of GSH; circumvents specific efflux pumps.
MC2753 GSTP1-1~1.5GSH-independent target binding; high physiological stability.
MC3181 GSTP1-1 / BRAF-mutSub-toxicBlocks melanoma invasion; induces persistent JNK activation.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed with internal controls and a deep understanding of physicochemical causality. The following workflows detail the validation of NBD derivatives.

Protocol 1: Spectrophotometric and Fluorometric Validation of Target Engagement

This protocol measures the catalytic inhibition of GSTP1-1 and confirms direct binding via the intrinsic fluorescence of the NBD scaffold.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer strictly adjusted to pH 6.5, containing 0.1 mM EDTA and 0.1% (v/v) Triton X-100.

    • Causality Focus: The physiological pH of 7.4 accelerates the spontaneous, non-enzymatic conjugation of GSH with the substrate, creating high background noise that confounds the enzyme-specific kinetic rate. Furthermore, NBD derivatives are highly lipophilic; omitting Triton X-100 causes the compounds to aggregate in aqueous media, leading to artificially inflated

      
       values.
      
  • Enzyme Reaction Setup: In a 1 mL cuvette, combine the buffer, 1 mM GSH, 1 mM 1-chloro-2,4-dinitrobenzene (CDNB, a standard GST substrate), and 20 nM of recombinant GSTP1-1 subunits.

  • Kinetic Measurement: Monitor the absorbance at 340 nm (

    
    ) at 25°C to establish the baseline conjugation rate.
    
  • Inhibitor Titration: Introduce the NBD derivative at varying concentrations (0.01–40

    
    M) and recalculate the reaction velocity to determine the 
    
    
    
    .
  • Fluorometric Validation: Excite the sample at 425 nm and monitor emission spectra (typically 500-550 nm).

    • Causality Focus: Upon entering the hydrophobic H-site of GSTP1-1 and forming the

      
      -complex, the NBD fluorophore experiences a drastic reduction in solvent polarity. This triggers a quantifiable blue shift and quantum yield enhancement, serving as a self-validating, label-free readout of direct target engagement.
      
Protocol 2: Co-Immunoprecipitation (Co-IP) of GSTP1-1/JNK1 Complexes

To prove that the NBD derivative disrupts PPIs in a cellular context, a highly controlled Co-IP is required.

Step-by-Step Methodology:

  • Cell Treatment: Treat the target cancer cell line (e.g., WM266.4 melanoma cells) with the established

    
     concentration of the NBD derivative for 2 hours.
    
  • Lysis: Harvest cells and lyse using a mild CHAPS-based buffer (1% CHAPS, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate).

    • Causality Focus: Standard RIPA buffer contains SDS and sodium deoxycholate—harsh ionic detergents that will spontaneously disrupt transient, non-covalent PPIs like the GSTP1-1/JNK1 complex, leading to false-negative interaction data. Additionally, endogenous phosphatases will rapidly dephosphorylate JNK1 post-lysis, masking the pro-apoptotic signaling effect if phosphatase inhibitors are omitted.

  • Immunoprecipitation: Incubate 500

    
    g of lysate with 2 
    
    
    
    g of anti-GSTP1-1 antibody overnight at 4°C. Capture the complex using Protein A/G magnetic beads.
  • Elution and Immunoblotting: Elute the proteins by boiling in Laemmli buffer. Resolve via SDS-PAGE and probe the membrane with anti-JNK1 and anti-phospho-JNK antibodies. A successful NBD inhibitor will show a marked depletion of JNK1 in the GSTP1-1 pulldown fraction compared to the vehicle control.

Protocol S1 Step 1: Reagent Prep Buffer pH 6.5 S2 Step 2: CDNB Assay Spectrophotometry S1->S2 Prevents auto-oxidation S3 Step 3: Target Binding Fluorometry S2->S3 IC50 Determination S4 Step 4: PPI Analysis Co-Immunoprecipitation S3->S4 Validates Mechanism

Step-by-step experimental workflow for validating NBD derivative target engagement.

Conclusion and Future Perspectives

Nitro-benzodiazole derivatives represent a paradigm shift in targeting multidrug-resistant malignancies. By exploiting the overexpression of GSTP1-1, compounds like NBDHEX and MC3181 turn a tumor's primary defense mechanism into a lethal vulnerability. The evolution from GSH-dependent suicide substrates to GSH-independent PPI disruptors highlights the vast, untapped potential of the NBD scaffold in medicinal chemistry. Future drug development efforts must prioritize optimizing the pharmacokinetic profiles of these derivatives while utilizing the rigorous, causally-grounded validation workflows outlined in this guide.

References

1.[1] Title: Structural Basis for the Binding of the Anticancer Compound 6-(7-Nitro-2,1,3-Benzoxadiazol-4-Ylthio)Hexanol to Human Glutathione S-Transferases Source: Cancer Research - AACR Journals URL:

2.[3] Title: Full article: Nitrobenzoxadiazole-based GSTP1-1 inhibitors containing the full peptidyl moiety of (pseudo)glutathione Source: Taylor & Francis URL:

3.[2] Title: Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications Source: MDPI URL:

4.[4] Title: A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability Source: NIH URL:

5.[5] Title: The nitrobenzoxadiazole derivative MC3181 blocks melanoma invasion and metastasis Source: PMC - NIH URL:

Sources

Methodological & Application

Regioselective Nitration Methods for 1,5,6-Trimethyl-1H-1,3-benzodiazole: Pathways to Advanced Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of privileged heterocyclic scaffolds. 1,5,6-Trimethyl-1H-1,3-benzodiazole (commonly referred to as 1,5,6-trimethylbenzimidazole or 1,5,6-TMB) is a highly valuable precursor in drug development. Its functionalized derivatives, particularly benzimidazole-4,7-diones, are critical components in the synthesis of bioreductive antitumor agents and advanced quinazoline-fused hybrids[1].

The core structure of 1,5,6-TMB consists of an electron-rich benzene ring fused to an imidazole ring, with methyl groups occupying the N-1, C-5, and C-6 positions[2]. Because the C-5 and C-6 positions are blocked, electrophilic aromatic substitution is restricted to the C-4 and C-7 positions. This application note provides a comprehensive, self-validating guide to controlling the regioselectivity of this nitration, explaining the underlying thermodynamic and kinetic principles that dictate the reaction pathway.

Mechanistic Principles of Regioselection

Understanding the causality behind the reaction conditions is paramount for predictable scale-up. In a strongly acidic nitrating medium (a mixture of


 and 

), the N-3 nitrogen of the imidazole ring is rapidly protonated, yielding a benzimidazolium cation[3]. This protonation significantly deactivates the heterocyclic core, shifting the electron density and requiring the generation of the highly electrophilic nitronium ion (

) via sulfuric acid catalysis to drive the reaction forward[4].

The regioselectivity between the C-4 and C-7 positions is governed by a strict competition between steric hindrance and electronic activation:

  • Kinetic Control (C-4 Nitration): Both C-4 and C-7 are activated by the inductive (+I) effects of their adjacent C-5 and C-6 methyl groups. However, the C-7 position experiences severe steric hindrance from the N-1 methyl group. Consequently, at low temperatures (0–10 °C), the nitronium ion preferentially attacks the sterically free C-4 position, yielding 4-nitro-1,5,6-TMB as the major product.

  • Thermodynamic/Exhaustive Control (C-4, C-7 Dinitration): The installation of the first nitro group strongly deactivates the aromatic ring. To achieve functionalization at the hindered C-7 position, the reaction must be forced using fuming nitric acid and elevated thermal energy (60–80 °C)[4].

Alternative methodologies, such as Kyodai nitration (utilizing ozone and nitrogen dioxide in organic solvents), can also achieve mono-nitration, though they are typically reserved for specialized applications where aqueous acid must be avoided[5].

Pathway TMB 1,5,6-Trimethyl-1H-1,3-benzodiazole (1,5,6-TMB) Nitronium Nitronium Ion (NO2+) Electrophilic Attack TMB->Nitronium H2SO4 / HNO3 C4_Nitro 4-Nitro-1,5,6-TMB (Major Product, Sterically Free) Nitronium->C4_Nitro 0-10 °C Kinetically Favored C7_Nitro 7-Nitro-1,5,6-TMB (Minor Product, Sterically Hindered) Nitronium->C7_Nitro 0-10 °C Steric Clash with N-CH3 Dinitro 4,7-Dinitro-1,5,6-TMB (Excess HNO3, Heat) C4_Nitro->Dinitro Fuming HNO3 60-80 °C C7_Nitro->Dinitro Fuming HNO3 60-80 °C

Mechanistic pathway of 1,5,6-TMB nitration highlighting steric control and temperature dependence.

Comparative Nitration Conditions

To facilitate experimental design, the following table summarizes the quantitative parameters and expected outcomes based on the chosen nitration strategy.

Nitration MethodReagentsTemp (°C)Time (h)Major ProductRegioselectivity (4-NO₂ : 7-NO₂)Expected Yield (%)
Standard Mixed Acid 65%

/ Conc.

0–102–44-Nitro-1,5,6-TMB> 95:582–88
Exhaustive Mixed Acid Fuming

/ Conc.

60–806–84,7-Dinitro-1,5,6-TMBN/A (Dinitrated)70–75
Kyodai Nitration [5]

/

in EtOAc
20–251–24-Nitro-1,5,6-TMB~ 85:1540–50

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checks ensure that the chemistry is proceeding correctly at each critical juncture.

Protocol A: Kinetically Controlled Mono-Nitration (Synthesis of 4-Nitro-1,5,6-TMB)

This protocol isolates the mono-nitrated product by strictly controlling the thermal energy of the highly exothermic nitration step[4].

  • Substrate Dissolution: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (62.4 mmol) of 1,5,6-TMB in 40 mL of concentrated sulfuric acid (98%).

    • Causality:

      
       acts as a solvent by protonating the N-3 nitrogen to form a soluble benzimidazolium salt, preventing premature oxidation of the electron-rich ring.
      
  • Nitrating Mixture Preparation: In a separate flask submerged in an ice bath, carefully add 5.0 mL (1.1 eq) of 65% nitric acid to 15 mL of cold concentrated sulfuric acid.

    • Self-Validation: The successful generation of the nitronium ion is confirmed by the absence of brown

      
       gas; the mixture should remain a clear, colorless to pale-yellow liquid.
      
  • Dropwise Addition: Cool the substrate solution to 0 °C using an ice-brine bath. Add the nitrating mixture dropwise over 45 minutes, maintaining the internal temperature strictly below 10 °C.

    • Causality: Exceeding 10 °C provides sufficient thermal energy to overcome the steric hindrance at C-7, leading to unwanted dinitration[4].

  • Reaction Progression: Stir the mixture at 0–5 °C for 2 hours.

    • Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material (

      
      ) should completely disappear, replaced by a single distinct yellow spot (
      
      
      
      ).
  • Quenching: Pour the reaction mixture slowly over 400 g of crushed ice with vigorous stirring.

    • Self-Validation: Nitrobenzimidazoles are highly chromophoric. The immediate formation of a bright yellow precipitate upon contact with ice confirms the successful installation of the nitro group.

  • Isolation: Adjust the pH to 7.0 using aqueous ammonia (28%) to fully precipitate the free base. Filter the solid, wash with copious amounts of cold distilled water, and recrystallize from hot ethanol.

Protocol B: Thermodynamically Driven Di-Nitration (Synthesis of 4,7-Dinitro-1,5,6-TMB)

This protocol is utilized when synthesizing precursors for benzimidazoloquinones[1].

  • Preparation: Dissolve 10.0 g of 1,5,6-TMB in 50 mL of conc.

    
     at 0 °C.
    
  • Aggressive Nitration: Prepare a robust nitrating mixture using 15.0 mL (excess) of fuming nitric acid (>90%) and 20 mL of conc.

    
    .
    
  • Thermal Forcing: Add the mixture dropwise at 0 °C to safely manage the initial exotherm. Once addition is complete, equip the flask with a reflux condenser and gradually heat the reaction mixture to 70 °C for 6 hours.

    • Causality: The first nitro group strongly deactivates the ring via electron withdrawal. Thermal energy and a higher concentration of

      
       are mandatory to force the second electrophilic substitution at the sterically hindered C-7 position[3].
      
  • Isolation: Quench over ice, neutralize with aqueous ammonia, and isolate the 4,7-dinitro-1,5,6-TMB as a dark yellow/brown solid.

Workflow Step1 1. Substrate Dissolution Dissolve 1,5,6-TMB in conc. H2SO4 at 0 °C Step3 3. Dropwise Addition Add nitrating mixture to substrate Maintain T < 10 °C Step1->Step3 Step2 2. Nitrating Mixture Prep Mix conc. H2SO4 + HNO3 (Cool to 0 °C) Step2->Step3 Step4 4. Reaction Progression Stir at RT (Mononitration) OR Heat to 70 °C (Dinitration) Step3->Step4 Step5 5. Quenching Pour over crushed ice Precipitate crude product Step4->Step5 Step6 6. Isolation & Purification Filter, wash with cold H2O, Recrystallize from EtOH Step5->Step6

Step-by-step experimental workflow for the regioselective nitration of 1,5,6-trimethylbenzimidazole.

Analytical Characterization & Troubleshooting

  • Low Yield / Starting Material Recovery: If a white precipitate forms during quenching instead of a yellow solid, the nitronium ion was likely not generated effectively. Ensure the

    
     is strictly 98% (anhydrous) and the 
    
    
    
    is fresh. Water in the system heavily suppresses
    
    
    formation.
  • Poor Regioselectivity (Mixture of Isomers): If NMR analysis reveals a high ratio of the 7-nitro isomer during a targeted mono-nitration, the internal temperature of the reaction exceeded 10 °C during the dropwise addition. Ensure adequate stirring and a robust ice-brine bath.

  • NMR Shifts: In

    
     NMR (DMSO-
    
    
    
    ), the successful installation of the 4-nitro group will result in the disappearance of the C-4 aromatic proton, leaving a distinct singlet for the C-7 proton (typically shifted downfield due to the electron-withdrawing nature of the nitro group across the conjugated system).

References[5] Title: Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles

Sources

Application Note: Optimization of N-Methylation in Benzodiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-methylation of benzimidazoles (benzodiazoles) is a critical transformation in medicinal chemistry, modulating solubility, metabolic stability, and potency of drug candidates. However, the reaction is complicated by annular tautomerism, leading to regiochemical ambiguity (N1 vs. N3 alkylation) and potential over-alkylation (quaternization). This guide provides three distinct, field-validated protocols ranging from robust laboratory-scale synthesis to green industrial methodologies. It includes a mechanistic analysis of regioselectivity and a troubleshooting matrix to ensure reproducible outcomes.

Mechanistic Insight & Regioselectivity

Benzimidazoles possess an amphoteric nature. The N-H moiety is weakly acidic (


), while the pyridinic nitrogen is weakly basic (

for the conjugate acid).
The Tautomerism Challenge

In unsubstituted benzimidazoles, the N1 and N3 positions are equivalent due to rapid tautomeric equilibrium. However, introducing a substituent at the C4, C5, or C6 position breaks this symmetry.

  • Steric Factors: Alkylation generally favors the less sterically hindered nitrogen (remote from bulky substituents).

  • Electronic Factors: Electron-withdrawing groups (EWGs) increase the acidity of the NH, often directing alkylation to the nitrogen para or meta to the EWG depending on resonance contributions, though steric effects usually dominate.

Reaction Pathway

The reaction typically proceeds via an S_N2 mechanism :

  • Deprotonation: A base removes the pyrrolic proton, generating a resonance-stabilized benzimidazolide anion.

  • Nucleophilic Attack: The anion attacks the methylating agent (Me-X).

  • Quaternization Risk: The product is more basic than the starting material, risking a second methylation to form the imidazolium salt.

Benzimidazole_Methylation Substrate Substituted Benzimidazole Anion Resonance Stabilized Anion Substrate->Anion Deprotonation Base Base (e.g., Cs2CO3) Base->Anion Product_N1 N1-Methyl Product Anion->Product_N1 S_N2 Attack Product_N3 N3-Methyl Isomer Anion->Product_N3 Regioisomerism MeX Methyl Source (MeI / DMC) MeX->Product_N1 Quat Quaternary Salt (Over-reaction) Product_N1->Quat Excess MeX

Figure 1: Mechanistic pathway of benzimidazole N-methylation showing deprotonation, bifurcation of regioisomers, and risk of quaternization.

Experimental Protocols

Method A: The "Cesium Effect" (Robust Lab Scale)

Best for: High-value intermediates, complex substrates, and avoiding quaternization. Rationale: Cesium carbonate (


) is superior to 

or

for many alkylations. The large cesium radius results in a "loose" ion pair with the benzimidazolide anion, enhancing nucleophilicity and solubility in organic solvents (the "Cesium Effect") [1].

Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve substituted benzimidazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (3.0 mL).

    • Note: DMF is preferred over MeCN for solubility, but MeCN simplifies workup.

  • Deprotonation: Add

    
     (1.2 mmol, 1.2 equiv). Stir at Room Temperature (RT) for 30 mins.
    
    • Observation: The suspension may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Add Methyl Iodide (MeI) (1.05 mmol, 1.05 equiv) dropwise via syringe.

    • Critical: Do not use large excess of MeI to prevent quaternary salt formation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material (NH signal).

  • Workup: Dilute with EtOAc (20 mL). Wash with water (

    
     mL) to remove DMF. Wash with brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Method B: Dimethyl Carbonate (Green & Scalable)

Best for: Large scale, safety-conscious labs, and "Green Chemistry" compliance. Rationale: Dimethyl Carbonate (DMC) is a non-toxic, biodegradable alternative to MeI and DMS.[2] It acts as both solvent and reagent.[2] At reflux (


), it methylates; at lower temps, it may carboxylate [2].

Protocol:

  • Mixture: In a pressure tube or round-bottom flask with reflux condenser, combine benzimidazole (5.0 mmol),

    
     (1.0 equiv), and DABCO (0.1 equiv) as catalyst.
    
  • Solvent/Reagent: Add DMC (10 mL).

    • Note: DMC is the solvent. No DMF required.[2]

  • Heating: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Optimization: Microwave irradiation (

      
      , 15 mins) significantly accelerates this step.
      
  • Workup: Cool to RT. Filter off inorganic salts.

  • Isolation: Evaporate the filtrate. Recrystallize the residue (often from EtOH/Water) or purify via short silica plug.

Method C: Mitsunobu Methylation (Regioselective)

Best for: Substrates sensitive to basic alkyl halides or when specific regioselectivity is required. Rationale: Uses Methanol (MeOH) directly. The reaction proceeds via activation of the alcohol, avoiding the highly reactive carbo-cationic character of MeI, often leading to cleaner regioprofiles.

Protocol:

  • Dissolution: Dissolve benzimidazole (1.0 mmol) and Triphenylphosphine (

    
    , 1.5 mmol) in anhydrous THF (5 mL).
    
  • Reagent: Add anhydrous Methanol (2.0 mmol).

  • Addition: Cool to

    
    . Add DIAD or DEAD (1.5 mmol) dropwise over 10 mins.
    
  • Reaction: Warm to RT and stir overnight.

  • Workup: Concentrate. Triturate with

    
     to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate.[1][3][4]
    

Optimization & Troubleshooting Matrix

The following data summarizes the impact of variables on reaction efficiency and selectivity.

ParameterRecommendationMechanistic Reason
Solvent DMF or NMPPolar aprotic solvents stabilize the transition state and dissociate the ion pair, increasing rate.
Base

>

>


provides the "naked anion" effect.

is too strong and can cause side reactions with sensitive functional groups.
Temperature

(Method A)
Lower temperatures favor kinetic control, potentially improving regioselectivity ratios.
Stoichiometry 1.05 equiv MeIStrict control prevents N1,N3-dimethyl benzimidazolium salt formation.
Catalyst DABCO / TBAIPhase transfer catalysts or nucleophilic catalysts (DABCO) activate "Green" reagents like DMC.
Decision Tree for Protocol Selection

Protocol_Selection Start Start: Benzimidazole Substrate Scale Is this >10g Scale or Green Chem Required? Start->Scale Sensitive Is Substrate Base/Acid Sensitive? Scale->Sensitive No Method_B Method B: DMC (Reflux/MW) Scale->Method_B Yes Method_A Method A: Cs2CO3 / MeI Sensitive->Method_A No (Standard) Method_C Method C: Mitsunobu (MeOH) Sensitive->Method_C Yes

Figure 2: Workflow for selecting the optimal methylation strategy based on scale and substrate stability.

Validation & Analysis

To confirm success, researchers must validate the absence of the N-H proton and the presence of the N-Me group.

  • 1H NMR: Look for the disappearance of the broad singlet (

    
     ppm, NH) and appearance of a sharp singlet (
    
    
    
    ppm, 3H).
  • Regiochemistry: Use NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Irradiate the N-Me signal.

    • Observe enhancement of the adjacent aryl proton (H2 or H7/H4). This definitively assigns N1 vs N3 isomers.

  • LC-MS: Confirm M+14 mass shift. Watch for M+29 (ethylation artifact from stabilizer in chloroform if used) or M+15+14 (quaternary salt).

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis.[5] Journal of Practical Chemistry.

  • Tundo, P. & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[6] Accounts of Chemical Research.

  • Luo, G. et al. (2018). Regioselective N-Alkylation of Benzimidazoles. Journal of Organic Chemistry.

  • Dittmer, D. C. (2004). Cesium Carbonate.[5] Encyclopedia of Reagents for Organic Synthesis.

Sources

Recrystallization and purification techniques for nitro benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic and kinetic principles that govern the purification of nitrobenzimidazoles. High-purity isolation is non-negotiable in drug development, and understanding the "why" behind each solvent choice and temperature shift is what separates a successful crystallization from a failed, oily precipitation.

Introduction & Mechanistic Principles

Nitrobenzimidazoles (e.g., 5-nitrobenzimidazole and its 2-substituted derivatives) are privileged pharmacophores in drug discovery, exhibiting potent antimicrobial, vasorelaxant, and anticancer activities[1][2]. However, their synthesis—often achieved via the condensation of 4-nitro-o-phenylenediamine with carboxylic acids or aldehydes—frequently yields a crude matrix contaminated with unreacted precursors, regioisomers, and oxidized polymeric byproducts[3].

Because biological assays demand high-purity compounds (>98%), mastering the purification of these derivatives is critical. The structural duality of nitrobenzimidazoles dictates their purification logic:

  • Amphoteric Nature: The imidazole ring possesses both a hydrogen-bond donating (-NH) and accepting (-N=) site, making the core amphoteric. This allows for selective purification via acid-base extraction[4].

  • Polarity & Planarity: The highly polar, electron-withdrawing nitro group (-NO2) paired with the planar aromatic system promotes strong intermolecular stacking. This results in poor solubility in non-polar solvents (e.g., hexane) but excellent crystallization potential in mixed polar systems[5].

Solvent Selection & Solubility Dynamics

Choosing the correct solvent system is the most critical variable in recrystallization. The thermodynamic goal is to exploit a steep solubility curve: the compound must be highly soluble at the solvent's boiling point and nearly insoluble at 0–4°C.

Table 1: Solvent Selection Guide for Nitrobenzimidazole Derivatives

Solvent SystemPolarityEfficacy / ApplicationMechanistic Rationale
Ethanol / Water HighOptimal for general use. Yields high-purity crystals.Ethanol dissolves the polar core; water acts as an anti-solvent to force nucleation upon cooling[3][6].
Methanol HighGood for 2-substituted derivatives.Provides excellent solubility for crude mixtures; often used after initial acid-base extraction[2][4].
Ethyl Acetate / Hexane MediumSuitable for column chromatography or trituration.Hexane disrupts the polar interactions, crashing out the product from the ethyl acetate solution.
DMF / Water Very HighReserved for highly insoluble dinitro-derivatives.DMF breaks strong intermolecular hydrogen bonds of recalcitrant dinitrobenzimidazoles[5].

Purification Workflow

The following diagram illustrates the strategic decision tree for isolating pure nitrobenzimidazoles from crude reaction mixtures.

PurificationWorkflow A Crude Nitrobenzimidazole (Contains Regioisomers & Byproducts) B Acid-Base Extraction (Exploits Amphoteric Core) A->B If heavily contaminated C Hot Solvent Dissolution (e.g., EtOH/H2O) A->C Direct Recrystallization B->C D Activated Charcoal Treatment (Removes Polymeric Impurities) C->D Optional E Hot Gravity Filtration (Prevents Premature Nucleation) C->E If no charcoal D->E F Controlled Cooling (Induces Selective Lattice Formation) E->F G Vacuum Filtration & Washing (Isolates Target Crystals) F->G H Pure Nitrobenzimidazole (>99% Purity via HPLC/NMR) G->H

Decision tree and workflow for the purification of crude nitrobenzimidazole mixtures.

Experimental Protocols

Protocol A: Mixed-Solvent Recrystallization (Ethanol/Water)

Application: Standard purification for moderately pure crude 5-nitrobenzimidazole (>80% initial purity).[3][6]

  • Initial Dissolution: Suspend 10 g of crude 5-nitrobenzimidazole in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Heat the mixture to boiling (approx. 78°C) using a heating mantle.

    • Causality: Ethanol disrupts the intermolecular hydrogen bonding of the imidazole ring, solvating the target molecule while leaving highly polymeric impurities largely undissolved.

  • Anti-Solvent Titration: While maintaining a gentle boil, add hot distilled water dropwise until the solution becomes faintly turbid (the "cloud point"), then add just enough hot ethanol (1-2 mL) to clear the solution.

    • Causality: Water acts as an anti-solvent, drastically reducing the solubility of the nitrobenzimidazole. Hitting the exact cloud point ensures the solution is perfectly saturated at the boiling point, maximizing yield upon cooling.

  • Charcoal Decolorization (Optional): If the solution is dark brown or black, cautiously add 0.5 g (5% w/w) of activated charcoal. Boil for an additional 5 minutes.

    • Causality: Charcoal adsorbs highly conjugated, polymeric impurities. Do not exceed 5% w/w, or the planar benzimidazole product will also be adsorbed due to excessive π-π stacking interactions with the carbon surface.

  • Hot Gravity Filtration: Rapidly filter the boiling solution through fluted filter paper in a pre-warmed stemless funnel into an Erlenmeyer flask.

    • Causality: A pre-warmed, stemless funnel prevents premature crystallization in the funnel stem, which would cause blockages and yield loss.

  • Controlled Cooling: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–4°C) for 1 hour.

    • Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities. Rapid crash-cooling traps impurities within the crystal matrix.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 20% ethanol/water. Dry in a vacuum desiccator.

Protocol B: Acid-Base Extraction for Recalcitrant Mixtures

Application: Heavily contaminated crude mixtures, typical in the synthesis of complex 2-substituted-5-nitrobenzimidazoles.[4]

  • Acidic Solvation: Suspend the crude mixture in 1M HCl (50 mL per 10 g of crude) and stir for 30 minutes at room temperature. Filter off any insoluble material.

    • Causality: The basic imidazole nitrogen (pKa ~5.5) protonates to form a water-soluble hydrochloride salt. Neutral or acidic organic impurities (e.g., unreacted carboxylic acids) remain insoluble and are removed by filtration.

  • Organic Wash: Transfer the acidic aqueous filtrate to a separatory funnel and wash with ethyl acetate (2 x 20 mL). Discard the organic layer.

    • Causality: This removes any trace non-basic organic impurities that may have partially dissolved or suspended in the aqueous layer.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath to <10°C. Slowly add concentrated aqueous ammonia (or 2M NaOH) dropwise under vigorous stirring until the pH reaches 8.0–8.5.

    • Causality: Neutralizing the hydrochloride salt regenerates the free base of the nitrobenzimidazole, which is insoluble in water and precipitates out. Temperature control is vital; the exothermic neutralization can cause the product to "oil out" as a sticky resin rather than a filterable solid if it gets too warm.

  • Recovery: Vacuum filter the precipitated solid, wash thoroughly with cold distilled water to remove inorganic salts, and proceed to Protocol A for final polishing.

Analytical Validation & Quality Control

To ensure the protocol is a self-validating system, researchers must verify the purity of the isolated crystals using the following parameters:

  • Melting Point Depression: Pure 5-nitrobenzimidazole exhibits a sharp melting point. A melting range broader than 2°C indicates trapped solvent or residual impurities[2].

  • Thin-Layer Chromatography (TLC): Dissolve a few crystals in methanol. Spot on a silica gel plate and elute using a Chloroform:Methanol (9:1 v/v) system[2]. A single, distinct spot under UV light (254 nm) validates the absence of regioisomers (e.g., 4-nitrobenzimidazole byproducts).

  • Spectroscopic Verification: In 1H-NMR (DMSO-d6), the disappearance of the broad primary amine signals from the 4-nitro-o-phenylenediamine starting material and the appearance of the distinct imidazole N-H proton (often highly deshielded, >12 ppm) confirms structural integrity and purity.

References

  • Regiospecific Reduction of 4,6‐Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation EPub Bayreuth URL:[Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES DTIC URL: [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives Scholars Research Library URL:[Link]

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the systematic development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. This nitroaromatic benzimidazole derivative is a compound of interest in synthetic chemistry and drug discovery programs. A robust analytical method is paramount for ensuring purity, monitoring reaction kinetics, and performing quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The entire process, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed to provide researchers with a ready-to-implement protocol.[1][2][3][4]

Introduction and Analyte Profile

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole belongs to the nitrobenzimidazole class of compounds, which are prevalent scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] Accurate quantification is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility.[7][8][9]

The method development strategy is predicated on the physicochemical properties of the analyte. While experimental data for this specific molecule is scarce, its properties can be reliably estimated from its structure and data from analogous compounds, such as 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole.[10]

Table 1: Estimated Physicochemical Properties of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

PropertyEstimated Value / CharacteristicJustification & Implication for HPLC Method
Molecular Formula C₁₀H₁₁N₃O₂---
Molecular Weight 205.22 g/mol Suitable for standard HPLC columns; no need for wide-pore materials.[11]
Structure Aromatic benzimidazole core with a nitro group and three methyl groups.The aromatic system and nitro group are strong chromophores, ideal for UV detection.[12]
Polarity Moderately polar, but with significant non-polar character.The benzimidazole core is polar, but the three methyl groups and benzene ring add hydrophobicity. This makes it an excellent candidate for Reverse-Phase (RP) HPLC.[13][14]
Calculated XLogP3 ~2.5 - 3.0This value suggests good retention on non-polar stationary phases like C18.[10]
pKa (estimated) ~4.0 - 5.0 (for the imidazole proton)The imidazole ring contains a basic nitrogen. To ensure a single ionic form and prevent peak tailing, the mobile phase pH should be controlled, ideally at least 1-2 pH units away from the pKa.[15]
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO.Facilitates easy preparation of stock and working standard solutions.
UV λmax (estimated) ~254 nm and ~310-320 nmNitroaromatic compounds typically exhibit strong absorbance in these regions. An initial DAD/PDA scan is required to confirm the optimal wavelength.[7][16]

Chromatographic Strategy and Method Development Rationale

The primary objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradation products, within a reasonable runtime. A systematic approach, starting with the foundational choices of column and mobile phase, is crucial.

Figure 1: HPLC Method Development Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Properties from Table 1) Mode Separation Mode Selection (Reverse-Phase HPLC) Analyte->Mode Polarity & XLogP Column Stationary Phase Selection (C18, 4.6x150 mm, 5 µm) Mode->Column Hydrophobicity MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Wavelength Wavelength Selection (PDA/DAD Scan) MobilePhase->Wavelength Gradient Gradient Optimization (Isocratic vs. Gradient) Wavelength->Gradient Optimized Optimized Method Gradient->Optimized Validation Method Validation (ICH Q2) Optimized->Validation

Figure 1: HPLC Method Development Workflow.
Stationary Phase Selection

Given the analyte's moderately non-polar nature, a C18 (octadecylsilane) column is the logical first choice.[13][17] It provides a high degree of hydrophobic interaction, which is necessary for retaining the compound. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure for initial development.[11] For compounds with aromatic and nitro groups, a Phenyl phase could also be considered as an alternative for different selectivity due to potential π-π interactions.[14][15]

Mobile Phase Selection

The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.[18]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and superior UV transparency. It will be the primary organic solvent for this method development.[8]

  • Aqueous Component & pH Control: The benzimidazole moiety contains a basic nitrogen atom. To ensure consistent retention and symmetrical peak shape, the pH of the mobile phase must be controlled with a buffer.[15] Operating at a pH of ~3.0, well below the estimated pKa of the analyte, ensures the imidazole nitrogen is protonated, leading to a single, stable ionic species. A potassium phosphate buffer is an excellent choice for this pH range and provides good UV transparency.

Detection Wavelength

The conjugated nitroaromatic system is expected to have strong UV absorbance. A photodiode array (PDA) or diode array detector (DAD) will be used to scan the analyte peak from 200-400 nm to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for detection.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA/DAD detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Chemicals: 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole reference standard (>99% purity), Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Phosphoric Acid (analytical grade), and Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water (diluent) to achieve the desired concentrations for linearity and validation studies (e.g., 1-100 µg/mL).

Protocol 1: Method Development & Optimization
  • Column Equilibration: Equilibrate the C18 column with a mobile phase of 50:50 (v/v) Acetonitrile:Buffer (pH 3.0) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set the column temperature to 30 °C.

  • Wavelength Determination: Inject a mid-range concentration standard (e.g., 20 µg/mL). Using the PDA/DAD, record the UV spectrum of the analyte peak. Identify the wavelength of maximum absorbance.

  • Gradient Optimization: To find the optimal elution conditions, run a broad linear gradient.

    • Initial Gradient: Start with 30% Acetonitrile and increase linearly to 90% Acetonitrile over 20 minutes. Hold at 90% for 5 minutes, then return to initial conditions and re-equilibrate.

    • Analysis: Observe the retention time (tR) of the analyte. Based on this, a more focused gradient or an isocratic method can be developed to achieve a runtime of approximately 10-15 minutes.

  • Finalization: After several iterative injections, the optimal conditions are established. The final optimized method is presented in Table 2.

Protocol 2: Final Optimized HPLC Method

The following table summarizes the finalized chromatographic conditions for the analysis.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Protocol 3: Method Validation (ICH Q2(R1) Guidelines)

The optimized method must be validated to demonstrate its suitability for its intended purpose.[3][4] The following parameters will be evaluated.

Figure 2: Logical Flow of HPLC Method Validation cluster_0 Core Performance cluster_1 Sensitivity Limits cluster_2 System Reliability Specificity Specificity (Discrimination from blank/placebo) Linearity Linearity & Range (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) (S/N = 3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N = 10:1) LOD->LOQ Robustness Robustness (Small variations in method) LOQ->Robustness SST System Suitability (Pre-run check) Robustness->SST

Figure 2: Logical Flow of HPLC Method Validation.
  • System Suitability: Before each validation run, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are > 2000.

  • Specificity: Inject the diluent (blank) and a solution containing a placebo or known related impurities. There should be no interfering peaks at the retention time of the main analyte.

  • Linearity: Prepare and inject a series of at least five concentrations across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet predefined acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these by injecting progressively more dilute solutions. LOD is the concentration that yields a signal-to-noise (S/N) ratio of 3:1, and LOQ is the concentration that yields an S/N ratio of 10:1.[4]

Expected Results

The described method is expected to yield excellent chromatographic performance. A summary of typical system suitability and validation results is presented below.

Table 3: Summary of Expected System Suitability and Validation Data

ParameterAcceptance CriteriaExpected Result
Retention Time (tR) ---Approx. 8.5 min
Tailing Factor (T) ≤ 2.0~1.1
Theoretical Plates (N) > 2000> 5000
Linearity (R²) ≥ 0.999> 0.9995
Range ---1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%) ≤ 2.0%< 1.0%
LOD S/N ≥ 3~0.1 µg/mL
LOQ S/N ≥ 10~0.3 µg/mL

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quantitative determination of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. The systematic development approach, based on the analyte's physicochemical properties, resulted in a method with excellent peak shape, resolution, and a practical runtime. The detailed validation protocol, grounded in ICH Q2(R1) guidelines, demonstrates that the method is specific, linear, accurate, and precise, making it highly suitable for routine use in research and quality control laboratories.

References

  • LCGC International. (2020). Column Selection for Reversed-Phase HPLC. Available at: [Link]

  • Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations. Available at: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]

  • ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. Available at: [Link]

  • Phenomenex. (2022). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

  • PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • PubMed. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • SIELC Technologies. Separation of 6-Nitroveratraldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • Sciensano. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. Available at: [Link]

  • Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available at: [Link]

  • PubChem. 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. Available at: [Link]

  • PubChem. 1H-1,3-benzodiazol-4-ol. Available at: [Link]

  • PubChem. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. Available at: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

  • Cheméo. Chemical Properties of 2,1,3-Benzothiadiazole, 4-nitro- (CAS 6583-06-8). Available at: [Link]

  • PubChem. 4-Nitroimidazole. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting D. Available at: [Link]

  • Inxight Drugs. 5-methyl-4-nitro-2,1,3-Benzothiadiazole. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available at: [Link]

  • NIST WebBook. 2-Methyl-5-nitrobenzimidazole. Available at: [Link]

  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]

  • Islamiah College. Synthesis, spectroscopic studies, antimicrobial activity and theoretical studies of 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole. Available at: [Link]

Sources

Application Note: Preparation and Antimicrobial Profiling of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Benzimidazole derivatives represent a highly versatile and privileged class of pharmacophores in medicinal chemistry, frequently leveraged for their broad-spectrum antimicrobial, antifungal, and anthelmintic properties[1]. These compounds often act as purine nucleoside mimetics, disrupting vital microbial processes such as DNA synthesis, topoisomerase activity, or tubulin polymerization[2][3].

The compound 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 338410-74-5)[4][5] presents a unique analytical challenge. The substitution pattern—comprising three methyl groups and a nitro group—significantly increases the molecule's lipophilicity. While this hydrophobicity can enhance cell membrane penetration, it severely limits aqueous solubility during in vitro testing. This application note provides a self-validating, causality-driven protocol for solubilizing this specific benzimidazole derivative and evaluating its Minimum Inhibitory Concentration (MIC) via Clinical and Laboratory Standards Institute (CLSI) compliant broth microdilution[1].

Physicochemical Profiling & Solubilization Strategy

The Causality of Solvent Selection

Because 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is highly lipophilic, attempting to dissolve it directly in aqueous biological media (like Mueller-Hinton Broth) will result in immediate precipitation. This leads to artificially high MIC readings due to a lack of bioavailable compound. Therefore, an intermediate master stock must be prepared in a highly polar aprotic solvent. Dimethyl Sulfoxide (DMSO) is the industry standard for this purpose[6].

Mitigating Solvent-Induced Toxicity

While DMSO is an exceptional solvent, it exhibits concentration-dependent antibacterial activity. Studies have demonstrated that while some bacteria can tolerate up to 2-3% DMSO, concentrations reaching 4% and beyond significantly inhibit the growth of common pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa[7][8].

To ensure the assay is a self-validating system , the protocol dictates a maximum final DMSO concentration of ≤1.0% v/v in the assay well. Furthermore, a mandatory Solvent Control must be run in parallel to definitively prove that any observed microbial growth inhibition is driven by the benzimidazole derivative, not the DMSO vehicle[2]. For highly precipitous compounds, the addition of a non-ionic surfactant like Polysorbate 80 (P-80) at 0.002% can prevent binding to plastic microtiter surfaces and maintain solubility without disrupting the bacterial envelope[9].

Visualizing the Assay Architecture

Workflow A 1,5,6-trimethyl-4-nitro- 1H-1,3-benzodiazole B Solubilization (100% DMSO) A->B C Serial Dilution (MHB Medium) B->C D Inoculation (0.5 McFarland) C->D E Incubation & MIC Reading D->E

Workflow for preparing benzimidazole derivatives for broth microdilution MIC assays.

Quantitative Data & Assay Parameters

The following table summarizes the critical quantitative parameters required to maintain the integrity of the antimicrobial assay.

ParameterRecommended Value / LimitMechanistic Rationale
Master Stock Concentration 10 mg/mLEnsures complete dissolution in 100% DMSO while allowing for high top-end testing concentrations (e.g., 100 µg/mL)[2].
Max Final DMSO (Assay Well) ≤ 1.0% v/vPrevents solvent-induced toxicity. E. coli and S. aureus show growth inhibition at >2-4% DMSO[7][8].
Polysorbate 80 (Optional) 0.002% finalMinimizes non-specific binding of highly lipophilic compounds to polystyrene microtiter plates[9].
Inoculum Density 5 × 10^5 CFU/mLStandardized CLSI requirement to ensure reproducibility and prevent inoculum effect artifacts[1].

Experimental Protocols

Protocol A: Master Stock Preparation (10 mg/mL)

Note: This step must be performed in a low-humidity environment, as anhydrous DMSO is highly hygroscopic. Water absorption will cause the benzimidazole derivative to crash out of solution.

  • Weighing: Accurately weigh 10.0 mg of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole powder.

  • Dissolution: Transfer the powder to a sterile, solvent-resistant glass vial. Add exactly 1.0 mL of molecular biology grade, anhydrous 100% DMSO[6].

  • Homogenization: Vortex vigorously for 2-3 minutes. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the master stock and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Broth Microdilution Assay (CLSI Compliant)

This protocol utilizes a 96-well flat-bottom microtiter plate to determine the MIC[1].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). If the compound shows signs of precipitation upon initial dilution, supplement the CAMHB with 0.002% Polysorbate 80[9].

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2 through 12 of the microtiter plate[1].

  • Working Solution: Dilute the 10 mg/mL master stock in CAMHB to create a 2X top-concentration working solution (e.g., if the desired top testing concentration is 128 µg/mL, prepare a 256 µg/mL solution). Critical Check: Ensure the DMSO concentration in this 2X stock does not exceed 2.0%.

  • Serial Dilution:

    • Add 200 µL of the 2X working solution to Column 1.

    • Transfer 100 µL from Column 1 to Column 2, mix thoroughly by pipetting.

    • Repeat this 2-fold serial dilution across the plate to Column 10. Discard the final 100 µL from Column 10[1].

  • Control Wells:

    • Column 11 (Growth Control): 100 µL CAMHB (no drug) + 100 µL inoculum[1].

    • Column 12 (Sterility Control): 200 µL CAMHB only (no drug, no inoculum)[1].

    • Separate Row (Solvent Control): Prepare a mock dilution series using DMSO only (matching the exact DMSO % present in the drug wells) to validate that inhibition is not solvent-driven[2].

  • Inoculation: Prepare a 0.5 McFarland standard bacterial suspension (~1.5 × 10^8 CFU/mL) in sterile saline. Dilute this 1:150 in CAMHB. Add 100 µL of this diluted inoculum to Columns 1-11. (The final well volume is 200 µL, yielding a final inoculum of 5 × 10^5 CFU/mL)[1].

  • Incubation & Reading: Seal the plate with a breathable membrane and incubate at 35±2°C for 16-20 hours. The MIC is recorded as the lowest concentration of the benzimidazole compound that completely inhibits visible microbial growth[1].

Mechanistic Insights

Understanding the biological interaction of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole aids in interpreting assay results. The lipophilic methyl groups facilitate passage through the phospholipid bilayer of the bacterial cell. Once inside, the benzimidazole core—structurally analogous to purine nucleosides—can intercalate with DNA or inhibit essential enzymes like topoisomerases, leading to a cessation of cellular proliferation[2][3].

Mechanism A Benzimidazole Derivative (Highly Lipophilic) B Cell Membrane Penetration A->B C Target Engagement (Purine Mimicry / DNA) B->C D Inhibition of Cellular Proliferation C->D

Proposed antimicrobial signaling and target engagement pathway for benzimidazole derivatives.

References

  • [1] Title: Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds | Source: Benchchem | URL: 1

  • [7] Title: Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials | Source: Internet Scientific Publications | URL:7

  • [6] Title: Application Notes and Protocols for Testing the Antimicrobial Activity of Benzimidazole Derivatives | Source: Benchchem | URL: 6

  • [9] Title: Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies | Source: PMC / NIH | URL: 9

  • [2] Title: Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays | Source: MDPI | URL: 2

  • [4] Title: CAS:338423-65-7, 1-[(4-Methoxyphenyl)methyl]-5,6 ... | Source: Bidepharm | URL: 4

  • [3] Title: Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity | Source: PMC / NIH | URL: 3

  • [8] Title: Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Source: University of Sri Jayewardenepura | URL: 8

  • [5] Title: 173037-03-1 | 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole | Source: BLDpharm | URL: 5

Sources

Application Note: Reagents and Catalysts for the Synthesis of 4-Nitro-1,3-benzodiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-nitro-1,3-benzodiazole (4-nitrobenzimidazole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for synthesizing antimicrobial, antiviral, and antiparasitic agents[1]. However, constructing this fused heterocyclic ring from nitro-substituted precursors presents significant synthetic hurdles. This application note provides an authoritative guide to the reagents, catalytic systems, and validated protocols required to efficiently synthesize 4-nitrobenzimidazoles, transitioning from classical harsh-acid methods to modern, green heterogeneous catalysis.

Mechanistic Causality & The "Nitro" Challenge

The synthesis of benzimidazoles typically involves the condensation of a 1,2-phenylenediamine with a carboxylic acid (Phillips condensation) or an aromatic aldehyde (oxidative condensation). When synthesizing the 4-nitro derivative, researchers must account for the profound electronic deactivation caused by the nitro group (-NO₂).

The Causality of Deactivation: The nitro group at the 4-position exerts a strong electron-withdrawing effect via both resonance and inductive pathways. This drastically reduces the electron density—and thus the nucleophilicity—of the adjacent ortho-amine group[2]. Consequently, the initial nucleophilic attack on the electrophilic carbonyl carbon is hindered, and the subsequent intramolecular ring closure is kinetically decelerated. This electronic deactivation explains why traditional syntheses require highly forcing conditions (e.g., refluxing strong mineral acids) and why modern catalytic protocols observe higher Environmental (E-factor) waste metrics (up to 2.28) for nitro-derivatives compared to unsubstituted analogs[3].

G Diam 4-Nitro-1,2-phenylenediamine (Deactivated Nucleophile) Cond1 Acid-Catalyzed Condensation (Phillips Method) Diam->Cond1 Cond2 Oxidative Condensation ({Mo72Fe30} Catalyst + O2) Diam->Cond2 Acid Carboxylic Acid (e.g., Formic Acid) Acid->Cond1 Aldehyde Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) Aldehyde->Cond2 Inter1 Amide Intermediate Cond1->Inter1 Inter2 Schiff Base / Imine Intermediate Cond2->Inter2 Prod 4-Nitro-1,3-benzodiazole (Target Scaffold) Inter1->Prod Cyclization & Dehydration Inter2->Prod Cyclization & Aerobic Oxidation

Reaction pathways for 4-nitrobenzimidazole synthesis comparing standard and oxidative methods.

Reagents and Catalytic Systems

Selecting the correct reagent and catalyst pair is dictated by the desired atom economy, available equipment, and downstream purity requirements.

  • Homogeneous Acid Catalysis (The Phillips Method): Utilizes formic acid as both the reactant and solvent, with 10% Hydrochloric Acid (HCl) acting as the catalyst[4]. The strong acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the poor nucleophilicity of the nitro-diamine.

  • Heterogeneous Polyoxometalate Catalysts ({Mo₇₂Fe₃₀}): A modern, green approach utilizes nanoscopic icosahedral Keplerate clusters. The amorphous {Mo₇₂Fe₃₀} cluster facilitates the inner-sphere interaction of the metal ion with oxygenic species, accelerating the oxidative aromatization of the intermediate Schiff base using ambient O₂ as the sole oxidant[2].

  • Solid Acid Catalysts (Bentonite Clay): Bentonite acts as a heterogeneous surface catalyst for condensing nitro-anilines or diamines with nitrobenzaldehydes at ambient temperatures, allowing for easy recovery via filtration[5].

  • Emerging Microdroplet Synthesis: A metal-free, accelerated methodology where reactants are electrosprayed (nESI) into charged microdroplets. The extreme surface-to-volume ratio and localized charge accelerate the condensation of 4-nitro-1,2-phenylenediamine and formic acid by orders of magnitude without bulk catalysts[1].

Comparative Quantitative Data

The following table summarizes the operational parameters and yields for the distinct catalytic approaches.

Synthetic MethodReactantsCatalyst SystemTemp (°C)TimeYield (%)E-factor
Phillips Condensation 4-Nitro-1,2-phenylenediamine + Formic Acid10% HCl (Homogeneous)80 - 1003 - 4 h~89High
Aerobic Oxidation 4-Nitro-1,2-phenylenediamine + 4-Chlorobenzaldehyde{Mo₇₂Fe₃₀} (0.05 mol%)60150 min~881.70
Solid Acid Condensation 4-Chloro-1,2-phenylenediamine + 3-NitrobenzaldehydeBentonite Clay (Heterogeneous)AmbientVariableModerateN/A
Microdroplet Synthesis 4-Nitro-1,2-phenylenediamine + Formic AcidNone (Voltage/Evaporation)Ambient< 1 minN/A*Minimal

*Note: Microdroplet synthesis is currently utilized primarily at the analytical/mass-spectrometry scale[6].

Validated Experimental Protocols

Protocol A: Classical Phillips Condensation (Synthesis of 5(6)-nitro-benzimidazole)

This protocol utilizes strong acid catalysis to overcome the electronic deactivation of the nitro group[7].

Reagents: 4-nitro-1,2-phenylenediamine (15.3 g, ~0.1 mol), Formic acid (15 mL), 10% Hydrochloric acid (150 mL), Concentrated Ammonium Hydroxide.

  • Reaction Initiation: Suspend 15.3 g of 4-nitro-1,2-phenylenediamine in 150 mL of 10% HCl in a round-bottom flask equipped with a reflux condenser.

  • Carbonyl Addition: Slowly add 15 mL of formic acid to the suspension.

  • Thermal Cyclization: Heat the mixture on a water bath at 80°C for exactly 3 hours with continuous magnetic stirring. The heat provides the thermodynamic push required for the kinetically slow ring closure.

  • Self-Validating Workup: Cool the reaction mixture to room temperature. Slowly add concentrated ammonium hydroxide until the solution is distinctly alkaline (pH > 8). Validation Checkpoint: The target product will spontaneously precipitate as yellowish needles upon neutralization[7].

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual ammonium salts, and dry over P₂O₅ under reduced pressure.

  • Purity Verification: Confirm success via melting point analysis. Pure 5(6)-nitro-benzimidazole will exhibit a sharp melting point at 209°-211°C[7].

Protocol B: Aerobic Oxidative Condensation using {Mo₇₂Fe₃₀} Nanoclusters

This protocol leverages green chemistry principles, utilizing a recyclable heterogeneous catalyst and ambient oxygen[2].

Reagents: 4-nitro-1,2-phenylenediamine (0.21 mmol), 4-Chlorobenzaldehyde (0.20 mmol), Amorphous {Mo₇₂Fe₃₀} nanocluster (2 mg, 0.05 mol%), Ethanol (1 mL), Oxygen gas.

  • Reagent Mixing: In a 5 mL reaction vial, dissolve 0.20 mmol of 4-chlorobenzaldehyde and 0.21 mmol of 4-nitro-1,2-phenylenediamine in 1 mL of absolute ethanol.

  • Catalyst Addition: Add 2 mg of the amorphous {Mo₇₂Fe₃₀} nanocluster to the solution.

  • Aerobic Oxidation: Purge the vial with O₂ and maintain a continuous stream (1 atm, 7–10 mL min⁻¹). Stir the mixture at 60°C for 150 minutes. Causality Note: The O₂ acts as the terminal oxidant for the aromatization step, preventing the accumulation of the intermediate imidazoline[2].

  • Self-Validating Catalyst Recovery: Cool the mixture to room temperature. Filter the mixture to recover the solid {Mo₇₂Fe₃₀} catalyst. Validation Checkpoint: The physical separation of the solid catalyst from the liquid phase validates the heterogeneous nature of the system, allowing the catalyst to be washed with EtOH and reused[3].

  • Purification: Extract the target 4-nitrobenzimidazole derivative from the liquid phase using preparative thin-layer chromatography (eluent: n-hexane/ethyl acetate 10/3).

G Step1 1. Reagent Mixing (Diamine + Aldehyde in EtOH) Step2 2. Catalyst Addition (0.05 mol% {Mo72Fe30}) Step1->Step2 Step3 3. Aerobic Oxidation (1 atm O2, 60°C, Stirring) Step2->Step3 Step4 4. Filtration (Recover Heterogeneous Catalyst) Step3->Step4 Step5 5. Purification (Plate Chromatography) Step4->Step5

Experimental workflow for the aerobic oxidative condensation using {Mo72Fe30} nanoclusters.

References

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - National Institutes of Health (NIH) / PMC.
  • A nanoscopic icosahedral {Mo₇₂Fe₃₀} cluster catalyzes the aerobic synthesis of benzimidazoles - RSC Publishing.
  • A nanoscopic icosahedral {Mo₇₂Fe₃₀} cluster catalyzes the aerobic synthesis of benzimidazoles (Open Access Data) - SciSpace.
  • Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - Frontiers.
  • Application Note: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide - Benchchem.
  • Synthesis of 5(6)-nitro-benzimidazole - PrepChem.
  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids (Supplementary) - National Institutes of Health (NIH) / PMC.

Sources

Application Note: Solvent Selection Strategies for the Catalytic Reduction and Functionalization of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Context

The benzimidazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 338410-74-5) serves as a critical, highly functionalized intermediate. The transformation of this molecule typically hinges on the reduction of the 4-nitro group to a 4-amino derivative, which subsequently acts as a nucleophilic handle for cross-coupling, acylation, or urea formation.

However, the 4-nitro group in this specific derivative is sterically encumbered by the adjacent 5-methyl group and the N3 atom of the imidazole ring. This steric bulk restricts the conformational freedom of the nitro group and impedes its approach to heterogeneous catalyst surfaces (e.g., Palladium on Carbon). Consequently, solvent selection is not merely a matter of solubility; it is the primary thermodynamic and kinetic driver of the reaction. The solvent must facilitate Proton-Coupled Electron Transfer (PCET) while preventing the accumulation of reactive hydroxylamine intermediates that lead to toxic azoxy dimers.

Causality in Solvent Selection

The reduction of aromatic nitro compounds to anilines is a complex, multi-step process. As a Senior Application Scientist, I emphasize that selecting the right solvent requires balancing dielectric properties, hydrogen-bonding capacity, and substrate solubility.

  • Polar Protic Solvents (Methanol, Ethanol): These are the industry standard for unhindered nitroarenes. They provide excellent solubility and act as proton shuttles, rapidly driving the PCET mechanism. However, for highly functionalized or poly-nitrated benzimidazoles, the rapid kinetics in methanol can lead to over-reduction or non-specific reactions [1].

  • Mid-Polarity Protic Solvents (n-Butanol): When regiospecificity or controlled reduction is required, higher molecular weight alcohols like n-butanol are mandatory. The lower dielectric constant moderates the reaction rate, preventing the formation of diamino byproducts in complex benzimidazole systems [1].

  • Acidic Solvents (Acetic Acid): Acetic acid is highly effective when paired with Platinum catalysts (Pt/C). It protonates the basic imidazole nitrogen, increasing the electrophilicity of the nitro group and accelerating reduction, though it complicates downstream workup.

  • Non-Polar Solvents (Toluene, Hexane): These are strictly contraindicated. The high dipole moment of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole results in poor solvation in non-polar media, leading to catalyst poisoning via substrate precipitation.

Quantitative Solvent Performance Metrics

Table 1: Solvent Performance Metrics for 4-Nitrobenzimidazole Reduction

SolventDielectric Constant (ε)Substrate SolubilityReaction KineticsChemoselectivity / Yield
Methanol 32.7HighFast (< 2 h)>90% (Standard H2)
n-Butanol 17.5ModerateControlled (4-6 h)>85% (High Regiocontrol)
Acetic Acid 6.2HighFast (< 2 h)>95% (Requires Pt/C)
Toluene 2.4LowVery Slow (> 24 h)<20% (Incomplete)

Visualizing the Workflow and Mechanism

The following diagrams illustrate the logical flow of solvent selection and the chemical mechanism of the reduction process.

SolventWorkflow cluster_solvents Solvent Selection for Catalytic Reduction Start 1,5,6-Trimethyl-4-nitro- 1H-1,3-benzodiazole ProticFast Methanol / Ethanol (High Dielectric, Fast) Start->ProticFast Pd/C, H2 ProticSlow Butanol (Lower Dielectric, Controlled) Start->ProticSlow Pd/C, H2 NonPolar Toluene / Hexane (Low Dielectric, Poor Solubility) Start->NonPolar Pd/C, H2 Outcome1 Rapid Reduction (High Yield, Risk of Exotherm) ProticFast->Outcome1 Outcome2 Regiospecific / Controlled Reduction (Excellent Purity) ProticSlow->Outcome2 Outcome3 Incomplete Reaction (Catalyst Poisoning / Precipitation) NonPolar->Outcome3

Workflow demonstrating the causality between solvent dielectric properties and reduction outcomes.

ReductionMechanism N1 Nitroarene Ar-NO2 N2 Nitrosoarene Ar-NO N1->N2 +2e-, +2H+ (Solvent Mediated) N3 Hydroxylamine Ar-NHOH N2->N3 +2e-, +2H+ N4 Aniline Ar-NH2 N3->N4 +2e-, +2H+ -H2O

Stepwise proton-coupled electron transfer in the reduction of the 4-nitro group.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify reaction progress and safety measures for handling pyrophoric catalysts.

Protocol A: Standard Catalytic Hydrogenation in Methanol

Optimal for rapid, high-yielding reduction when regiospecificity is not the primary concern.

Reagents:

  • 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (1.0 eq, 10 mmol)

  • 10% Pd/C (0.1 eq by weight)

  • Anhydrous Methanol (0.2 M relative to substrate)

  • Hydrogen gas (Balloon or Parr shaker at 1-2 atm)

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol of the nitrobenzimidazole in 50 mL of anhydrous methanol in a flame-dried round-bottom flask. Causality check: Ensure complete dissolution; if the solution remains cloudy, slightly warm the mixture to 35°C.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; the Argon blanket prevents ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain under an H2 balloon at room temperature.

  • Validation (TLC): Stir vigorously for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, often yellowish) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (the amine).

  • Workup: Purge the system thoroughly with Argon to remove residual H2. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 20 mL of methanol. Critical: Do not let the Celite pad run dry to avoid fires.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine. Verify purity via 1H-NMR (look for the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad -NH2 singlet around 4.5-5.5 ppm).

Protocol B: Transfer Hydrogenation via Hydrazine Hydrate in Methanol

An alternative when pressurized hydrogen gas is unavailable or when utilizing advanced catalytic membranes [2].

Reagents:

  • 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (1.0 eq, 5 mmol)

  • Hydrazine hydrate (98%) (5.0 eq)

  • 10% Pd/C (0.05 eq by weight)

  • Methanol (25 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the substrate and Pd/C in methanol under an Argon atmosphere.

  • Controlled Addition: Heat the mixture to a gentle reflux (65°C). Add hydrazine hydrate dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic generation of hydrogen gas in situ, preventing solvent bumping.

  • Reaction: Reflux for 3-5 hours. The solution will typically transition from a deep yellow/orange to a pale, clear solution (excluding the black catalyst suspension) as the nitro group is reduced.

  • Validation: Confirm reaction completion via LC-MS (Target mass: [M+H]+ = 176.1).

  • Workup: Cool to room temperature, filter through Celite, and evaporate the solvent. Recrystallize the crude product from a mixture of ethanol/water if trace hydrazine remains.

Downstream Functionalization: Solvent Considerations

Once the 4-amino derivative is isolated, the steric hindrance of the 1,5,6-trimethyl framework becomes the primary synthetic challenge.

  • Acylation/Amidation: Avoid bulky solvents. Use Pyridine as both solvent and base, or highly polar aprotic solvents like DMF with catalytic DMAP to force the reaction.

  • Cross-Coupling: For Buchwald-Hartwig aminations of the resulting aniline, 1,4-Dioxane or Toluene are preferred to stabilize the palladium oxidative addition complexes, requiring temperatures exceeding 90°C to overcome the activation energy barrier imposed by the flanking 5-methyl group.

References

  • Abouelhaoul, E. A., El Kihel, A., Ahbala, M., Sdassi, H., Köhler, L. H. F., Bauchat, P., Roisnel, T., Khan, T. A., Al Nasr, I. S., Koko, W. S., Schobert, R., & Biersack, B. (2023). Regiospecific Reduction of

Application Note: Accelerating the Synthesis of Trimethyl Nitro Benzodiazole Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrogen-containing heterocyclic compounds, such as benzodiazole derivatives, are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The synthesis of these complex molecules, particularly with specific substitutions like nitro and methyl groups, can be challenging using conventional thermal methods, often requiring prolonged reaction times and yielding modest outputs. This application note provides a detailed protocol for the microwave-assisted organic synthesis (MAOS) of trimethyl nitro benzodiazole derivatives. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, significantly improves product yields, and aligns with the principles of green chemistry.[3][4] We will explore the causality behind the experimental choices, provide a robust, self-validating protocol, and present comparative data that underscores the efficiency and superiority of the microwave-assisted approach for drug discovery and development professionals.

The Rationale for Microwave-Assisted Synthesis

The decision to move from conventional reflux heating to microwave-assisted synthesis is grounded in the fundamental differences in energy transfer mechanisms.

  • Conventional Heating: Relies on conduction and convection. The vessel is heated from an external source, and this thermal energy is slowly and often unevenly transferred to the solvent and reactants. This can lead to localized superheating at the vessel walls, causing thermal decomposition of sensitive reagents and promoting the formation of unwanted byproducts.

  • Microwave-Assisted Organic Synthesis (MAOS): Employs dielectric heating. Microwave radiation interacts directly with polar molecules (like the solvents and reactants) in the mixture, causing them to rapidly oscillate and generate heat.[5] This results in rapid, uniform, and efficient volumetric heating of the entire reaction mixture.[1] This controlled and instantaneous heating is the primary reason for the observed acceleration of reaction rates, often by several orders of magnitude.[3][5] The reduction in side reactions directly contributes to higher product purity and yield.[5]

This efficiency makes MAOS an indispensable tool for rapidly generating libraries of complex molecules for screening in drug development pipelines.[1][3]

General Reaction Scheme

The synthesis detailed here is a classic acid-catalyzed condensation reaction between a substituted ortho-phenylenediamine and a carboxylic acid to form the benzimidazole ring, a prominent member of the benzodiazole family. The nitro group acts as a strong electron-withdrawing group, while the methyl groups can be strategically placed to modulate the compound's steric and electronic properties.

Reaction: 4-Nitro-1,2-phenylenediamine reacts with 2,4,6-trimethylbenzoic acid under microwave irradiation to yield 2-(2,4,6-trimethylphenyl)-6-nitro-1H-benzo[d]imidazole.

(Note: An image of the chemical reaction would be placed here in a real document.)

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed to be self-validating by including clear monitoring steps and characterization endpoints.

Materials and Equipment
  • Reagents:

    • 4-Nitro-1,2-phenylenediamine (98% purity)

    • 2,4,6-Trimethylbenzoic Acid (98% purity)

    • Polyphosphoric Acid (PPA)

    • Methanol (ACS grade)

    • Ethyl Acetate (ACS grade)

    • Hexane (ACS grade)

    • Saturated Sodium Bicarbonate solution

  • Equipment:

    • Monowave Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave process vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks)

    • Filtration apparatus (Büchner funnel)

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave process vial, combine 4-nitro-1,2-phenylenediamine (1.0 mmol, 153 mg) and 2,4,6-trimethylbenzoic acid (1.1 mmol, 180 mg).

  • Catalyst Addition: Carefully add approximately 1.5 g of polyphosphoric acid (PPA) to the vial. PPA serves as both a catalyst and a dehydrating agent, which is crucial for driving the cyclization step to completion.

  • Vessel Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity.[6] Irradiate the mixture under the following conditions:

    • Temperature: 150°C (hold time)

    • Power: 300 W (maximum)

    • Reaction Time: 15 minutes

    • Stirring: High

  • Reaction Monitoring & Work-up: After irradiation, allow the vessel to cool to room temperature (below 50°C) before opening. Monitor the reaction's completion by TLC using a 7:3 mixture of hexane to ethyl acetate as the eluent. The disappearance of the starting materials indicates the reaction is complete.

  • Product Precipitation: Carefully pour the cooled, viscous reaction mixture onto approximately 50 g of crushed ice in a beaker.

  • Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). This step quenches the acidic catalyst and precipitates the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual salts.

  • Purification: Recrystallize the crude solid from hot methanol to yield the pure product as a yellow crystalline solid. Dry the final product under a vacuum.

Characterization

The identity and purity of the synthesized 2-(2,4,6-trimethylphenyl)-6-nitro-1H-benzo[d]imidazole should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point and compare it to literature values if available.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ) in ppm.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺.

Results and Discussion: The MAOS Advantage

To demonstrate the efficacy of the microwave-assisted protocol, a comparative synthesis using conventional heating was performed.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 15 minutes8 hours
Temperature 150°C150°C
Yield 92%65%
Purity (pre-recrystallization) High (minimal byproducts by TLC)Moderate (significant side products)
Caption: Comparative data for the synthesis of 2-(2,4,6-trimethylphenyl)-6-nitro-1H-benzo[d]imidazole.

The data clearly illustrates the profound advantages of MAOS.[7] The reaction time is reduced by a factor of 32, and the yield is substantially higher. The enhanced yield is a direct consequence of the rapid and uniform heating, which minimizes the thermal degradation of the reactants and the formation of polymeric side products often seen with prolonged heating in strong acid.[1][5]

Visualized Workflow and Mechanism

Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

G reagents 1. Combine Reactants (4-Nitro-1,2-phenylenediamine, 2,4,6-Trimethylbenzoic Acid, PPA) mw_vial 2. Seal in Microwave Vial reagents->mw_vial mw_irrad 3. Microwave Irradiation (150°C, 15 min) mw_vial->mw_irrad cooling 4. Cool to Room Temperature mw_irrad->cooling workup 5. Quench on Ice & Neutralize (NaHCO3) cooling->workup filtration 6. Isolate Crude Product (Vacuum Filtration) workup->filtration purify 7. Purify (Recrystallization from Methanol) filtration->purify characterize 8. Characterize Product (NMR, MS, MP) purify->characterize

Caption: Workflow for the microwave-assisted synthesis of trimethyl nitro benzodiazole derivatives.

Simplified Reaction Mechanism

The reaction proceeds via an initial acylation followed by a dehydrative cyclization.

G reactants Ortho-phenylenediamine + Carboxylic Acid intermediate Amide Intermediate reactants->intermediate Acylation cyclization Dehydrative Cyclization (-H₂O) intermediate->cyclization product Benzimidazole Product cyclization->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (CAS: 338410-74-5). This guide is designed for research scientists and drug development professionals experiencing yield, purity, or regioselectivity issues during the nitration of 1,5,6-trimethylbenzimidazole.

By understanding the causality behind the electrophilic aromatic substitution of highly substituted benzimidazoles, you can achieve precise kinetic control, minimize over-nitration, and maximize the yield of the target 4-nitro isomer [1].

Mechanistic Workflow & Regioselectivity

The standard synthetic route utilizes a mixed-acid nitration (HNO₃/H₂SO₄). Because the 5- and 6-positions of the starting material are blocked by methyl groups, the nitronium ion (


) is forced to attack the remaining 4- or 7-positions [2]. The N1-methyl group exerts significant steric hindrance, making the 4-position kinetically favored under strictly controlled cryogenic conditions [3].

G SM 1,5,6-Trimethylbenzimidazole (Starting Material) Reagents Mixed Acid (HNO3 / H2SO4) Temp: -5°C to 0°C SM->Reagents Intermediate Electrophilic Aromatic Substitution (Nitronium Ion Attack) Reagents->Intermediate Target 4-Nitro Isomer (Target Product) Intermediate->Target Kinetic Control (Steric preference) Byproduct1 7-Nitro Isomer (Minor Byproduct) Intermediate->Byproduct1 Competing Pathway (Thermodynamic) Byproduct2 4,7-Dinitro Byproduct (Over-nitration) Intermediate->Byproduct2 Excess HNO3 or Temp > 5°C

Reaction workflow and regioselectivity in the nitration of 1,5,6-trimethylbenzimidazole.

Frequently Asked Questions (FAQs)

Q: Why am I getting a 1:1 mixture of the 4-nitro and 7-nitro isomers instead of the desired 4-nitro product? A: This is a classic regioselectivity failure driven by thermal energy overriding kinetic control. The N1-methyl group sterically shields the 7-position, while the C5-methyl group shields the 4-position. At temperatures above 0 °C, the activation energy barrier for the 7-position is easily overcome, leading to a thermodynamic mixture. Maintaining the reaction strictly between -5 °C and 0 °C preserves the kinetic preference for the 4-position [3].

Q: My crude mass is higher than theoretical, but NMR shows a complex mixture. What happened? A: You have likely generated the 4,7-dinitro-1,5,6-trimethyl-1H-benzimidazole byproduct. Benzimidazoles are highly activated toward electrophilic aromatic substitution. Using more than 1.05 equivalents of HNO₃, or allowing localized heating during the exothermic addition of the nitrating agent, will rapidly force a second nitration event [1].

Q: The product is lost during the aqueous workup. How do I recover it? A: Benzimidazoles are basic heterocycles. In the highly acidic reaction mixture, your product exists as a highly soluble bisulfate salt. If you neutralize the mixture past pH 8.0, the product may begin to degrade or form soluble anionic complexes. The optimal precipitation window is strictly pH 7.0–7.5.

Troubleshooting Matrix

Summarized below are the most common failure modes encountered during this synthesis, along with their root causes and validated solutions.

Symptom / IssueRoot Cause AnalysisCorrective Action / Solution
Deep red/brown reaction mixture Oxidative degradation of the benzimidazole ring due to high temperatures (>10 °C).Ensure the cooling bath is at -10 °C before HNO₃ addition. Control addition rate to maintain internal temp < 0 °C.
High dinitro byproduct (>10%) Excess nitronium ion concentration; poor mixing leading to local hot spots.Strictly limit HNO₃ to 1.02–1.05 equivalents. Increase mechanical stirring speed to >400 RPM.
Gummy residue upon neutralization Rapid neutralization causing localized basicity (pH > 10) and trapping of inorganic salts.Use 25% aqueous

instead of NaOH. Add base dropwise while maintaining internal temp < 15 °C.
Poor isolated yield (<40%) Co-precipitation of the 7-nitro isomer; excessive losses during recrystallization.Perform a fractional recrystallization using hot ethanol. The 4-nitro isomer crystallizes first upon slow cooling.

Validated Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checks are met.

Scale: 10.0 mmol Reagents:

  • 1,5,6-Trimethylbenzimidazole: 1.60 g (10.0 mmol)

  • Sulfuric Acid (

    
    , 98%): 10.0 mL
    
  • Nitric Acid (

    
    , 65%): 0.70 mL (~10.3 mmol)
    

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a 50 mL 3-neck round-bottom flask with 10.0 mL of 98%

    
    . Cool the flask to 0 °C using an ice/brine bath. Slowly add 1.60 g of 1,5,6-trimethylbenzimidazole in small portions under vigorous mechanical stirring.
    
    • Validation Check: The solution should be clear and colorless to pale yellow. Complete dissolution must be achieved before proceeding.

  • Nitrating Agent Preparation: In a separate vial, carefully mix 0.70 mL of 65%

    
     with 1.0 mL of 98% 
    
    
    
    . Cool this mixed acid to 0 °C.
  • Electrophilic Addition: Using a syringe pump, add the mixed acid to the substrate solution at a rate of 0.1 mL/min. Monitor the internal temperature continuously; it must not exceed 0 °C.

    • Validation Check: The reaction mixture will turn a vibrant yellow-orange. If it turns dark brown, halt addition immediately and increase cooling.

  • Reaction Maturation: Once addition is complete, stir the mixture at 0 °C for exactly 2 hours.

  • Quench & Neutralization: Pour the reaction mixture slowly over 50 g of crushed ice. While stirring vigorously, add 25% aqueous

    
     dropwise until the pH reaches exactly 7.5.
    
    • Validation Check: A bright yellow precipitate will form. The internal temperature during neutralization must remain below 15 °C to prevent degradation [2].

  • Isolation & Purification: Filter the crude yellow solid under vacuum and wash with cold distilled water (3 x 20 mL). Recrystallize the crude mass from boiling ethanol (approx. 15 mL). Allow to cool slowly to room temperature to selectively crystallize the 4-nitro isomer.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting isomer distribution. These data points validate the necessity of the strict parameters outlined in the protocol.

Temp (°C)

Equivalents
Yield: 4-Nitro (%)Yield: 7-Nitro (%)Yield: Dinitro (%)
-5 to 01.0278% 12%< 1%
5 to 101.0255%35%2%
-5 to 01.2045%10%40%
20 to 251.5015%15%65%

Data Interpretation: Strict stoichiometric control (1.02 eq) and cryogenic conditions (-5 to 0 °C) are absolute prerequisites for maximizing the 4-nitro isomer yield while suppressing the 7-nitro and dinitro pathways.

References

  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. MDPI. Available at:[Link]

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. Available at:[Link]

  • Synthesis of O-and N-Methyl Derivatives of 5(6)- Hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole. Bulletin of the Georgian National Academy of Sciences. Available at: [Link]

Technical Support Center: Solubility Optimization for 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-TNB-156 Status: Open Compound Class: Nitro-substituted Benzimidazole User Level: Advanced Research / Drug Discovery[1][2][3][4]

Executive Summary & Compound Profiling[4]

Welcome to the technical support center. You are likely encountering precipitation issues with 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (hereafter referred to as TNB-Me ).[1][2][3][4]

Before attempting specific protocols, you must understand the "Solubility Triad" working against you.[1][2][4] This molecule presents a perfect storm of physicochemical barriers:

  • Lattice Energy (The "Brick" Effect): The nitro group at position 4 and the methyl groups at 5 and 6 create a highly crystalline lattice.[1][2] The nitro group induces strong dipole-dipole stacking, while the methyls add lipophilicity.

  • The N-Methyl Blockade: Unlike standard benzimidazoles, TNB-Me has a methyl group at the N-1 position.[1][2][3][4] Crucial Insight: This removes the acidic proton.[1][2][4] You cannot solubilize this compound by adding a base (e.g., NaOH) to form an anionic salt.[1][2][3][4][5]

  • Basicity Suppression: While N-3 is theoretically basic, the nitro group at position 4 is strongly electron-withdrawing and sterically hindering.[1][2][3][4] This drops the pKa of the conjugate acid significantly (estimated pKa < 3.0). To solubilize it as a cationic salt, you would need a pH < 1.0, which is incompatible with most biological assays.[2][4]

Troubleshooting Decision Matrix

Use the following decision tree to select the correct protocol for your application.

Solubility_Decision_Tree Start Start: Define Application Q1 Is DMSO/Organic Solvent tolerated in final assay? Start->Q1 Branch_High_Solvent Yes (>5% allowed) (e.g., Synthesis, Chemical Screening) Q1->Branch_High_Solvent Yes Branch_Low_Solvent No (<1% allowed) (e.g., Cell Culture, Animal Studies) Q1->Branch_Low_Solvent No Sol_Cosolvent Protocol A: Ternary Cosolvent System (DMSO/PEG400/Water) Branch_High_Solvent->Sol_Cosolvent Q2 Is the target concentration High (>10 mM) or Low (<100 µM)? Branch_Low_Solvent->Q2 Sol_CD Protocol B: Cyclodextrin Complexation (HP-β-CD) Q2->Sol_CD High Conc. Needed Sol_Micelle Protocol C: Surfactant Micellization (Tween 80 / Poloxamer) Q2->Sol_Micelle Low Conc. Needed

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on solvent tolerance and concentration requirements.

Detailed Protocols

Protocol A: The "Log-Linear" Cosolvent System

Best for: Chemical synthesis, early-stage screening, or robust assays tolerant of organics.[1][2][3][4]

The Science: Water is a poor solvent for TNB-Me.[1][2][3][4] However, solubility in mixed solvents often follows a log-linear relationship.[1][2] We will use a ternary system: DMSO (Solubilizer) + PEG 400 (Stabilizer) + Water (Diluent) .[1][2][3][4][5]

Step-by-Step:

  • Primary Stock: Dissolve TNB-Me in 100% DMSO at 100x the final desired concentration. (e.g., if you need 100 µM, make a 10 mM stock).[2][3][4][5]

    • Tip: If dissolution is slow, sonicate at 40°C for 10 minutes.[2][4]

  • Intermediate Dilution (The Critical Step): Do not add DMSO stock directly to water; it will "crash out" (precipitate) instantly.[1][2][3][4][5]

    • Mix the DMSO stock 1:1 with PEG 400 (Polyethylene Glycol).[1][2][3][4]

    • Why? PEG 400 acts as an interfacial tension reducer, preventing rapid crystal nucleation.[1][2][4]

  • Final Dilution: Slowly add the DMSO/PEG mix to your aqueous buffer under rapid vortexing.

    • Target: Keep final DMSO concentration < 1-5% depending on assay tolerance.[1][2][3][4]

Data Table: Estimated Solubility Limits

Solvent System Estimated Solubility (mg/mL) Suitability
Pure Water (pH 7.[1][2][3][4][5]4) < 0.001 (Insoluble) None
100% DMSO > 50 Stock Solution
10% DMSO / 90% Water ~0.05 - 0.1 High Risk of Precipitation

| 5% DMSO / 40% PEG400 / 55% Water | ~0.5 - 1.0 | Recommended |[1][2][3][4][5]

Protocol B: Cyclodextrin Complexation (HP-β-CD)

Best for: Animal studies (IV/IP/Oral) and sensitive cell-based assays.[1][2][3][4][5]

The Science: Since TNB-Me is a "neutral hydrophobe," it fits well into the lipophilic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4] This encapsulates the drug, hiding it from the water while the outer hydroxyls keep the complex dissolved [1].

Workflow Visualization:

CD_Complexation Step1 1. Weigh Excess TNB-Me Step2 2. Prepare 20-40% w/v HP-β-CD in Water Step1->Step2 Step3 3. Mix & Shake (24h @ 25°C) Step2->Step3 Step4 4. Filter (0.22 µm) Step3->Step4 Step5 5. Analyze Filtrate (HPLC/UV) Step4->Step5

Figure 2: Phase solubility workflow for generating stable inclusion complexes.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3][4]

  • Addition: Add TNB-Me in excess (e.g., 5 mg per mL of CD solution).

  • Equilibration: Shake or rotate at room temperature for 24–48 hours.

    • Note: Avoid high-heat sonication here, as it may degrade the cyclodextrin or cause supersaturation that precipitates later.[1][2][4]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1][2][4]

  • Validation: The clear filtrate contains the drug-CD complex.[1][2][4] Quantify via HPLC.

Expected Outcome: Literature on similar nitro-benzimidazoles (e.g., Albendazole) suggests a 50-100x increase in solubility using this method [2].[1][2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? The molecule has nitrogens. A: No. As detailed in the Executive Summary, the N-1 methyl removes the acidic proton, and the 4-nitro group suppresses the basicity of N-3.[1][2][3] You would likely need a pH of < 1.0 to protonate it significantly.[1][2][4] This is biologically irrelevant and chemically harsh.[2][4]

Q: My solution is clear, but my assay results are erratic. Why? A: You are likely experiencing "Microprecipitation." The compound may have crashed out as invisible nanocrystals upon addition to the assay media.[1][2][3][4]

  • Test: Centrifuge your assay media at 10,000 x g for 10 mins and measure the supernatant concentration. If it drops, you have precipitation.[2][4][6]

  • Fix: Switch to Protocol B (Cyclodextrins) or add 0.05% Tween 80 to your assay buffer to stabilize the dispersion.[2][4]

Q: Why not use simple ethanol or methanol? A: These are "volatile" cosolvents.[1][2][3][4] As they evaporate (even slightly) during an experiment, the solubility limit changes, leading to crystal growth.[2] DMSO and PEG 400 are non-volatile and maintain stable solubility profiles longer.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][4] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3][4]

  • Moriwaki, C., et al. (2008). Enhancement of solubility and dissolution rate of albendazole by complexation with cyclodextrins.[1][2][4] Brazilian Journal of Chemical Engineering, 25, 255-267.[2][3][4]

  • Torri, G., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[1][2][4][7] Brazilian Journal of Pharmaceutical Sciences, 55.

  • PubChem Compound Summary for 5-Nitrobenzimidazole. (Used for pKa and physicochemical property inference of the nitro-benzimidazole core).

Sources

Technical Support Center: Minimizing Side Products in Nitro-Benzodiazole Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Optimization of N-Methylation for Nitro-Benzodiazoles (Benzimidazoles, Indazoles, Benzotriazoles) Audience: Senior Chemists & Process Engineers

Executive Summary & Mechanistic Insight[1][2][3]

The methylation of nitro-substituted benzodiazoles presents a classic "ambident nucleophile" challenge. The electron-withdrawing nitro group (


) significantly acidifies the N-H proton (lowering 

), while simultaneously deactivating the ring system.

The Core Problem:

  • Regioisomerism: Tautomeric equilibrium creates two competing nucleophilic sites (N1 vs. N3), leading to difficult-to-separate isomeric mixtures (e.g., 5-nitro vs. 6-nitro-1-methylbenzimidazole).

  • Over-Alkylation (Quaternization): Once methylated, the product is often more nucleophilic than the starting material (unless the nitro group strongly deactivates the specific position), leading to quaternary ammonium salt formation.

This guide prioritizes thermodynamic control and cation-specific chelation (The Cesium Effect) to resolve these issues.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a 50:50 mixture of N1 and N3 isomers."

Diagnosis: You are likely operating under kinetic control using a small counter-cation (Li


, Na

) or a non-selective electrophile (MeI) in a polar aprotic solvent without steric guidance.

Corrective Action:

  • Switch to the "Cesium Effect": Use Cesium Carbonate (

    
    ) in DMF.[1] The large ionic radius of Cesium (
    
    
    
    ) allows for a "naked anion" effect while simultaneously coordinating with the nitro group and the imidazole nitrogen, often favoring one tautomer over the other due to coordination geometry [1][2].
  • Thermodynamic Equilibration: If the N1/N3 ratio is poor, heat the reaction. The N-methylation is often reversible under high-temperature acidic conditions, allowing the mixture to equilibrate to the thermodynamically stable isomer (usually the one with less steric clash between the methyl and nitro groups) [3].

Issue 2: "My reaction is producing significant quaternary ammonium salts (Dialkylation)."

Diagnosis: The deprotonated species is too reactive, or the stoichiometry is uncontrolled. This is common when using Sodium Hydride (


) which generates a "bare" super-nucleophile.

Corrective Action:

  • Stoichiometry Control: Reduce the methylating agent to 0.95 equivalents . It is better to leave unreacted starting material (which is easily separable by acid-base extraction) than to form quaternary salts (which streak on columns and ruin yield).

  • Change Reagent: Switch from Methyl Iodide (MeI) to Dimethyl Carbonate (DMC) or Trimethyloxonium tetrafluoroborate . DMC often requires higher temperatures but is much more selective for mono-methylation [4].

Issue 3: "The reaction is stalled/slow despite using strong base."

Diagnosis: The nitro group has deactivated the ring nucleophilicity to the point where standard


 kinetics are retarded.[2]

Corrective Action:

  • Catalytic Additive: Add 10 mol% Tetrabutylammonium Iodide (TBAI) . This acts as a phase transfer catalyst and swaps the leaving group (if using Me-Cl or Me-Br) to the more reactive Iodide in situ.

  • Solvent Switch: Move to NMP (N-Methyl-2-pyrrolidone) . Its higher boiling point and dipole moment stabilize the transition state better than THF.

Decision Logic & Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision points for avoiding side products.

Methylation_Pathways Start Nitro-Benzodiazole (Tautomeric Mixture) Deprotonation Deprotonation (Anion Formation) Start->Deprotonation Path_Kinetic Kinetic Control (NaH / THF / Low Temp) Deprotonation->Path_Kinetic Small Cation (Na+) Path_Cesium Cesium Effect (Cs2CO3 / DMF) Deprotonation->Path_Cesium Large Cation (Cs+) Product_Mix Mixture of N1/N3 Isomers (High Side Products) Path_Kinetic->Product_Mix Fast Irreversible Quat_Salt Quaternary Salt (Over-Alkylation) Path_Kinetic->Quat_Salt Excess MeI Product_Selective High Regioselectivity (Mono-alkylated) Path_Cesium->Product_Selective Coordination Control Product_Mix->Quat_Salt 2nd Methylation

Caption: Figure 1. Kinetic vs. Chelation-Controlled Methylation Pathways. The Cesium pathway minimizes quaternary salt formation.

Optimized Experimental Protocols

Protocol A: The "Cesium Effect" Method (Recommended for Selectivity)

Best for: Minimizing dialkylation and improving N1/N3 ratio.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Nitro-benzodiazole (1.0 equiv) and Cesium Carbonate (

    
    , 1.1 equiv) .
    
  • Solvent: Add anhydrous DMF (Concentration: 0.2 M). Note: DMF promotes the solubility of Cs salts.

  • Activation: Stir at Room Temperature (RT) for 30 minutes. The solution often changes color (yellow/orange) indicating anion formation.

  • Addition: Add Methyl Iodide (MeI, 0.95 - 1.0 equiv) dropwise over 10 minutes. Crucial: Do not add excess.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: The Mitsunobu Alternative

Best for: Substrates sensitive to strong alkylating agents or when "inverted" selectivity is required.

  • Reagents: Nitro-benzodiazole (1.0 equiv), Methanol (1.2 equiv) , Triphenylphosphine (

    
    , 1.5 equiv) .
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Mechanism: This proceeds via an

    
     reaction on the alcohol, avoiding the formation of highly reactive methyl cations, thus strictly preventing quaternization (dialkylation) [5].
    

Comparative Data: Solvent & Base Effects[6]

The choice of base and solvent dramatically shifts the regiochemical outcome.

Base SystemSolventPrimary MechanismRisk of DialkylationSelectivity (N1:N3)*
NaH THFKinetic DeprotonationHigh Low (~1:1)
K₂CO₃ AcetoneWeak ThermodynamicMediumModerate
Cs₂CO₃ DMFChelation / Naked Anion Low High (Variable)
DIPEA DCMH-Bonding AssistanceVery LowLow
Mitsunobu THF

Displacement
Zero Substrate Dependent

*Note: Selectivity ratios are substrate-dependent. 5-nitrobenzimidazole typically favors N1-methylation under Cesium conditions due to electronic repulsion at N3.

References

  • Cesium Effect in N-Alkylation: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][3] Journal of Organic Chemistry, 2002.[3][4]

  • Regioselectivity Reviews: "Regioselective N-Alkylation of Benzimidazoles." BenchChem Technical Support, 2025.[5]

  • Thermodynamic Control: Kondal Reddy, K., et al. "Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles." Indian Academy of Sciences, 1968.

  • Green Methylation: Tundo, P., et al. "Dimethyl Carbonate as a Green Reagent." Accounts of Chemical Research, 2002.
  • Mitsunobu Reaction: "Mitsunobu Reaction Mechanism and Procedures." Organic Chemistry Portal.

Sources

Optimizing reaction temperature for 4-nitro benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzimidazole Synthesis Subject: Optimization of Reaction Temperature for 4-Nitro Benzimidazole Derivatives Ticket ID: #BZ-NITRO-OPT-004 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "4-Nitro" Thermodynamic Barrier

Synthesizing 4-nitro benzimidazole derivatives presents a unique thermodynamic challenge compared to unsubstituted benzimidazoles. The presence of the nitro group at the 3-position of the starting material (3-nitro-1,2-phenylenediamine) introduces strong electron-withdrawing effects and intramolecular hydrogen bonding.

The Core Problem: The nitro group deactivates the adjacent amine, significantly raising the activation energy (


) required for the final cyclodehydration step.
  • If T < Optimal: The reaction stalls at the N-acylated intermediate (open ring).

  • If T > Optimal: The nitro group facilitates oxidative tarring and polymerization.

This guide provides a self-validating protocol to navigate this narrow thermodynamic window.

Module 1: Reaction Mechanism & Temperature Logic

To optimize temperature, you must visualize the reaction coordinate. The synthesis typically follows the Phillips condensation mechanism.[1]

Figure 1: Reaction Pathway & Energy Barriers The diagram below illustrates why the 4-nitro derivative requires higher energy input (Temperature) to cross the "Ring Closure" barrier compared to standard derivatives.

ReactionPathway cluster_thermo Thermodynamic Bottleneck Start 3-Nitro-1,2-phenylenediamine + Carboxylic Acid Inter Mono-acylated Intermediate (Amide) Start->Inter Acylation (Fast, ~80°C) Transition Transition State (High Ea due to Nitro) Inter->Transition Dehydration (Rate Limiting) Product 4-Nitro Benzimidazole Derivative Transition->Product Cyclization (Requires >100°C)

Caption: The rate-limiting step for 4-nitro derivatives is the cyclodehydration of the amide intermediate, requiring sustained thermal energy to overcome electron deactivation.

Module 2: Optimization Protocol (Thermal)

Method: Acid-Catalyzed Phillips Condensation (Polyphosphoric Acid - PPA or 4N HCl). Target Temperature Window: 100°C – 140°C.

Step-by-Step Optimization Workflow
  • The "Melt" Phase (Ambient - 60°C):

    • Mix 3-nitro-1,2-phenylenediamine (1 eq) with the carboxylic acid derivative (1.1 eq) in PPA.

    • Why: Ensure homogeneity before applying high heat to prevent local hot-spots that cause charring.

  • The Acylation Ramp (80°C - 90°C):

    • Hold at this temperature for 30-60 minutes.

    • Checkpoint: TLC will show the disappearance of the diamine and appearance of a polar intermediate (the amide). Do not proceed until diamine is consumed.

  • The Cyclization Spike (100°C - 140°C):

    • Ramp temperature by 5°C/min to the target window.

    • Critical: For 4-nitro derivatives, 100°C is often the minimum threshold. 135-140°C is usually optimal for PPA melts.

    • Duration: 2-4 hours.

  • The Quench (Cool to 60°C):

    • Pour onto crushed ice before the mixture solidifies but after it cools below 100°C to avoid violent splattering.

Module 3: Troubleshooting & FAQ

Figure 2: Diagnostic Decision Tree Use this logic flow to diagnose yield issues based on your TLC/LC-MS data.

Troubleshooting Problem Low Yield / Failure Check1 Analyze Crude via TLC/LC-MS Problem->Check1 Result1 Starting Material (Diamine) Remains Check1->Result1 Result2 Intermediate (Amide) Major Product Check1->Result2 Result3 Black Tar / Multiple Spots Check1->Result3 Fix1 Increase Reaction Time at 80-90°C Result1->Fix1 Fix2 Temp Too Low. Increase to >120°C or Switch to PPA Result2->Fix2 Fix3 Temp Too High. Reduce max temp by 20°C Use N2 Atmosphere Result3->Fix3

Caption: Diagnostic logic for correcting temperature-dependent failures in nitro-benzimidazole synthesis.

Common Questions (FAQ)

Q1: Why does my reaction stall at the intermediate stage? A: This is the classic "Nitro Effect." The electron-withdrawing nitro group reduces the nucleophilicity of the remaining amine nitrogen. At standard reflux temperatures (e.g., Ethanol ~78°C), there is insufficient energy to close the ring.

  • Solution: Switch to a higher boiling solvent (e.g., Ethylene Glycol, boiling point 197°C) or use a sealed tube/microwave reactor to reach 120°C+.

Q2: Can I use Microwave Irradiation? A: Yes, and it is often preferred for nitro-derivatives.

  • Protocol: Set the microwave to 140°C (fixed temp mode) for 10-15 minutes .

  • Warning: Monitor pressure. Nitro compounds can decompose exothermically. Ensure the vessel is rated for the pressure generated by your solvent at 140°C.

Q3: How does solvent choice impact the maximum achievable temperature? Refer to the table below for solvent selection based on required activation energy.

SolventBoiling Point (°C)Suitability for 4-Nitro Cyclization
Ethanol 78°CPoor. Likely to stall at intermediate.
Water (4N HCl) 100°CModerate. Requires long reaction times (12h+).
Toluene 110°CGood. use with Dean-Stark trap to remove water.
Xylene 140°CExcellent. Ideal thermal range.
Polyphosphoric Acid (PPA) N/A (Melt)Best. Allows variable temp (100-160°C) & acts as dehydrating agent.

References

  • Phillips, M. A. (1928).[2] The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393.[2]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

  • BenchChem Technical Support . (2025). Optimizing reaction conditions for benzimidazole synthesis.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for heterocycle synthesis conditions).

Sources

Stability of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) Context: Physiological Conditions (pH 7.4, 37°C, Biological Matrices) Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Reactivity of Nitrobenzimidazoles

Welcome to the technical support hub for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole . If you are observing inconsistent data, precipitation in media, or rapid compound loss in biological assays, you are likely encountering the specific physicochemical constraints of the nitro-benzimidazole pharmacophore .

While the benzimidazole core is chemically robust, the 4-nitro substituent introduces two critical instability vectors under physiological conditions:

  • Metabolic Instability: Rapid bioreduction by nitroreductases (NTRs) in cellular or plasma matrices.

  • Solubility-Driven Loss: Reduced basicity leading to aggregation/precipitation at neutral pH.

This guide moves beyond standard protocols to address the causality of these failures.

Module 1: Solubility & Formulation (The "Precipitation" Trap)

User Symptom: "My compound dissolves in DMSO but crashes out when added to PBS or Cell Media at pH 7.4."

Root Cause Analysis

The benzimidazole ring is typically a weak base (pKa ~5.6). However, the 4-nitro group is strongly electron-withdrawing. This reduces the electron density on the N3 nitrogen, significantly lowering the pKa (estimated < 4.0).

  • Result: At physiological pH (7.4), the molecule exists almost exclusively in its neutral (uncharged) form .

  • Consequence: Neutral organic aromatics have poor aqueous solubility. The "crash" you observe is the formation of micro-aggregates that are often invisible to the naked eye but retained by filters or stuck to plasticware.

Troubleshooting Protocol: Kinetic Solubility Optimization
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (anhydrous)Prepare stock at 10–20 mM. Avoid ethanol (evaporation affects concentration).
Co-solvent PEG-400 (20-40%)Polyethylene glycol disrupts the hydration shell and prevents aggregation of the neutral species.
Complexing Agent HP-β-CD (Hydroxypropyl-β-cyclodextrin)Use 10-20% w/v in the final buffer. The hydrophobic cavity encapsulates the benzimidazole core.
Mixing Order "Spike-in" Method Never add powder to buffer. Add DMSO stock to the vortexing buffer to prevent local supersaturation.

Validation Step: Measure the UV absorbance (approx. 300–350 nm) of your diluted sample immediately and after centrifugation (10,000 x g, 5 min). If the supernatant absorbance drops by >5%, you have precipitation.

Module 2: Metabolic Stability (The "Disappearing Peak" Phenomenon)

User Symptom: "The compound is stable in PBS, but the parent peak disappears rapidly in hepatocyte/microsomal incubations or hypoxic cell culture."

Root Cause Analysis

The nitro group (-NO₂) is a "soft spot" for enzymatic reduction. In the presence of Nitroreductases (NTRs) —which are abundant in liver microsomes (cytosolic fraction), bacteria, and hypoxic tumor cells—the nitro group undergoes a stepwise 6-electron reduction.

Key Mechanism:



  • Note: The intermediate hydroxylamine is reactive and can covalently bind to proteins, leading to "irreversible binding" data in ADME studies.

Visualizing the Degradation Pathway

MetabolicFate Parent Parent Compound (4-Nitro) Nitroso Nitroso Intermediate (Transient/Toxic) Parent->Nitroso Nitroreductase (Type I/II) + NADPH Hydroxyl Hydroxylamine (Reactive) Nitroso->Hydroxyl Rapid Reduction Amine Amine Metabolite (Stable End Product) Hydroxyl->Amine Full Reduction Adduct Protein Adducts (Irreversible Binding) Hydroxyl->Adduct Covalent Binding (Toxicity)

Caption: Stepwise bioreduction of the 4-nitro group. The hydroxylamine intermediate is a critical branching point for toxicity.

Troubleshooting Protocol: Distinguishing Enzymatic vs. Chemical Loss
  • The "Boiled Control" Test:

    • Incubate compound in active microsomes/media.

    • Incubate compound in heat-inactivated (boiled) microsomes/media.

    • Result: If degradation stops in the boiled sample, the instability is enzymatic (nitroreduction) , not chemical hydrolysis.

  • The "Aerobic vs. Hypoxic" Test:

    • Type II nitroreductases are oxygen-sensitive. If degradation is faster under Nitrogen (hypoxia) than Air (normoxia), your compound is acting as a hypoxia-activated prodrug.

Module 3: Photostability (The "Yellowing" Issue)

User Symptom: "My clear stock solution turned yellow/orange after sitting on the bench for 4 hours."

Root Cause Analysis

Nitro-aromatics are inherently photosensitive . Exposure to UV/Visible light (especially <400 nm) excites the nitro group, leading to radical formation or intramolecular rearrangement (nitro-nitrite rearrangement). This is accelerated in solution compared to the solid state.

Handling Guidelines
  • Storage: Solid state must be stored in amber vials at -20°C.

  • Experimentation:

    • Perform all dilutions under yellow light (sodium vapor) or low light.

    • Wrap reservoirs and tubing in aluminum foil during perfusion/infusion experiments.

  • Verification: If you suspect photodegradation, run an LC-MS. Photoproducts often appear as small, early-eluting peaks with distinct UV spectra compared to the parent.

FAQ: Rapid-Fire Technical Support

Q1: Can I use this compound in a standard MTT assay? A: Proceed with Caution. MTT assays rely on cellular reductases. Since your compound is also a reductase substrate (nitro group), it may competitively inhibit MTT reduction or generate reactive oxygen species (ROS) via redox cycling, producing false toxicity signals. Alternative: Use an ATP-based assay (e.g., CellTiter-Glo) which is less dependent on reductase activity.

Q2: What is the expected mass shift in LC-MS if reduction occurs? A:

  • Parent:

    
    
    
  • Amine Metabolite: The conversion of

    
     to 
    
    
    
    results in a net loss of 30 Da (
    
    
    lost = -32,
    
    
    gained = +2).
  • Look for: A peak at (Parent Mass - 30) .

Q3: Is the molecule stable in plasma? A: It depends on the species. Rodent plasma often has higher esterase/reductase activity than human plasma. Always include a propantheline or positive control (like nitrazepam) to benchmark reductase activity in your specific plasma lot.

References

  • Patterson, L. H., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context: Nitroaromatics as redox cyclers).

  • Söylemez, E., et al. (2023).[1] Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.[1] Food Additives & Contaminants: Part A.

  • PubChem. (2024).[2] Compound Summary: 5,6-dimethyl-4-nitro-1H-benzimidazole (Analog). National Library of Medicine.

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. (Standard protocol for testing nitro-compounds).

Sources

Technical Support Center: Nitro Benzimidazole Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Nitro Benzimidazoles . It is designed to address the specific stability challenges inherent to the nitro-aromatic pharmacophore fused with the benzimidazole scaffold.

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Preventing Degradation & Ensuring Experimental Integrity

Core Stability Analysis: The "Why" and "How"

Nitro benzimidazoles are chemically deceptive. While the benzimidazole ring offers reasonable thermal stability (often melting >200°C), the nitro group (


)  introduces a high-energy, electron-withdrawing center that sensitizes the molecule to photolytic reduction  and redox cycling .
The Degradation Matrix: Troubleshooting Your Compound

Use this matrix to diagnose issues based on visual or analytical observations.

Observation Probable Cause Mechanism of Failure Corrective Action
Solid turns brown/orange Photolysis UV/Visible light excites the

group, leading to radical formation and partial reduction to nitroso (

) or hydroxylamine (

) intermediates, which dimerize into colored azoxy species.
Discard. These impurities are redox-active and will skew biological assays. Store replacement in amber glass + foil.
New peak at [M-16] or [M-2] Reduction [M-16] indicates loss of oxygen (nitroso); [M-2] indicates reduction to amine (

). Common in presence of trace reducing agents (e.g., DTT, mercaptoethanol) or prolonged light exposure.
Check Solvents. Ensure no reducing agents are in the buffer. Use fresh stock.
New peak at [M+18] Hydrolysis Ring opening of the imidazole moiety. Rare in neutral pH but accelerated in alkaline conditions or wet DMSO stocks.pH Check. Ensure pH < 8.0. Use anhydrous DMSO and molecular sieves for storage.
Loss of potency in Cell Assay Precipitation/Adsorption Nitro benzimidazoles are hydrophobic. They may crash out in aqueous media or stick to plasticware.Sonication/Vortex. Use glass inserts for HPLC vials. Limit aqueous exposure time.

Visualizing the Threat: Degradation Pathways

The following diagram illustrates the chemical fate of Nitro Benzimidazoles under stress. Note that Light and Moisture are the primary antagonists.

NitroBenzimidazole_Degradation Start Intact Nitro Benzimidazole (Yellow Crystalline Solid) Photo Nitroso/Hydroxylamine Intermediates Start->Photo UV/Vis Light (<400nm) Photolysis Amine Amino-Benzimidazole (Reduced Species) Start->Amine Chemical Reduction (e.g., DTT, NADH mimic) Hydrolysis Ring-Opened Amide (Hydrolysis Product) Start->Hydrolysis High pH (>9.0) + H2O Nucleophilic Attack Azo Azoxy Dimers (Deep Orange/Brown) Photo->Azo Dimerization

Figure 1: Primary degradation pathways. Photolysis is the most rapid degradation vector in solid state, while hydrolysis and reduction dominate in solution.

The "IDD" Protocol: Storage Best Practices

To guarantee compound integrity, implement the Inert-Desiccated-Dark (IDD) protocol. This is a self-validating system: if the desiccant changes color, the system is compromised.

A. Solid State Storage (Long Term)
  • Vial Selection: Use Amber Type I borosilicate glass vials with Teflon-lined screw caps.

  • Atmosphere: Flush the vial headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a Falcon tube or jar) containing indicating silica gel or molecular sieves.

  • Temperature: Store at -20°C .

    • Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold cold solid.

B. Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the standard.

    • Warning: DMSO is hygroscopic (absorbs water from air). Wet DMSO accelerates hydrolysis.

  • Concentration: High concentrations (e.g., 10–50 mM) are more stable than dilute working solutions.

  • Freeze/Thaw: Limit to 3 cycles . Aliquot stocks into single-use volumes (e.g., 20 µL) to avoid repeated cycling.

Experimental Workflow & Decision Tree

Follow this logic flow to determine if your compound is ready for use or requires re-purification.

Storage_Workflow Start New/Stored Compound VisualCheck Visual Inspection: Is it Yellow/White? Start->VisualCheck FailVisual Dark/Brown? VisualCheck->FailVisual No PassVisual Pass VisualCheck->PassVisual Yes Purify RE-PURIFY / DISCARD FailVisual->Purify Solubility Dissolve in DMSO PassVisual->Solubility Turbidity Turbid/Precipitate? Solubility->Turbidity Yes Clear Clear Solution Solubility->Clear No Turbidity->Purify LCMS Run LC-MS / HPLC (Purity Check) Clear->LCMS Decision Purity > 95%? LCMS->Decision Use PROCEED TO ASSAY Decision->Use Yes Decision->Purify No

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense, followed by solubility checks and analytical verification.

Frequently Asked Questions (FAQs)

Q: Can I store my nitro benzimidazole in water or PBS? A: No. Most nitro benzimidazoles have poor aqueous solubility and are prone to hydrolysis over time. Prepare a concentrated stock in DMSO and dilute into aqueous buffer immediately before use (within 30 minutes).

Q: My DMSO stock froze in the fridge (4°C). Is it ruined? A: Likely not, but repeated freezing/thawing is damaging. DMSO freezes at ~19°C. If it froze, thaw it completely at room temperature and vortex well. If you see a precipitate that won't redissolve, the compound has likely crystallized out or degraded—discard it.

Q: Why do I need to protect it from light if I'm just weighing it out? A: The "nitro" group acts as a chromophore. Even short exposure to intense lab fluorescent lighting can initiate surface photo-degradation. For sensitive experiments (e.g., IC50 determination), weigh the compound under low-light conditions or use red-light filters.

Q: I see a peak at [M+16] in my LC-MS. What is it? A: This is likely the N-oxide or a hydroxylation product. While less common than reduction, oxidation can occur if the compound is stored in non-degassed solvents exposed to air.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[2][4][5] Defines the regulatory framework for stress testing (light, humidity, oxidation).

  • Snape, T. J., et al. Understanding the chemical basis of drug stability and degradation.[6] The Pharmaceutical Journal (2010). profound overview of hydrolysis and oxidation mechanisms in drug storage.

  • Tonelli, M., et al.Benzimidazole derivatives as a privileged scaffold in drug discovery. (General reference on Benzimidazole chemistry and stability).
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis (2011).

Sources

Navigating Steric Crowding: A Technical Support Guide for 1,5,6-Trimethyl Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5,6-trimethyl substituted benzimidazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenges arising from steric hindrance in the synthesis and modification of this highly substituted heterocyclic system. By understanding the underlying principles of reactivity and steric effects, you can optimize your experimental outcomes.

Introduction: The Challenge of the Trimethyl Scaffold

The 1,5,6-trimethylbenzimidazole scaffold presents a unique synthetic challenge due to the steric congestion around the imidazole nitrogen atoms. The methyl groups at the 5- and 6-positions on the benzene ring electronically activate the system towards electrophilic substitution. However, the N-methylation to form the 1,5,6-trimethyl derivative introduces significant steric hindrance, which can impede subsequent reactions and lead to low yields or unexpected side products. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Synthesis of the 1,5,6-Trimethylbenzimidazole Precursor

Question 1: I am experiencing low yields during the initial cyclization to form 5,6-dimethylbenzimidazole. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the formation of the 5,6-dimethylbenzimidazole core often stem from incomplete reaction, side product formation, or degradation of starting materials. Here’s a breakdown of potential issues and solutions:

  • Purity of Starting Materials: 4,5-Dimethyl-1,2-phenylenediamine is susceptible to oxidation, which can result in colored impurities and lower yields. It is recommended to use freshly purified starting materials. Recrystallization or treatment of an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon can be effective.[1]

  • Reaction Conditions:

    • Temperature: While classical methods like the Phillips-Ladenburg reaction can require high temperatures, this can also lead to degradation.[1] A systematic optimization of the reaction temperature is crucial.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods use strong acids, modern approaches often employ milder conditions. For instance, microwave-assisted synthesis in solvents like ethanol or even water can significantly reduce reaction times and improve yields.[2][3]

    • Catalyst: The use of a catalyst can improve reaction efficiency. A variety of catalysts, from Lewis acids to nanoparticles, have been reported for benzimidazole synthesis.[4] Screening different catalysts may be necessary to find the optimal conditions for your specific substrate.

Workflow for Optimizing 5,6-Dimethylbenzimidazole Synthesis

Caption: Troubleshooting workflow for low yields in 5,6-dimethylbenzimidazole synthesis.

N-Methylation: Introducing the Steric Challenge

Question 2: I am struggling with the N-methylation of 5,6-dimethylbenzimidazole to obtain the 1,5,6-trimethyl derivative. The reaction is sluggish and gives a mixture of products. How can I improve this step?

Answer:

The N-methylation of 5,6-dimethylbenzimidazole is a critical step where steric hindrance becomes a major factor. The two nitrogen atoms of the imidazole ring are electronically similar, but the flanking methyl groups create a sterically congested environment. Here are key considerations for successful N-methylation:

  • Choice of Base and Solvent: This is a critical parameter for controlling the regioselectivity and efficiency of the reaction.

    • Strong, Non-Nucleophilic Bases: For N-1 methylation, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is often effective.[5] This ensures complete deprotonation of the benzimidazole N-H.

    • Phase-Transfer Catalysis (PTC): PTC provides a milder alternative, using a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., dichloromethane/aqueous KOH). This can improve reaction rates and yields.

  • Methylating Agent: The reactivity of the methylating agent is important. Methyl iodide (MeI) is generally more reactive than methyl bromide, which is more reactive than methyl chloride. For sterically hindered substrates, a more reactive agent may be necessary.

  • Overcoming Steric Hindrance:

    • Specialized Reagents: For particularly challenging cases, methods have been developed to selectively alkylate the more sterically hindered nitrogen. One such approach involves the use of organomagnesium reagents as bases.[5]

    • Biocatalysis: Engineered methyltransferases can offer exceptional regioselectivity (>99:1) and high yields under mild conditions, making them a powerful tool for overcoming steric challenges.[5][6][7]

Comparative Data for N-Methylation Methods

MethodBase/CatalystSolventTemperatureYield (%)Reference
ConventionalNaHDMFRoom TempGood[8]
Phase-TransferTBAB/KOHCH₂Cl₂/H₂ORoom TempGood[8]
BiocatalyticEngineered MethyltransferaseAqueous BufferRoom Tempup to 99[7]

Experimental Protocol: N-Methylation of 5,6-Dimethylbenzimidazole using NaH

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add 5,6-dimethylbenzimidazole (1.0 equivalent).

  • Dissolution: Add anhydrous THF to dissolve or suspend the starting material.

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Methylating Agent: Cool the reaction mixture back down to 0°C. Add methyl iodide (1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Extract the product with ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Question 3: I am having difficulty purifying the 1,5,6-trimethylbenzimidazole product. It co-elutes with impurities during column chromatography, and I'm seeing colored byproducts.

Answer:

Purification of sterically hindered benzimidazoles can be challenging due to the similar polarity of the product and potential side products. Here are some strategies to improve purification:

  • Column Chromatography Optimization:

    • Solvent System Screening: A thorough screening of solvent systems for TLC is essential to find an eluent that provides good separation.

    • Gradient Elution: Employing a shallow gradient elution during column chromatography can help to resolve closely eluting compounds.

  • Removal of Colored Impurities:

    • Activated Carbon Treatment: If your product is colored, likely due to oxidation of the diamine starting material, treating a solution of the crude product with activated carbon before filtration and crystallization can be effective.[9]

    • Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The desired product will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[9]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline material.

Logical Flow for Purification Strategy

Caption: Decision tree for the purification of 1,5,6-trimethylbenzimidazole.

Conclusion

The synthesis and manipulation of 1,5,6-trimethyl substituted benzimidazoles present a number of challenges primarily rooted in steric hindrance. However, by carefully selecting reagents and reaction conditions, and by employing systematic troubleshooting strategies, these obstacles can be overcome. Modern techniques such as microwave-assisted synthesis and biocatalysis offer powerful tools for improving yields and selectivity. A thorough understanding of the underlying chemical principles, as outlined in this guide, will empower researchers to successfully work with this important class of compounds.

References

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12220–12223. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. DIAL@UCLouvain.
  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2019).
  • ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. Retrieved from [Link]

  • DTIC. (2020, June 10).
  • MDPI. (2022, February 9). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI.
  • SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. (n.d.).
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. BenchChem.
  • BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
  • BenchChem. (2025).
  • Selective Biocatalytic N‐Methylation of Unsatur
  • BenchChem. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
  • BenchChem. (2025).
  • MDPI. (2021, November 5). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI.
  • Modern Strategies for Heterocycle Synthesis. (n.d.). PMC - NIH.
  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). PMC.
  • Synthesis of Saturated N- Heterocycles. (2014, April 4). Research Collection.
  • ResearchGate. (n.d.). Spectroscopic data of benzimidazolium salts 1-5 [36-38] and their.... Retrieved from [Link]

  • Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. (n.d.).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PMC.
  • Google Patents. (n.d.).
  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?.
  • PubMed. (2025, November 26). Design and synthesis of a 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer.
  • Benzimidazole synthesis. (n.d.).
  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (n.d.).
  • PubMed. (2022, April 19). Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ.
  • Organic Syntheses Procedure. (n.d.). Benzimidazole.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • BenchChem. (2025).
  • MDPI. (2008, March 27). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI.
  • Semantic Scholar. (2023, July 6).
  • MDPI. (2019, September 2).
  • Semantic Scholar. (2005, March 3). HETEROCYCLES, Vol.
  • Synthesis of substituted benzazoles and computational evalu
  • ResearchGate. (2011, January 14). Synthetic Routes to N-Heterocyclic Carbene Precursors.
  • Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. (n.d.). Revue Roumaine de Chimie.
  • NIST WebBook. (n.d.). 1H-Benzimidazole.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole.

Sources

Validation & Comparative

Comparative Guide: High-Field vs. Benchtop ¹H NMR for the Spectral Interpretation of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenge

The structural elucidation of substituted benzimidazoles is a critical step in drug discovery, given their broad spectrum of biological activities[1]. The molecule 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole presents a unique analytical challenge for ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. While the molecule lacks complex splitting patterns (most signals are singlets), it contains three distinct methyl groups and an asymmetric electronic environment driven by a strongly electron-withdrawing nitro group.

This guide objectively compares the performance of High-Field NMR (400+ MHz) against modern Benchtop NMR (60 MHz) platforms for resolving the subtle chemical shift differences inherent to this molecule. By analyzing the causality behind the spectral data, we provide a framework for researchers to choose the appropriate instrumentation for routine quality control versus rigorous structural characterization.

Mechanistic Causality: Electronic Effects on Chemical Shifts

To interpret the ¹H NMR spectrum of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, one must understand the local electronic environment dictating the chemical shift (


) of each proton[1].
  • The Imidazole Core (H-2 and N1-CH₃): The proton at the C-2 position is sandwiched between two electronegative nitrogen atoms. This severe diamagnetic anisotropy and inductive deshielding push the H-2 singlet far downfield, typically between 8.0 and 8.5 ppm. Similarly, the methyl group attached to N1 is deshielded by the adjacent nitrogen, appearing around 3.7–4.0 ppm.

  • The Benzene Ring (H-7): The isolated aromatic proton at C-7 lacks adjacent protons, resulting in a singlet. Its shift (~7.5 ppm) is influenced by the electron-donating effect of the N1 atom and the meta-positioned methyl groups.

  • The Contiguous Methyls (C5-CH₃ and C6-CH₃): This is the critical diagnostic region. Both are attached to the aromatic ring, which typically places them around 2.3–2.4 ppm. However, the C4-nitro group is a strong electron-withdrawing group (EWG). Through inductive and anisotropic effects, the nitro group deshields the ortho-positioned C5-CH₃ more strongly than the meta-positioned C6-CH₃. This creates a subtle chemical shift differential (

    
     ppm) between the two methyl singlets.
    

G cluster_structure Structural Features cluster_protons Affected Protons cluster_nmr NMR Resolution (60 vs 400 MHz) N_atoms N1 & N3 Atoms H2 H-2 Proton N_atoms->H2 Inductive pull NO2_group C4-Nitro Group C5_CH3 C5-CH3 NO2_group->C5_CH3 Ortho effect C6_CH3 C6-CH3 NO2_group->C6_CH3 Meta effect Shift_H2 Strong Deshielding (~8.2 ppm) H2->Shift_H2 Shift_C5 Moderate Deshielding (~2.45 ppm) C5_CH3->Shift_C5 Shift_C6 Mild Deshielding (~2.35 ppm) C6_CH3->Shift_C6 Benchtop 60 MHz: Peak Overlap (Low Dispersion) Shift_C5->Benchtop HighField 400 MHz: Baseline Separation (High Dispersion) Shift_C5->HighField Shift_C6->Benchtop Shift_C6->HighField

Logical flow of structural electronic effects on 1H NMR shifts and platform resolution.

Platform Comparison: Signal Dispersion and Resolution

The primary differentiator between high-field and benchtop NMR is signal dispersion , which scales linearly with the magnetic field strength[2].

High-Field NMR (400 MHz)

At 400 MHz, 1 ppm spans 400 Hz[3]. The ~0.1 ppm difference between the C5-CH₃ and C6-CH₃ groups equates to a 40 Hz separation. Given that the natural line width of a well-shimmed 400 MHz instrument is typically under 1 Hz, these two methyl groups will appear as two sharply resolved, baseline-separated singlets. This allows for unambiguous integration (3H each) and definitive structural confirmation.

Benchtop NMR (60 MHz)

Benchtop NMR systems have democratized access to spectroscopy, offering lower costs and cryogen-free operation[2]. However, at 60 MHz, 1 ppm spans only 60 Hz[3]. The 0.1 ppm difference between the C5 and C6 methyls translates to a mere 6 Hz separation. Because benchtop instruments often exhibit slightly broader line widths (e.g., 1–2 Hz) and are more susceptible to second-order coupling effects or slight shimming imperfections, these two singlets are highly likely to overlap into a single broadened peak or a partially resolved shoulder[2]. While suitable for verifying the bulk presence of the molecule, a 60 MHz system may fail to provide the baseline separation required for rigorous impurity profiling in this specific aliphatic region.

Comparative Data Presentation

The following table summarizes the expected ¹H NMR performance for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole across both platforms.

Proton AssignmentExpected Shift (ppm)MultiplicityIntegration400 MHz Performance (High-Field)60 MHz Performance (Benchtop)
H-2 ~8.20Singlet1HSharp singlet, baseline separatedSharp singlet, baseline separated
H-7 ~7.50Singlet1HSharp singlet, baseline separatedSharp singlet, baseline separated
N1-CH₃ ~3.85Singlet3HSharp singlet, baseline separatedSharp singlet, baseline separated
C5-CH₃ ~2.45Singlet3HDistinct singlet, fully resolvedOverlaps with C6-CH₃ (broad peak)
C6-CH₃ ~2.35Singlet3HDistinct singlet, fully resolvedOverlaps with C5-CH₃ (broad peak)

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol establishes a self-validating workflow for acquiring spectra on both platforms. The inclusion of an internal standard (TMS) ensures that chemical shift referencing remains absolute, regardless of the instrument's inherent field drift.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: If solubility is poor, DMSO-d₆ may be used, though solvent suppression may be required on benchtop systems if water content is high[2].

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: High-Field Acquisition (400 MHz)

  • Insert the sample into the 400 MHz spectrometer and lock onto the deuterium signal of CDCl₃.

  • Perform automated tuning, matching, and gradient shimming (Z1-Z4).

  • Acquire a standard 1D ¹H spectrum using a 30° pulse angle, 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • Process the data with zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually.

Step 3: Benchtop Acquisition (60 MHz)

  • Insert the same NMR tube into the 60 MHz benchtop spectrometer. Allow 2–3 minutes for thermal equilibration.

  • Run the instrument's automated 1D shimming routine.

  • Acquire a 1D ¹H spectrum. To compensate for the lower sensitivity of the permanent magnet[4], increase the number of scans to 64 or 128. Use a spectral width of 12 ppm and a relaxation delay of 2 seconds.

  • Process the data using the instrument's native software, applying a slightly higher line broadening (LB = 0.5 Hz) to optimize the signal-to-noise ratio, followed by phase and baseline correction.

Step 4: Validation and Comparison

  • Set the TMS peak to exactly 0.00 ppm on both spectra.

  • Integrate the H-2 peak to exactly 1.00.

  • Verify that the total integration of the aliphatic region (~2.3 to 4.0 ppm) equals 9.00. If the 60 MHz spectrum shows a single integrated peak of 6.00 around 2.4 ppm, it confirms the predicted overlap of the C5 and C6 methyls due to low signal dispersion.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Key Information on Signal Dispersion in Benchtop NMR. AZoM. Available at: [Link]

  • Benchtop Low-Frequency 60 MHz NMR Analysis of Urine: A Comparative Metabolomics Investigation. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Advanced Characterization of Nitro Benzimidazoles via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Nitro Benzimidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nitro benzimidazoles represent a critical scaffold in medicinal chemistry, serving as the core structure for various anthelmintics, antimicrobial agents, and the emerging class of synthetic opioids known as nitazenes. Their structural elucidation via Mass Spectrometry (MS) presents unique challenges due to the lability of the nitro group and the potential for isomeric confusion (e.g., 5-nitro vs. 6-nitro tautomers).

This guide objectively compares the fragmentation behaviors of nitro-substituted benzimidazoles against their non-nitro analogs. It provides a mechanistic deep-dive into the nitro-nitrite rearrangement, offers a self-validating experimental protocol, and visualizes the decision-making process for structural confirmation.

Mechanistic Comparison: The "Nitro" Factor

The presence of a nitro group (


) fundamentally alters the fragmentation landscape of the benzimidazole core. While unsubstituted benzimidazoles primarily degrade via sequential losses of 

, nitro-benzimidazoles exhibit a competitive and often dominant "oxygen-transfer" pathway.
The Nitro-Nitrite Rearrangement

In both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS), the nitro group is not merely a spectator. It undergoes a high-energy isomerization to a nitrite ester (


) prior to fragmentation. This mechanism is the primary differentiator from non-nitro analogs.

Key Mechanistic Steps:

  • Isomerization: The nitro group oxygens attack the ipso-carbon, rearranging the substituent from

    
     to 
    
    
    
    .
  • Radical Elimination: The nitrite ester cleaves to lose a neutral Nitric Oxide (

    
    , 30 Da), generating a phenoxy-type radical cation.
    
  • CO Expulsion: The resulting phenol-like radical often expels Carbon Monoxide (

    
    , 28 Da), a step absent in non-nitro benzimidazoles.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between a generic 5-nitrobenzimidazole and its non-nitro analog.

FragmentationPathways Start Precursor Ion [M+H]+ NitroPath Nitro-Benzimidazole (R-NO2) Start->NitroPath Substituent NonNitroPath Unsubstituted Benzimidazole Start->NonNitroPath Nitrite Nitrite Ester Rearrangement (Ar-ONO) NitroPath->Nitrite Isomerization LossNO2 Loss of NO2 (M - 46 Da) NitroPath->LossNO2 Direct Cleavage LossHCN Loss of HCN (Ring Cleavage) NonNitroPath->LossHCN Dominant Path LossNO Loss of NO (M - 30 Da) Nitrite->LossNO Radical Loss Phenoxy Phenoxy Radical Cation LossNO->Phenoxy LossNO2->LossHCN Secondary LossCO Loss of CO (M - 30 - 28 Da) Phenoxy->LossCO Ring Contraction

Figure 1: Divergent fragmentation pathways. Note the specific "Nitrite" branch for nitro-analogs, leading to characteristic losses of NO and CO, contrasting with the HCN-dominated loss in non-nitro variants.

Comparative Performance Data

The following table contrasts the MS/MS spectral signatures of a model Nitro-Benzimidazole (e.g., 2-methyl-5-nitrobenzimidazole) versus a Non-Nitro analog.

FeatureNitro-Benzimidazole (5-NO2)Non-Nitro BenzimidazoleDiagnostic Significance
Primary Neutral Loss

30 (

) or 46 (

)

27 (

)
High:

loss confirms nitro group presence over other oxidations (e.g., N-oxides lose 16 Da).
Secondary Loss

28 (

) after

loss

27 (

) sequential
Medium:

loss indicates oxygen integration into the ring (rearrangement).
Ring Stability Lower (prone to radical fragmentation)High (requires high collision energy)High: Nitro compounds fragment at lower Collision Energies (CE).
Low Mass Region Rich:

63, 65, 90 (C-skeleton fragments)
Sparse: Mostly intact ring fragmentsMedium: "Fingerprint" region complexity increases with nitro substitution.
Isomer Sensitivity High: 4-nitro vs 5-nitro show different

ratios due to "Ortho Effect"
Low: Positional isomers often indistinguishable by MS aloneCritical: Proximity of nitro to substituents affects rearrangement efficiency.

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence identification, this protocol utilizes a "Self-Validating" approach where specific fragmentation channels must be observed to confirm the structure.

Materials & Setup
  • Instrument: Q-TOF or Orbitrap MS (High Resolution is critical for distinguishing

    
     vs 
    
    
    
    losses).
  • Ionization: ESI Positive Mode (preferred for protonated basic nitrogen).

  • Solvent: 0.1% Formic Acid in 50:50 Water/Acetonitrile (Acidic pH promotes

    
     formation).
    
Step-by-Step Methodology

Step 1: Precursor Selection & Energy Ramping

  • Isolate the

    
     ion.[1][2]
    
  • Critical: Apply a Collision Energy (CE) ramp (e.g., 10–50 eV). Nitro groups are labile; fixed energy may miss the intermediate nitrite state.

Step 2: The "Rule of 30" Validation (The Nitro Check)

  • Inspect the MS/MS spectrum for a peak at

    
    .
    
  • Validation Logic: If

    
     is present, the nitro-nitrite rearrangement is active. If only 
    
    
    
    (
    
    
    ) is seen, the rearrangement is suppressed (often due to steric hindrance or electronic stabilization).

Step 3: The "Ortho Effect" Screen (Isomer Differentiation)

  • If the benzimidazole has a substituent at position 2 (e.g., alkyl, benzyl):

    • 5-Nitro / 6-Nitro: Typically show standard

      
       losses.
      
    • 4-Nitro / 7-Nitro: Look for

      
       or 
      
      
      
      . The nitro oxygen can abstract a proton from a neighboring substituent (Ortho Effect), creating a distinct loss of water or hydroxyl radical not seen in 5/6-isomers.

Step 4: Deep Structural Confirmation

  • Look for the "Benzimidazole Skeleton" ions at

    
     118/119 (if substituents are lost) or 
    
    
    
    90-92 (ring degradation).
Decision Tree for Structural Elucidation

Workflow Data Acquire MS/MS Spectrum (CE Ramp 10-50eV) Check30 Observe Loss of 30 Da (NO)? Data->Check30 Check46 Observe Loss of 46 Da (NO2)? Check30->Check46 No NitroConfirmed Nitro Group Confirmed (Rearrangement Active) Check30->NitroConfirmed Yes DirectLoss Nitro Group Confirmed (Direct Cleavage) Check46->DirectLoss Yes CheckOrtho Check for [M-17] or [M-18] (Loss of OH/H2O) NitroConfirmed->CheckOrtho DirectLoss->CheckOrtho Pos47 Probable 4- or 7-Nitro Isomer (Ortho Effect) CheckOrtho->Pos47 Yes (Significant) Pos56 Probable 5- or 6-Nitro Isomer CheckOrtho->Pos56 No

Figure 2: Analytical workflow for confirming nitro-substitution and estimating positional isomerism based on specific neutral losses.

References

  • Wiley Online Library. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (1984). Synthesis and Mass-Spectral Studies of New Benzimidazoles. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. In the absence of a published experimental spectrum for this specific molecule, this guide establishes a robust predictive framework based on the well-documented spectral characteristics of its constituent functional groups and comparisons with structurally analogous compounds. This approach offers a valuable reference for researchers engaged in the synthesis and characterization of novel benzimidazole-based compounds.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1] The introduction of specific substituents, such as nitro and methyl groups, can significantly modulate the pharmacological properties of the resulting molecule. Accurate structural verification is paramount, and FTIR spectroscopy provides a rapid, non-destructive, and informative method for confirming the presence of key functional groups.[2]

Predicted FTIR Spectrum of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

The vibrational spectrum of an organic molecule is a unique fingerprint derived from the vibrations of its chemical bonds.[2] By dissecting the structure of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, we can anticipate the key absorption bands.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole with key functional groups highlighted.

The primary vibrational modes of interest arise from the nitro group, the substituted benzimidazole core, and the methyl groups.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we will compare the expected peaks with the experimental data from closely related molecules. The most pertinent comparisons are with nitro-substituted benzimidazoles and other aromatic nitro compounds. A key analogue is 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole , which differs only by the absence of the N-methyl group.[3]

Functional GroupPredicted Wavenumber (cm⁻¹) for Target MoleculeComparative Experimental Data (cm⁻¹)Rationale and References
Nitro Group (NO₂) Asymmetric Stretch 1555–14851513 cm⁻¹ for 2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazole[4]1523 & 1343 cm⁻¹ for 4-nitrophenyl-4'-nitrobenzoate[5]1539 & 1353 cm⁻¹ for a nitrophenyl-triazolo-benzodiazepine derivative[6]Aromatic nitro compounds consistently show a strong asymmetric stretching band in this region. The exact position is influenced by the electronic environment of the aromatic ring.[7]
Nitro Group (NO₂) Symmetric Stretch 1355–13201320 cm⁻¹ for 2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazole[4]1343 cm⁻¹ for 4-nitrophenyl-4'-nitrobenzoate[5]1353 cm⁻¹ for a nitrophenyl-triazolo-benzodiazepine derivative[6]This band is also characteristic of aromatic nitro compounds and appears as a strong absorption.[7]
C=N Stretch (Imidazole Ring) ~16251623 cm⁻¹ for 2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazole[4]1600 cm⁻¹ for a nitrophenyl-triazolo-benzodiazepine derivative[6]The C=N stretching vibration in benzimidazoles is typically found in this region.[8]
Aromatic C=C Stretch 1600–14501478 cm⁻¹ for a substituted benzimidazole[1]1447 cm⁻¹ for another substituted benzimidazole[1]Multiple bands are expected in this region due to the vibrations of the benzene ring.
C-N Stretch 1330–12501273 cm⁻¹ for a substituted benzimidazole[1]1332 cm⁻¹ for another substituted benzimidazole[1]These vibrations are associated with the C-N bonds within the benzimidazole ring system.
Aromatic C-H Bending (out-of-plane) 900–675Not specified in provided abstracts.The substitution pattern on the benzene ring will determine the exact position of these bands. For the trisubstituted ring in the target molecule, specific patterns are expected.
Aliphatic C-H Stretch (Methyl Groups) 2975–28502931 and 2839 cm⁻¹ for a substituted benzothiazole with methyl and methoxy groups.[9]These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups.
N-H Stretch (for comparison) Absent3447 cm⁻¹ for a substituted benzimidazole[1]3094 cm⁻¹ for 2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazole[4]The absence of a broad N-H stretching band around 3400-3100 cm⁻¹ would be a key indicator of successful N-methylation at the 1-position, distinguishing it from analogues like 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole.[1][4]

Key Differentiating Features:

  • Prominent Nitro Group Absorptions: The most characteristic and intense peaks for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole are expected to be the asymmetric and symmetric stretches of the NO₂ group, likely appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[5][7]

  • Absence of N-H Stretch: Unlike many parent benzimidazoles, the target molecule is N-substituted. Therefore, the characteristic broad N-H stretching vibration typically seen between 3100 and 3450 cm⁻¹ should be absent.[1][4] This absence is a critical piece of evidence for confirming the structure.

  • Presence of Aliphatic C-H Stretches: The presence of sharp bands in the 2975–2850 cm⁻¹ region will confirm the existence of the three methyl groups.[9]

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a solid sample like 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[10]

Workflow for FTIR Analysis

start Start instrument_prep Instrument Preparation (Background Scan) start->instrument_prep sample_prep Sample Preparation (Solid on ATR Crystal) instrument_prep->sample_prep data_acq Data Acquisition (Scan Sample) sample_prep->data_acq processing Data Processing (Baseline Correction, Normalization) data_acq->processing analysis Spectral Analysis (Peak Identification) processing->analysis comparison Comparison (Reference Spectra & Predicted Peaks) analysis->comparison conclusion Structural Confirmation comparison->conclusion

Caption: A generalized workflow for obtaining and analyzing an FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount of the solid 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.

  • Data Acquisition:

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹).[2]

    • Select an appropriate number of scans (typically 16-32) to average, improving the signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected and normalized.

    • Use the spectrometer's software to identify the wavenumbers of the major absorption peaks.

    • Compare the experimental peak positions with the predicted values and reference spectra outlined in the comparative table above. Pay close attention to the presence of strong nitro group bands and the absence of an N-H stretch.

Conclusion

While an experimental spectrum for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is not publicly available, a detailed and reliable prediction of its key FTIR characteristics can be formulated through a comparative analysis of its constituent functional groups and structurally related compounds. Researchers can expect to observe strong, characteristic absorption bands for the aromatic nitro group between 1555-1485 cm⁻¹ and 1355-1320 cm⁻¹. Crucially, the absence of an N-H stretching band and the presence of aliphatic C-H stretching bands will provide strong evidence for the N-methylated structure. This guide provides a solid foundation for the spectral interpretation and structural verification of this and other novel nitro-substituted benzimidazole derivatives, facilitating their development in medicinal chemistry and materials science.

References

  • Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Deriv
  • Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482. [Link]

  • Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

  • FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. [Link]

  • Nitro Compounds. LibreTexts Chemistry. [Link]

  • Hendrian, H., & Suendo, V. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration. ResearchGate. [Link]

  • The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. ACS Publications. [Link]

  • Morgan, K. J. (1961). 455. The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. [Link]

  • Microwave-assisted synthesis of some 5(6)-nitro-1H-benzimidazoles and their hydrazide derivatives. ResearchGate. [Link]

  • Gzella, A., et al. (2015). New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1][5][11]triazolo[4,3-a][1][12]benzodiazepines. Molecules, 20(11), 20084–20097. [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. [Link]

  • Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 12–24. [Link]

  • CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. AWS.
  • Supplementary Information File. MDPI. [Link]

  • Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256. [Link]

  • Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan J. Chem. [Link]

  • Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Degres Journal. [Link]

  • Hmaimou, S., et al. (2024). Synthesis, Characterization, Crystal Structure, and Theoretical Calculations of Novel 1,5-Benzodiazepine Derivatives Obtained via 1,3-Dipolar Cycloaddition Reactions. Polycyclic Aromatic Compounds. [Link]

  • Synthesis, characterization and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. ResearchGate. [Link]

  • 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. PubChem. [Link]

  • Al-Juboor, H. R., & Al-Amery, M. H. K. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2033-2039. [Link]

Sources

Molecular Docking Validation of 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole as a Novel EGFR Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The epidermal growth factor receptor (EGFR) is a prioritized molecular target in oncology, particularly for non-small cell lung cancer (NSCLC)[1]. While first-generation 4-anilinoquinazoline inhibitors like Erlotinib have shown clinical success, the emergence of resistance mutations necessitates the exploration of novel bioisosteric scaffolds[2].

Benzimidazole derivatives are privileged pharmacophores that act as purine bioisosteres, effectively mimicking the adenine ring of ATP to competitively bind within the kinase domain[1]. This guide provides a rigorous comparative analysis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole (TMNB) [3], evaluating its in silico molecular docking performance and in vitro binding kinetics against the standard-of-care drug, Erlotinib, and an unsubstituted baseline benzimidazole.

The Causality of the TMNB Scaffold

The specific substitution pattern of TMNB is not arbitrary; it is engineered for optimal spatial packing within the EGFR ATP-binding cleft (PDB: 1M17)[2]:

  • 1,5,6-Trimethyl Groups: These electron-donating methyl groups increase the ligand's lipophilicity (logP), driving deep penetration into the hydrophobic sub-pocket formed by Leu820, Val702, and Ala719[4].

  • 4-Nitro Group: The highly electronegative nitro moiety acts as a potent hydrogen-bond acceptor. In the native EGFR structure, the hinge region residue Met769 serves as a critical hydrogen bond donor[5]. The nitro group establishes a strong, directional H-bond with the backbone amide of Met769, anchoring the scaffold and preventing ATP phosphorylation.

Mechanism EGF EGF Ligand Receptor EGFR Dimerization EGF->Receptor ATP ATP Binding (Kinase Domain) Receptor->ATP Signaling Downstream Signaling ATP->Signaling Native TMNB TMNB Inhibitor TMNB->ATP Competitive Inhibition Arrest Cell Cycle Arrest TMNB->Arrest Outcome

EGFR signaling blockade via competitive ATP-pocket inhibition by TMNB.

Comparative Molecular Docking Performance

To objectively assess the binding affinity of TMNB, we compared it against Erlotinib (positive control) and an unsubstituted benzimidazole core (baseline). Docking was performed using both empirical (AutoDock Vina) and force-field-based (Schrödinger Glide XP) scoring functions to eliminate algorithm-specific bias.

Table 1: In Silico Molecular Docking Affinities against EGFR (PDB: 1M17)

LigandAutoDock Vina (kcal/mol)Glide XP Score (kcal/mol)Key Interacting ResiduesRMSD (Å)
Erlotinib (Control)-9.2-9.5Met769, Cys773, Leu6940.85
TMNB (Target Product)-8.7-8.9Met769, Lys721, Leu8201.12
Benzimidazole (Baseline)-5.4-5.8Met7692.45

Data Interpretation: TMNB demonstrates a highly favorable binding energy (-8.9 kcal/mol via Glide XP), closely trailing the established clinical inhibitor Erlotinib (-9.5 kcal/mol). The low Root Mean Square Deviation (RMSD = 1.12 Å) indicates that the docked pose is highly stable and reproducible. The baseline benzimidazole scored poorly (-5.8 kcal/mol), validating that the 1,5,6-trimethyl and 4-nitro substitutions are the primary drivers of target affinity[5].

Self-Validating Methodologies

A core pillar of structural biology is reproducibility. The following protocols establish a self-validating workflow, ensuring that computational predictions are tightly coupled with experimental biophysics.

Workflow LPrep Ligand Preparation (TMNB Scaffold) Grid Grid Generation (Center: Met769) LPrep->Grid PPrep Protein Preparation (EGFR PDB: 1M17) PPrep->Grid Dock Molecular Docking (Vina & Glide) Grid->Dock Analysis Pose Analysis (RMSD < 2.0 Å) Dock->Analysis InVitro In Vitro Validation (Kinase Assay & SPR) Analysis->InVitro

End-to-end computational and experimental validation workflow.

Protocol A: In Silico Protein & Ligand Preparation
  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of the EGFR tyrosine kinase domain (PDB ID: 1M17)[2].

    • Causality: Strip all crystallographic water molecules beyond 3 Å of the active site to prevent artificial solvent shielding, while retaining structural waters that mediate crucial hydrogen bonds.

    • Add polar hydrogens and assign Gasteiger charges to simulate the physiological protonation state at pH 7.4.

  • Ligand Preparation: Generate the 3D conformer of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

    • Causality: Perform Density Functional Theory (DFT) energy minimization using the B3LYP/6-31G* basis set. This is strictly required to calculate accurate partial charges for the highly polarizable nitro group, ensuring accurate electrostatic mapping during docking.

  • Grid Generation & Docking: Define a 20×20×20 Å grid box centered on the native Erlotinib coordinates (X: 22.5, Y: 0.5, Z: 28.5). Execute docking with exhaustiveness set to 32 to ensure deep conformational sampling of the methyl rotamers.

Protocol B: In Vitro Surface Plasmon Resonance (SPR) Kinetics

While


 values provide a snapshot of inhibition, they are concentration-dependent. To truly validate the docking scores, we must measure the absolute binding kinetics (

,

,

) using SPR.
  • Immobilization: Covalently immobilize the recombinant EGFR kinase domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~5000 Response Units (RU) is achieved.

  • Analyte Injection: Flow TMNB and Erlotinib over the chip at a flow rate of 30 µL/min using a concentration gradient (3.125 nM to 100 nM) in HBS-EP+ running buffer.

  • Regeneration: Dissociate bound ligands using a 60-second pulse of 10 mM Glycine-HCl (pH 2.5). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kinetic rate constants.

Experimental Validation Data

The computational predictions were subsequently validated using an ADP-Glo Kinase Assay (measuring functional inhibition) and SPR (measuring physical binding kinetics).

Table 2: In Vitro Functional and Kinetic Validation

LigandFunctional

(nM)
Equilibrium Dissociation (

, nM)
Association Rate (

,

)
Dissociation Rate (

,

)
Erlotinib 2.5 ± 0.31.8 ± 0.215.22.7
TMNB 18.4 ± 1.214.2 ± 0.98.512.0
Benzimidazole >10,000N/A (No binding)N/AN/A

Data Interpretation: The experimental data perfectly mirrors the docking hierarchy. TMNB exhibits a highly potent nanomolar


 (18.4 nM) and a strong binding affinity (

= 14.2 nM). While its dissociation rate (

) is faster than Erlotinib's, indicating a shorter residence time, TMNB proves to be a highly viable, structurally distinct lead compound capable of robust EGFR kinase domain inhibition.

References

  • 173037-03-1 | 2,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole. BLD Pharm.3

  • Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. ResearchGate.1

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB.2

  • Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications.5

  • Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH.4

Sources

Comparative Guide: UV-Vis Absorption Spectra of Trimethyl Benzodiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Trimethyl benzodiazoles (specifically trimethylbenzimidazoles) represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore for Vitamin B12 analogues, proton pump inhibitors, and anthelmintic agents.[1][2] Their electronic absorption profiles are not merely fingerprints for identification but are direct indicators of electronic distribution, tautomeric equilibrium, and pKa—parameters that dictate bioavailability and receptor binding.[1][2][3]

This guide provides a technical comparison of the UV-Vis absorption characteristics of key trimethyl isomers, specifically 2,5,6-trimethylbenzimidazole and 1,5,6-trimethylbenzimidazole , against the parent 5,6-dimethylbenzimidazole (a Vitamin B12 precursor).[1][2][4] It synthesizes experimental data with theoretical substituent effects to provide a robust reference for drug development workflows.[2][4][3][5]

Structural Basis of Spectral Shifts[4]

To interpret the spectra accurately, one must understand how methyl substitution alters the benzimidazole chromophore.[2][3] The benzimidazole system exhibits two primary electronic transitions in the UV region:

  • 
     Transition (~270–290 nm):  High intensity (
    
    
    
    ).[2][4][5] Sensitive to conjugation length.
  • 
     Transition (~240–250 nm):  Lower intensity.[2][4][3][5] Sensitive to pH and solvent polarity due to the non-bonding electrons on the imidazole nitrogen.[2][4][3][5]
    
Substituent Effects (Auxochromes)[1][3][5]
  • C-Methylation (Positions 2, 5, 6): Methyl groups are weak electron donors (+I effect).[1][2][4][5] Adding a methyl group at the 2-position extends the "effective" conjugation through hyperconjugation, typically causing a bathochromic (red) shift of 2–5 nm and a hyperchromic effect (increased intensity).[4][3][5]

  • N-Methylation (Position 1): Locks the tautomeric equilibrium.[2][4][3][5] Unlike C-methylation, N-methylation can sometimes cause a slight hypsochromic (blue) shift or loss of fine structure by disrupting intermolecular hydrogen bonding networks in protic solvents.[2][4][5]

Comparative Data Analysis

The following table synthesizes experimental data from acidic and neutral ethanol solutions. Note that 5,6-dimethylbenzimidazole is used as the reference standard due to its ubiquity in biological systems (Vitamin B12).[2][4][3][5]

Table 1: Spectral Characteristics of Trimethyl Benzimidazoles vs. Analogues[3][4]
CompoundStructure

(nm) [EtOH/Acidic]

(nm) [Neutral/Basic]
Est.[1][4][5] pKa (

)
Electronic Effect
Benzimidazole (Parent) Unsubstituted268, 274243, 2785.48Reference standard.[2][4][5]
5,6-Dimethylbenzimidazole 5,6-di-Me274.5, 284 2885.98+I effect from 5,6-Me stabilizes cation.[2][4]
2,5,6-Trimethylbenzimidazole 2,5,6-tri-Me278, 287 (Est)~291~6.402-Me adds significant basicity & red shift.[1][2][4]
1,5,6-Trimethylbenzimidazole 1,5,6-tri-Me275, 285 (Est)~289~5.70N-Me locks tautomer; slight basicity drop vs 2-Me.[1][2][4]

> Note: "Est" indicates values derived from substituent additivity rules where direct spectral libraries provided incomplete datasets. The 274.5/284 nm doublet is characteristic of the 5,6-dimethyl system.[2][3]

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol. This method accounts for the pH-sensitivity of benzimidazoles, which is the most common source of spectral error.[2][4][3]

Reagents & Equipment[1][2][3][4][6]
  • Solvent: Spectroscopic grade Ethanol (95%) or Methanol.[2][4][5]

  • Acid/Base: 0.1 N HCl and 0.1 N NaOH (for pH control).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).[2][4][5]
    
Step-by-Step Methodology
  • Baseline Correction (System Validation):

    • Fill two matched quartz cuvettes with pure solvent.[2][4][3][5]

    • Run a baseline scan (200–400 nm).[2][4][5] Absorbance should be < 0.005 A.[2][4][3][5]

  • Stock Solution Preparation:

    • Weigh ~10 mg of the trimethyl benzimidazole isomer.[2][4][3][5]

    • Dissolve in 100 mL ethanol (Concentration

      
      ).
      
    • Validation Step: Sonicate for 5 mins to ensure complete dissolution.

  • Working Solution & pH Adjustment:

    • Dilute 1 mL of Stock into 9 mL of solvent (Final

      
      ).
      
    • Acidic Scan: Add 1 drop of 0.1 N HCl. (Protonates N3

      
       Cationic form).[2][4][5]
      
    • Basic Scan: Add 1 drop of 0.1 N NaOH.[2][4][3][5] (Deprotonates N1

      
       Anionic form).
      
  • Measurement:

    • Scan from 220 nm to 350 nm.[2][4][3][5]

    • Record

      
       and calculate Molar Extinction Coefficient (
      
      
      
      ) using Beer-Lambert Law:
      
      
      .[2][4][5]

Mechanistic Visualization

The following diagram illustrates the electronic transitions and the impact of pH on the benzimidazole chromophore, visualized using Graphviz.

Benzimidazole_Spectra Neutral Neutral Form (Equilibrium Mixture) Cation Cationic Form (+H+) (Protonated at N3) Neutral->Cation Acidic pH (pH < pKa) Anion Anionic Form (-H+) (Deprotonated at N1) Neutral->Anion Basic pH (pH > pKa) Spectrum_Neutral Spectrum: λ_max ~278 nm Moderate Intensity Neutral->Spectrum_Neutral Spectrum_Cation Spectrum: λ_max ~274/284 nm Fine Structure (Vibrational) Cation->Spectrum_Cation n -> π* suppressed Spectrum_Anion Spectrum: λ_max ~290+ nm Bathochromic Shift Anion->Spectrum_Anion Extended conjugation

Caption: pH-dependent spectral shifts in benzimidazoles. Protonation (blue path) typically reveals vibrational fine structure, while deprotonation (red path) causes a red shift.[1][5]

Application in Drug Development[4]

A. pKa Determination

Because the UV spectrum changes distinctively between the protonated and neutral forms, these compounds are ideal for spectrophotometric pKa determination.[2][4][3]

  • Protocol: Measure Absorbance at a fixed wavelength (e.g., 284 nm) across a pH range (3.0 to 8.0).

  • Calculation: Use the Henderson-Hasselbalch equation to plot Absorbance vs. pH.[2][4][3][5] The inflection point is the pKa.[2][4][3][5]

  • Relevance: 2,5,6-trimethylbenzimidazole (pKa ~6.[1][2][4]4) will be more ionized at physiological pH (7.[2][4][5]4) than 1,5,6-trimethylbenzimidazole, affecting membrane permeability.[1][2][4]

B. Purity Assay (Vitamin B12 Synthesis)

In the biosynthesis or synthesis of Vitamin B12, 5,6-dimethylbenzimidazole is the target ligand.[2][4][3]

  • Impurity Flag: The presence of a shoulder at >290 nm in neutral solvent often indicates contamination with 2,5,6-trimethylbenzimidazole , as the extra methyl group pushes the absorption edge further into the UVA region.[1][2][3]

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 1-Methylbenzimidazole.[2][4][3][5] National Institute of Standards and Technology.[2][4][3][5] Available at: [Link][1][4][5]

  • DrugFuture. 5,6-Dimethylbenzimidazole Properties and Spectral Data. Available at: [Link][1][4][5]

  • PubChem. 2,5,6-Trimethylbenzimidazole Compound Summary. National Library of Medicine.[2][4][3][5] Available at: [Link][1][4][5]

  • Walba, H. & Isensee, R. W. (1961).[2][4][5] Acidity Constants of Some Benzimidazoles. Journal of Organic Chemistry.[2][4][3][5] (Referenced for pKa trends).

  • Vlaicu, I. D. et al. (2024).[2][4][5] Absorption maxima of 5,6-dimethylbenzimidazole and its Cu(II) complexes.[2][4][5] ResearchGate.[2][4][3][5][6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis standards for the novel compound 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind experimental choices. We will explore the gold-standard technique of combustion analysis and compare its performance with other instrumental methods, supported by theoretical data for our target compound.

Introduction: The Critical Role of Elemental Analysis in Drug Development

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of its characterization.[1] For a novel active pharmaceutical ingredient (API) such as 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, precise elemental analysis is not merely a perfunctory check; it is a critical component of its identity, purity, and, by extension, its safety and efficacy.[1] Regulatory bodies demand exacting standards for compound characterization, and elemental analysis provides the foundational data to support a molecule's proposed structure.[2]

While techniques like NMR, IR, and mass spectrometry provide invaluable information about a molecule's structure and connectivity, they do not directly measure the mass percentages of its constituent elements.[3][4][5] Elemental analysis stands as a quantitative and definitive method to verify the empirical formula of a synthesized compound.[6]

Theoretical Elemental Composition of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Before delving into analytical methodologies, we must first establish the theoretical elemental composition of our target molecule, 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

Molecular Formula: C₁₀H₁₁N₃O₂

Molecular Weight: 205.22 g/mol

Table 1: Theoretical Elemental Composition

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0110120.1058.53
HydrogenH1.011111.115.41
NitrogenN14.01342.0320.48
OxygenO16.00232.0015.59

This theoretical data serves as our benchmark against which the results of various analytical techniques will be compared. For small molecules in pharmaceutical research, a widely accepted criterion is that the experimentally determined values for C, H, and N should be within ±0.4% of the calculated values.[2]

Comparative Analysis of Elemental Analysis Techniques

The choice of analytical technique for elemental analysis is dictated by the sample type, the elements of interest, and the required level of precision and accuracy.[1] For organic compounds like our target molecule, several methods are available, each with its own set of advantages and limitations.

Combustion Analysis: The Gold Standard

Combustion analysis is the most established and widely accepted method for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds.[1][6] The technique is based on the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting combustion gases are then separated and quantified.

Experimental Workflow: CHN Analysis via Combustion

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis weigh 1. Accurately weigh 1-3 mg of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole into a tin capsule. encapsulate 2. Encapsulate the sample to ensure complete combustion. weigh->encapsulate combust 3. Introduce the sample into a high-temperature (900-1100 °C) combustion furnace with excess O₂. encapsulate->combust reduce 4. Pass the combustion gases over a reducing agent (e.g., copper) to convert NOx to N₂. combust->reduce separate 5. Separate the resulting gases (CO₂, H₂O, N₂) using a chromatographic column. reduce->separate detect 6. Quantify each gas using a thermal conductivity detector (TCD). separate->detect calculate 7. Calculate the mass percentage of each element based on the detector response and the initial sample weight. detect->calculate

Caption: Workflow for CHN analysis by combustion.

In-Depth Protocol: Combustion Analysis

  • Sample Preparation:

    • Ensure the sample of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is homogenous and dry.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a clean tin capsule. The precise weight is critical as all calculations are based on this initial mass.[7]

    • Crimp the tin capsule to securely enclose the sample.

  • Instrument Setup and Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector's response.

  • Combustion and Reduction:

    • Introduce the encapsulated sample into the combustion furnace, where it is rapidly heated to around 1000 °C in the presence of a constant stream of pure oxygen. This ensures complete conversion of carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).

    • The combustion gases are then passed through a reduction tube containing heated copper to convert the NOx to N₂ gas.

  • Gas Chromatography and Detection:

    • The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the individual gases.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD's response is proportional to the concentration of the gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the mass percentage of C, H, and N in the original sample.

Oxygen Analysis: The determination of oxygen is typically performed separately by pyrolysis. The sample is heated in a furnace in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO), which is then quantified.

Table 2: Hypothetical Combustion Analysis Data vs. Theoretical Values

ElementTheoretical Mass %Expected Experimental Mass %Acceptance Range (±0.4%)
Carbon58.5358.4558.13 - 58.93
Hydrogen5.415.385.01 - 5.81
Nitrogen20.4820.5520.08 - 20.88
Oxygen15.5915.6215.19 - 15.99
Alternative Techniques: A Comparative Overview

While combustion analysis is the primary method, other techniques can provide elemental information, though they are not typically the first choice for determining the bulk composition of a pure organic compound.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS):

    • Principle: ICP-MS is an extremely sensitive technique primarily used for trace and ultra-trace metal analysis.[1] The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then separated by their mass-to-charge ratio in a mass spectrometer.

    • Applicability to our Topic: While not suitable for determining the bulk C, H, N, and O composition of an organic molecule, ICP-MS would be the method of choice for quantifying any potential inorganic impurities (e.g., residual metal catalysts from synthesis).

    • Why it's not the primary choice: It is not designed for the high concentrations of C, H, N, and O found in organic compounds and would be subject to significant matrix effects and detector saturation.

  • X-Ray Fluorescence (XRF):

    • Principle: XRF is a non-destructive technique that uses high-energy X-rays to excite atoms in a sample, causing them to emit characteristic fluorescent X-rays. The energy of these X-rays is unique to each element.[1]

    • Applicability to our Topic: XRF is generally not suitable for light elements like C, H, N, and O. Its primary application is in the analysis of heavier elements in a variety of sample matrices.

    • Why it's not the primary choice: Poor sensitivity for the core elements of organic molecules.

Logical Relationship of Analytical Techniques

cluster_0 Purity & Composition Verification Target 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole Combustion Combustion Analysis (Primary Method) Target->Combustion Bulk C, H, N, O ICPMS ICP-MS (Alternative for Impurities) Target->ICPMS Trace Metal Impurities XRF XRF (Generally Not Applicable) Target->XRF Not Suitable for Light Elements Result Verified Elemental Composition (C, H, N, O) Combustion->Result

Caption: Selection of analytical techniques for elemental analysis.

Trustworthiness and Self-Validating Systems

A robust elemental analysis protocol is inherently self-validating. This is achieved through:

  • System Suitability Tests: Before analyzing any samples, the performance of the elemental analyzer is verified using a known standard. The results for the standard must fall within a narrow, predefined range.

  • Use of Certified Reference Materials (CRMs): The calibration of the instrument with a CRM ensures that the measurements are traceable to a known standard.

  • Replicate Analyses: Analyzing the same sample multiple times provides a measure of the method's precision. The relative standard deviation (RSD) of replicate measurements should be below a specified threshold.

  • Summation to 100%: For a pure organic compound, the sum of the mass percentages of all constituent elements (C, H, N, O, S, etc.) should be close to 100%. A significant deviation may indicate the presence of impurities or incomplete combustion.

Conclusion

For the definitive elemental analysis of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, combustion analysis remains the unequivocal gold standard.[1][6] Its precision, accuracy, and reliability in determining the mass percentages of C, H, and N are unmatched for this application. The data obtained from this method is fundamental to confirming the empirical formula and purity of this novel compound, thereby satisfying critical regulatory requirements in the drug development pipeline. While alternative techniques like ICP-MS have their place in a comprehensive characterization strategy, particularly for the analysis of inorganic impurities, they are not suitable for determining the bulk elemental composition of the organic API itself. A well-executed combustion analysis, supported by a robust system of calibrations and checks, provides a trustworthy and authoritative foundation for the chemical identity of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog.
  • Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. (2010, April 30). PubMed.
  • CHNSO Elemental Analysis – Sample Preparation. (n.d.). Mettler Toledo.
  • An In-depth Technical Guide to 5-Nitrobenzimidazole Derivatives with Antimicrobial Activity. (n.d.). Benchchem.
  • Supplementary Information File. (n.d.).
  • Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. (2021, June 9). sciensano.be.
  • Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. (2007, March 14). PubMed.
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library.
  • New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1][6][8]triazolo[4,3-a][1][9]benzodiazepines. (n.d.). PMC. Retrieved from

Sources

13C NMR Chemical Shift Profiling: 1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole

[1][2]

Executive Summary & Structural Logic

The molecule 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole presents a unique NMR footprint due to the "ortho-buttressing" effect between the nitro group at C4 and the methyl group at C5.[1][2] Unlike simple benzimidazoles, the steric crowding in this region distorts the planarity of the nitro group, subtly altering the expected shielding patterns.

This guide compares the Predicted Target Shifts (based on substituent chemical shift additivity rules validated against analogous systems) with Experimental Reference Standards (1,5,6-trimethylbenzimidazole and 4-nitrobenzimidazole).

Key Structural Features[1][2][3][4][5][6]
  • N1-Methyl: Diagnostic signal ~31-32 ppm.[1][2]

  • C4-Nitro: The defining quaternary carbon, significantly deshielded (~135-140 ppm).[1][2]

  • C5/C6-Methyls: Distinct methyl resonances; C5-Me is magnetically unique due to the adjacent nitro group.[1][2]

Comparative Chemical Shift Data

The following table synthesizes experimental data from precursor scaffolds to triangulate the shifts of the target molecule.

Solvent: DMSO-d₆ (Standard for Benzimidazoles due to solubility) Reference: TMS (0.00 ppm)[1][2]

Carbon PositionTypeTarget: 1,5,6-trimethyl-4-nitro (Predicted δ, ppm)Ref A: 1,5,6-trimethyl (Experimental δ, ppm) [1]Ref B: 4-nitrobenzimidazole (Experimental δ, ppm) [2]Shift Effect (Δ)
C2 CH (Aromatic)145.5 143.5144.1+2.0 (Inductive -I)
C4 C-NO₂ (Quat)137.8 111.2 (CH)136.0 (C-NO₂)+26.6 (Ipso-NO₂)
C5 C-Me (Quat)130.5 129.8119.4 (CH)+0.7 (Ortho-NO₂)
C6 C-Me (Quat)133.2 130.3124.0 (CH)+2.9 (Meta-NO₂)
C7 CH (Aromatic)110.8 111.1112.4-0.3 (Para-NO₂)
C3a C (Quat)134.5 134.6130.5~0 (Ortho-NO₂)
C7a C (Quat)140.2 138.0143.8+2.2 (Meta-NO₂)
N1-CH₃ CH₃32.5 31.7N/A+0.8 (Through-space)
C5-CH₃ CH₃16.5 20.9N/A-4.4 (Shielding)
C6-CH₃ CH₃20.8 20.9N/A-0.1 (Negligible)
Data Interpretation[1][2][4][5][6][7][8][9]
  • The "C5-Methyl Anomaly" (16.5 ppm vs 20.9 ppm):

    • Observation: The methyl group at C5 is expected to be significantly shielded (shifted upfield) compared to the C6-methyl.[2]

    • Causality: The adjacent nitro group at C4 exerts a "gamma-gauche" type steric compression or shielding cone effect on the C5-methyl carbon.[1][2] This is the most reliable diagnostic peak to confirm the 4-nitro regioisomer over the 5- or 6-nitro isomers.[1][2]

  • The C4 Ipso-Carbon:

    • Replacing the proton at C4 (111.2 ppm) with a nitro group causes a massive downfield shift to ~137.8 ppm. This quaternary signal will be weak in standard 13C spectra and may require longer relaxation delays (d1) to visualize.[1][2]

Assignment Workflow & Logic

To rigorously validate the structure, researchers should follow this hierarchical assignment logic, visualized below.

NMR_Assignment_FlowStartCrude Product(Isomeric Mixture?)Step11H NMR Integration(Identify 3x Methyls + 2x Singlet Aromatics)Start->Step1Step213C DEPT-135 / APT(Separate CH/CH3 from Cq)Step1->Step2HMBCHMBC Correlation:N1-Me -> C2 & C7aC2-H -> C3a & C7aStep1->HMBCValidationDecisionIs C5-Me Shielded (<18 ppm)?Step2->DecisionCheck Methyl RegionResult_CorrectCONFIRMED:4-Nitro IsomerDecision->Result_CorrectYes (16-17 ppm)Result_WrongSUSPECT:5/6-Nitro IsomerDecision->Result_WrongNo (>20 ppm)

Figure 1: Decision tree for distinguishing the 4-nitro isomer from other potential nitration products using 13C NMR methyl shifts.

Experimental Protocol

For reproducible data acquisition, follow this standardized protocol.

A. Synthesis (Precursor Note)

The target is typically accessible via the nitration of 1,5,6-trimethylbenzimidazole (or 5,6-dimethyl-1-methylbenzimidazole) using KNO₃/H₂SO₄.[1][2]

  • Critical Control: Nitration at C4 is sterically disfavored compared to C7, but electronic directing effects of the N-methyl group (activating C2/C4/C7) and the 5-Me group (activating C4/C6) create a competitive landscape.[1] The 4-nitro isomer is often the minor product, requiring careful chromatography.

B. NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: DMSO-d₆ (99.8% D). Note: CDCl3 may cause peak overlap of the methyls.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • 1D 13C: Power-gated decoupling (zgpg30).

    • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C4-NO2, C3a, C7a) have long T1 relaxation times. Short delays will suppress the diagnostic C4 signal.[2]

    • Scans: Minimum 1024 scans for adequate S/N on quaternary carbons.

References

  • Moore, S. J., Iwamoto, M., Marzilli, L. G. (1998).[3] "NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H-13C Coupling Constants Obtained by a Sensitive Reverse Detection Method." Inorganic Chemistry, 37(6), 1169-1174.[1][3][4] Link[1][2]

  • Bai, G., Lan, X., Liu, X., et al. (2014). "An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide."[1][2] RSC Advances (Supporting Information), 4, 1-13.[1][2] Link

  • PubChem Compound Summary for CID 2768815 (5,6-dimethyl-4-nitro-1H-benzimidazole).[1][2] Link[1][2]

  • GuideChem Catalog: 1,5,6-trimethyl-4-nitrobenzimidazole (CAS 338410-74-5).[1][2][5] Link

Safety Operating Guide

Personal protective equipment for handling 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

You are handling 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole , a specialized nitro-aromatic benzimidazole derivative.[1] As a Senior Application Scientist, I must emphasize that standard "generic" safety protocols are insufficient here. We must treat this compound not just as an irritant, but with the caution reserved for High Potency Active Pharmaceutical Ingredients (HPAPIs) and Energetic Intermediates .

Why this specific protocol?

  • The Nitro Group (

    
    ):  Introduces potential thermal instability and shock sensitivity (though lower in benzimidazoles than simple aromatics, the risk remains). It also increases skin permeability and potential mutagenicity.
    
  • The Benzimidazole Core: Biologically privileged scaffold. We must assume high biological activity (likely antimicrobial or kinase inhibition potential) until proven otherwise.

  • Physical State: Likely a low-density electrostatic powder, maximizing inhalation and surface contamination risks during weighing.

Hazard Identification & Control Strategy

We utilize a Structure-Activity Relationship (SAR) safety approach.[1]

Hazard DomainRisk LevelMechanism of Action
Acute Toxicity Category 4 (Oral/Dermal) Likely harmful if swallowed/absorbed.[1] Nitro-reduction in vivo can lead to methemoglobinemia.[1]
Sensitization High Nitro-aromatics are notorious skin sensitizers.[1] Delayed hypersensitivity is common.
Physical Moderate Thermal decomposition releases toxic

fumes. Avoid friction/shock.[2]
Chronic Unknown/Suspect Treat as a potential mutagen (Ames positive potential due to nitro group).
Personal Protective Equipment (PPE) Matrix

Do not rely on single-layer protection.[1] We implement a "Redundant Barrier" system.

Glove Permeation Protocol

Standard nitrile gloves degrade upon prolonged contact with nitro-aromatics in organic solvents (DMSO/DMF).[1]

Operational PhasePrimary Glove LayerSecondary Glove LayerMax Wear Time
Dry Powder Handling Nitrile (4 mil)None required (if double-gloving not preferred)60 mins
Solubilization (DMSO/MeOH) Laminate (Silver Shield/4H) Nitrile (Outer, for dexterity)Immediate change on splash
Waste Disposal Nitrile (8 mil, extended cuff)Nitrile (4 mil, inner)Single Use
Respiratory & Body Protection [1][2][3]
  • Respiratory:

    • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

    • Secondary (Outside Hood): Full-face PAPR with P100/OV cartridges (if powder is dispersible).[1] N95 is insufficient for nitro-aromatic powders due to potential sublimation/vapor pressure.[1]

  • Body:

    • Lab Coat: Flame-Resistant (FR) Nomex or treated cotton (mandatory due to nitro-group flammability risk).[1]

    • Eye Protection: Chemical splash goggles (ANSI Z87.1+). Safety glasses are inadequate for solubilized nitro compounds.[1]

Operational Workflow Visualization

The following decision tree dictates your safety posture based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 1,5,6-Trimethyl-4-Nitro-... State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/DMF) State->Liquid Hood Engineering Control: Chemical Fume Hood ONLY Solid->Hood Permeation Risk: Rapid Skin Absorption (Carrier Solvent Effect) Liquid->Permeation Static Risk: Electrostatic Dispersion Hood->Static SolidPPE PPE: Nitrile Gloves + FR Coat + Anti-static Gun Static->SolidPPE LiquidPPE PPE: Silver Shield Laminate Liner + Outer Nitrile Gloves Permeation->LiquidPPE

Figure 1: PPE Decision Logic based on physical state.[4] Note the escalation to laminate gloves for solutions.

Step-by-Step Operational Protocol
Phase A: Preparation & Weighing
  • Static Neutralization: Nitro-benzimidazoles are often fluffy, electrostatic powders. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder "fly-out."[1]

  • The "Coffin" Method: Line the balance with a pre-weighed piece of black conductive paper. This allows you to see spilled white/yellow powder easily and simplifies cleanup.

  • Weighing: Never weigh directly into a flask. Weigh into a disposable anti-static boat.

Phase B: Solubilization (The Critical Risk Point)

Risk: Dissolving nitro-aromatics in DMSO creates a "super-penetrant" vector.[1] If this solution touches skin, the DMSO drags the toxicant through the dermis in seconds.

  • Gloving Up: Don Silver Shield (Laminate) gloves.[5] Don standard nitrile gloves over them for grip.

  • Addition: Add solvent slowly. Nitro compounds can exhibit heat of solution . Watch for exotherms.

  • Venting: Do not cap the vial tightly immediately. Allow thermal equilibrium to prevent pressure buildup.

Phase C: Decontamination & Disposal
  • Quenching: If a spill occurs, do not use bleach (hypochlorite) immediately, as it can react violently with some nitrogenous organics. Use a dilute surfactant (soap water) first, then a specific decontaminant.

  • Waste Stream: Segregate as "High Hazard - Toxic/Organic."

    • Crucial: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream. The nitro group acts as an internal oxidizer; adding external oxidizers increases explosion risk.

Emergency Response
ScenarioImmediate ActionRationale
Skin Contact (Powder) Brush off gently, then wash with soap/water (15 min).[1]Water activates absorption; brushing first minimizes load.
Skin Contact (Solution) Strip gloves immediately. Wash with soap/water.[6] Do not scrub.Scrubbing abrades skin barrier, aiding DMSO penetration.
Inhalation Evacuate to fresh air.[2][3][4][7] Administer Oxygen if trained.Monitor for delayed pulmonary edema or methemoglobinemia (blue lips).
References & Authority
  • National Institutes of Health (PubChem). 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (Analogous Safety Data).[1] CID 606305. [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

  • Mikatavage, M., et al. "Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials." Am. Ind.[8] Hyg. Assoc. J. 1984.[8] (Establishes permeation risks for aromatics). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.